Disperse Red 60
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFWEJMQVIWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Record name | DISPERSE RED 60 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2025210 | |
| Record name | C.I. Disperse Red 60 | |
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Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |
| Record name | DISPERSE RED 60 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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CAS No. |
17418-58-5, 12223-37-9, 70956-30-8 | |
| Record name | DISPERSE RED 60 | |
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| Record name | Disperse Red 60 | |
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| Record name | C.I. Disperse Red 60 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 60 | |
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Melting Point |
greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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Foundational & Exploratory
"Disperse Red 60" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, with the IUPAC name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2] It is characterized by its deep-red, fine powder appearance and is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester.[3] Its molecular structure, featuring a substituted anthraquinone core, contributes to its color and dyeing properties. Beyond its industrial applications, the chemical framework of this compound and its toxicological profile are of significant interest to researchers in toxicology and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological interactions of this compound.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₂₀H₁₃NO₄.[1] The core of the molecule is an anthraquinone structure, which is a three-ring aromatic system with two ketone groups. This core is substituted with an amino group, a hydroxyl group, and a phenoxy group, which are key to its properties as a dye.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1][2] |
| CAS Number | 17418-58-5[1] |
| C.I. Number | 60756 |
| Molecular Formula | C₂₀H₁₃NO₄[1] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1] |
| InChI Key | MHXFWEJMQVIWDH-UHFFFAOYSA-N[1] |
A comprehensive summary of the physicochemical properties of this compound is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 331.32 g/mol [4] |
| Appearance | Fine deep-red powder with white specks[1] |
| Melting Point | 185 °C[1] |
| Boiling Point | 570.3 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in dichloromethane[5] |
| Absorption Maximum (λmax) | Not explicitly found in search results |
| LogP | 4.12330[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542) in an alkaline medium. The following protocol is based on a patented method which aims for high yield and purity.
Materials:
-
1-amino-2-bromo-4-hydroxyanthraquinone (dried, water content < 0.2 wt%)
-
Phenol
-
Potassium Carbonate (acid-binding agent)
-
Deionized water
Procedure:
-
In a four-necked reaction flask equipped with a rectifying tower, add 180 grams of phenol and 20 grams of potassium carbonate.
-
Slowly heat the mixture to 155°C under negative pressure to dewater the system. The heating rate should be controlled at 20-25°C/h. Dehydration is considered complete when no more water is distilled.
-
Once the system is anhydrous, add 60 grams of dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction flask.
-
Heat the reaction mixture again to 155°C and maintain this temperature for 2 hours.
-
Monitor the reaction for completion by taking samples periodically.
-
After the reaction is complete, cool the mixture to 90°C.
-
Add deionized water to precipitate the this compound product.
-
Collect the precipitated product by suction filtration.
-
Wash the product with water.
-
Dry the final product to obtain this compound.
This method has been reported to yield a product with a chromatographic purity of 99.6%.
Purification
Purification of the synthesized this compound is typically achieved through the workup process described in the synthesis protocol. This includes:
-
Precipitation: The product is precipitated from the reaction mixture by the addition of water.
-
Filtration: The solid product is separated from the liquid phase by suction filtration.
-
Washing: The filter cake is washed with deionized water to remove any remaining impurities, such as unreacted starting materials and salts.
-
Drying: The purified product is dried to remove residual water.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the dye.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 331.32 g/mol .
Biological Activity and Signaling Pathways
Toxicological Profile
This compound has been evaluated for its toxicological effects. It is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It can also cause serious eye irritation.
Table 3: Toxicological Data for this compound
| Test | Organism | Result |
| Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg |
| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | 10 - 100 mg/L (96h) |
| Acute Daphnia Toxicity (EC50) | Daphnia magna (Water flea) | 10 - 100 mg/L (48h) |
| Algae Toxicity (EC50) | Desmodesmus subspicatus | 1 - 10 mg/L (72h) |
Potential Mechanism of Action: Oxidative Stress and Nrf2 Signaling Pathway
While specific metabolic and signaling pathways for this compound are not extensively documented, its anthraquinone structure suggests a potential to induce oxidative stress. Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage.
A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent protective cellular response. Given that other quinone-containing compounds have been shown to activate this pathway, it is plausible that this compound may exert some of its biological effects through the modulation of Nrf2 signaling.
Caption: Proposed Nrf2 signaling pathway activation by this compound-induced oxidative stress.
Conclusion
This compound is a commercially important anthraquinone dye with well-defined chemical and physical properties. While its primary application is in the textile industry, its potential biological effects, likely mediated through the induction of oxidative stress, make it a subject of interest for toxicological and biomedical research. The detailed experimental protocols for its synthesis and analysis provided in this guide offer a valuable resource for researchers. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully understand its biological implications.
References
- 1. uefconnect.uef.fi [uefconnect.uef.fi]
- 2. Production method of this compound - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disperse Red 60 (CAS No. 17418-58-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 60 is a synthetic anthraquinone (B42736) dye primarily utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical name is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Due to its widespread use, the environmental fate and potential for biodegradation of this compound have been subjects of research. While information on its direct interaction with cellular signaling pathways is not available, this guide includes a proposed degradation pathway. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.
Chemical and Physical Properties
This compound is a deep red, crystalline powder.[3] It is characterized by its low solubility in water but is soluble in various organic solvents such as acetone (B3395972) and dichloromethane.[3][4]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 17418-58-5[2] |
| Molecular Formula | C₂₀H₁₃NO₄[2][5][6] |
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[2] |
| Synonyms | C.I. This compound, Resiren Red TB, Resolin Red FB, Samaron Pink FBL[2] |
| Colour Index | 60756[5][6] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 331.32 g/mol [5][6] |
| Appearance | Deep red powder[3] |
| Melting Point | 185 - 196.53 °C[4][7] |
| Boiling Point | 570.3 °C at 760 mmHg[7] |
| Density | 1.44 g/cm³[4] |
| Water Solubility | Insoluble (< 1 mg/mL at 20°C)[3][7] |
| log Pow | ~1.766 at 20°C[7] |
| Flash Point | 298.7 °C[7] |
Methodologies
Synthesis
The conventional synthesis of this compound is a multi-step process that begins with 1-aminoanthraquinone.[1] The general pathway involves the bromination of 1-aminoanthraquinone, followed by hydrolysis and subsequent condensation with phenol (B47542).[1][5] An improved method involves the reaction of 1-amino-2-halo(Cl,Br)-4-hydroxyanthraquinone with potassium phenoxide in a phenol solvent.[6]
A general workflow for the synthesis is outlined below:
References
- 1. This compound|Anthraquinone Dye for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C.I. Disperse Blue 35|Research Chemical [benchchem.com]
- 5. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone (Disperse Red 60)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-amino-4-hydroxy-2-phenoxyanthraquinone, a prominent anthraquinone (B42736) dye also known as Disperse Red 60 (C.I. 60756).[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis and derivatization in a laboratory setting.
Introduction
1-amino-4-hydroxy-2-phenoxyanthraquinone is a bright red dye with a blueish tint, widely used for dyeing synthetic fibers such as polyester, nylon, and acetate (B1210297) fibers.[1][3] Its molecular structure, characterized by the anthraquinone core with amino, hydroxyl, and phenoxy functional groups, imparts excellent thermal stability and light fastness, making it valuable in the textile and plastics industries.[2] The synthesis of this compound and its derivatives is of significant interest for developing new materials with tailored properties.
Chemical Structure and Properties:
-
Solubility: Insoluble in water, but soluble in organic solvents like acetone, xylene, and dichloromethane.[1][2]
Primary Synthesis Pathway
The most common and industrially significant method for synthesizing 1-amino-4-hydroxy-2-phenoxyanthraquinone involves a multi-step process starting from 1-aminoanthraquinone. The key transformation is a nucleophilic aromatic substitution, specifically an Ullmann condensation, between a halogenated intermediate and phenol (B47542).[1][4]
The overall synthesis can be broken down into three main stages:
-
Halogenation: Bromination or chlorination of 1-aminoanthraquinone.
-
Hydrolysis: Conversion of the di-halogenated intermediate to a mono-halogenated hydroxyanthraquinone.
-
Condensation: Reaction of the halogenated intermediate with phenol to yield the final product.
References
Spectroscopic Profile of Disperse Red 60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) dye, Disperse Red 60. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the analysis, characterization, and application of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the excitation of electrons to higher energy orbitals, providing insights into its chromophoric system.
UV-Vis Spectral Data
The maximum absorption wavelength (λmax) of this compound in the visible region is a key identifier. However, reported values in the literature show some variation, which may be attributed to differences in solvent polarity and other experimental conditions.
| Parameter | Value | Reference |
| λmax | ~586 nm | [1] |
| λmax | 495 nm | [2] |
Experimental Protocol for UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Instrumentation: A calibrated UV-Vis spectrophotometer, such as a Cary 100 Conc UV-VIS, is required.[2]
-
Solvent Selection: Due to its poor water solubility, a suitable organic solvent in which this compound is soluble should be chosen (e.g., dichloromethane, dimethyl sulfoxide).[1][3] The solvent should be transparent in the spectral region of interest.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | ~7.0 - 8.5 |
| Amino Protons | Variable, dependent on solvent and concentration |
| Hydroxyl Proton | Variable, dependent on solvent and concentration |
A known ¹H NMR spectrum of this compound was acquired using a Bruker AM-300 instrument, though detailed peak assignments are not provided in the source.[4]
¹³C NMR Spectral Data
Detailed ¹³C NMR data for this compound is not currently available in the public domain. A theoretical spectrum would exhibit a number of signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and ether-linked carbons.
Experimental Protocol for NMR Spectroscopy
The following outlines a general procedure for acquiring NMR spectra of this compound:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Solvent Selection: A suitable deuterated solvent that can dissolve this compound is necessary. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for organic compounds. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
IR Spectral Data
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | ~3400 - 3300 |
| Hydroxyl | O-H Stretch | ~3300 - 3200 (broad) |
| Carbonyl (Quinone) | C=O Stretch | ~1670 - 1630 |
| Aromatic Ring | C=C Stretch | ~1600 and ~1450 |
Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 85, is used.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
Transfer the resulting fine powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility of Disperse Red 60 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 60 (CAS: 17418-58-5), an anthraquinone-based dye. A thorough review of available literature has been conducted to compile its solubility profile in various organic solvents. While precise quantitative data is limited, this document presents the available qualitative and semi-quantitative information in a structured format. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility using UV-Visible spectrophotometry is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in material science, chemical research, and for those in drug development exploring the physicochemical properties of anthraquinone (B42736) derivatives.
Introduction
This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye widely utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its chemical backbone is based on the anthraquinone scaffold, a core structure that is also of significant interest in medicinal chemistry and drug development. Numerous anthraquinone derivatives have been investigated and developed as potent anticancer agents, highlighting the pharmacological relevance of this class of compounds.[2][3][4]
A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its application in dyeing processes, as well as for research into its potential use as a model compound in environmental and toxicological studies.[5] For professionals in drug development, understanding the solubility characteristics of anthraquinone derivatives is a critical aspect of preclinical development, influencing formulation, bioavailability, and delivery strategies.[6][7] This guide aims to consolidate the available solubility data for this compound and provide a robust experimental framework for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [5] |
| CAS Number | 17418-58-5 | [5] |
| Molecular Formula | C₂₀H₁₃NO₄ | [5] |
| Molecular Weight | 331.32 g/mol | [5] |
| Appearance | Dark red solid | [5] |
| Melting Point | 185 °C (365 °F; 458 K) | [5] |
Solubility Data
The solubility of this compound is generally low in water and varies across different organic solvents. The available data is primarily qualitative.
Qualitative and Semi-Quantitative Solubility
Table 2 summarizes the known solubility characteristics of this compound in water and various organic solvents based on available literature.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Reference(s) |
| Water | Insoluble (16.42 µg/L at 25 °C) | [5] |
| Dichloromethane | Soluble | [5] |
| Acetone (50% aqueous) | Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |
| Methanol | Very Slightly Soluble | - |
| Tetrahydronaphthalene | Soluble | - |
| Xylene | Soluble | - |
Note: The lack of extensive quantitative solubility data in a broad range of organic solvents represents a significant data gap in the scientific literature.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.
Materials and Equipment
-
This compound (high purity standard)
-
Organic solvents (analytical or HPLC grade)
-
UV-Visible Spectrophotometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (various sizes)
-
Pipettes (volumetric and graduated)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength)
Procedure
Step 1: Determination of Maximum Absorbance Wavelength (λmax)
-
Prepare a dilute stock solution of this compound in the chosen organic solvent.
-
Scan the UV-Visible spectrum of this solution over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.
Step 2: Preparation of Standard Solutions and Generation of Calibration Curve
-
Prepare a primary stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a specific volume of the organic solvent in a volumetric flask.
-
Perform serial dilutions of the primary stock solution to create a series of at least five standard solutions of decreasing, known concentrations.
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of each standard solution, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Step 3: Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to settle, permitting the excess solid to precipitate.
Step 4: Measurement and Calculation of Solubility
-
Carefully withdraw a sample of the supernatant from the saturated solution.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
The filtered saturated solution may need to be diluted with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately.
-
Measure the absorbance of the (diluted) saturated solution at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways in the context of this guide, the experimental workflow for determining its solubility follows a logical progression. The Graphviz diagram above illustrates this workflow, from the initial preparation of solutions to the final calculation of solubility. This structured approach ensures the accuracy and reproducibility of the results, which is a fundamental principle in scientific research.
Conclusion
This technical guide has consolidated the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its quantitative determination. While there is a notable lack of comprehensive quantitative data in the public domain, the provided methodology offers a clear pathway for researchers to generate this critical information. For professionals in both materials science and drug development, a thorough understanding of the physicochemical properties, such as solubility, of anthraquinone-based compounds is essential for both current applications and future innovations.
References
- 1. Uses Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 2. researchgate.net [researchgate.net]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone (B42736) dye known for its vibrant red hue and its application in dyeing synthetic fibers, particularly polyester.[1][2] Its thermal stability is a critical parameter, influencing its application in high-temperature dyeing processes and its persistence and fate in the environment. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing from available scientific literature. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or utilize anthraquinone-based compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₃NO₄ | [3] |
| Molecular Weight | 331.32 g/mol | [3] |
| Appearance | Fine, deep-red powder | [4] |
| Melting Point | >572 °F (>300 °C) with decomposition at ~500 °F (~260 °C) | [4] |
| 185 °C | [5] | |
| Solubility | Insoluble in water; Soluble in dichloromethane | [5] |
Note: Conflicting data exists for the melting point of this compound, with some sources indicating decomposition occurs around the melting temperature.
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is attributed to its rigid anthraquinone core. However, the presence of amino and hydroxyl functional groups can influence its decomposition profile.[6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal behavior of this dye.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of degradation. While specific TGA data for this compound is limited in publicly available literature, the general expectation for anthraquinone dyes is that they begin to decompose near their melting points.[7] A typical TGA curve would show a significant mass loss corresponding to the fragmentation of the molecule into smaller, volatile compounds.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and the enthalpy of fusion. This information is also valuable for understanding the energy changes that occur during thermal decomposition. Studies on related anthraquinone compounds indicate that melting can significantly reduce the activation energy for solid-phase decomposition.[8][9]
Decomposition Products and Pathways
The precise thermal decomposition products of this compound have not been extensively reported. However, analysis of related anthraquinone dyes provides insights into potential degradation pathways. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Mass Spectrometry (TGA-MS) are powerful methods for identifying thermal decomposition products.[10][11][12]
For a related compound, Disperse Red 3B, studies on its biotransformation have identified several degradation products, including ammonia, diisobutyl phthalate (B1215562), and guaiacol, with further degradation of diisobutyl phthalate to o-xylene, acetone, and 4-hydroxy-2-butanone.[7] While not a direct result of thermal decomposition, this suggests potential cleavage points in the anthraquinone structure. The thermal decomposition of anthraquinone nitro compounds, another related class, has been shown to involve the breaking of the middle ring bond and detachment of the nitro group.[8]
A proposed logical workflow for investigating the thermal decomposition of this compound is presented in the following diagram.
Caption: Workflow for investigating the thermal decomposition of this compound.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of dyes are crucial for obtaining reproducible and accurate data. Below are generalized methodologies for TGA and DSC analysis of dye samples.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower heating rates can provide better resolution of thermal events.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum). Seal the pan hermetically to prevent sublimation or evaporation before decomposition. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is typical.
-
Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the expected melting and decomposition range. An initial cooling and reheating cycle can be used to erase the sample's prior thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks for melting and exothermic or endothermic events associated with decomposition. The area under the melting peak can be integrated to determine the enthalpy of fusion.
A diagram illustrating the logical relationship between experimental parameters and expected outcomes in thermal analysis is provided below.
References
- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability of vitamin C: thermogravimetric analysis and use of total ion monitoring chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eag.com [eag.com]
- 4. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|Anthraquinone Dye for Research [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rigaku.com [rigaku.com]
- 11. gcms.cz [gcms.cz]
- 12. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]
Molecular weight and formula of C.I. 60756
Initial investigation suggests that the designation "C.I. 60756" may be a typographical error, as extensive searches did not yield a compound with this specific Colour Index number. However, the closely related C.I. 61568, commonly known as Solvent Blue 104, is a well-documented substance. This guide provides the core technical data for C.I. 61568.
For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The following data summarizes the key molecular information for C.I. 61568.
Core Molecular Data
| Identifier | Value |
| Colour Index Name | Solvent Blue 104 |
| Colour Index Number | 61568 |
| CAS Registry Number | 116-75-6 |
| Molecular Formula | C₃₂H₃₀N₂O₂[1][2][3][4][5][6][7] |
| Molecular Weight | 474.59 g/mol [1][2][3][4][5][6] |
| Synonyms | 1,4-Bis(mesitylamino)anthraquinone, C.I. Solvent Blue 104, Solvaperm Blue 2B[7] |
Chemical Structure
The molecular structure of Solvent Blue 104 is based on an anthraquinone (B42736) core.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of C.I. 61568 involve the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,4,6-Trimethylbenzenamine.[1] Specific methodologies may vary and can be found in specialized chemical synthesis literature.
Logical Relationship Diagram
As this guide focuses on the fundamental molecular properties of a single chemical entity, a signaling pathway or complex experimental workflow diagram is not applicable. The provided data represents a direct logical relationship between the compound's identifiers and its molecular characteristics.
Figure 1. Relationship between identifiers and molecular properties of C.I. 61568.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent blue 104 | 116-75-6 | FS159509 | Biosynth [biosynth.com]
- 3. sdinternational.com [sdinternational.com]
- 4. echemi.com [echemi.com]
- 5. Solvent Blue 104|CAS No:116-75-6 - blue solvent dye [chinainterdyes.com]
- 6. Solvent Blue 104 | 116-75-6 [chemicalbook.com]
- 7. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Disperse Red 60 in Polyester Dyeing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of C.I. Disperse Red 60 when dyeing polyethylene (B3416737) terephthalate (B1205515) (PET), commonly known as polyester (B1180765). The principles and data presented herein are intended to offer a comprehensive resource for professionals in textile chemistry, materials science, and related fields.
Introduction: The Nature of the Interaction
The dyeing of polyester, a hydrophobic and highly crystalline fiber, with disperse dyes like this compound is fundamentally a process of solid-state dissolution.[1][2] Disperse dyes are non-ionic, sparingly soluble in water, and possess a small molecular size, which are critical characteristics for penetrating the compact structure of polyester.[1][3] The mechanism is not one of chemical reaction or ionic bonding, but rather a physical process governed by diffusion and intermolecular forces. The dye molecules, once inside the amorphous regions of the polyester matrix, are held in place by weak van der Waals forces and hydrogen bonds.[4]
The overall process is energy-intensive, typically requiring high temperatures (around 130°C) and pressure to overcome the activation energy barrier for dye diffusion into the fiber.[1][2] This high-temperature process temporarily increases the segmental mobility of the polymer chains and swells the fiber structure, creating transient voids that allow the dye molecules to enter.[4]
The Multi-Stage Dyeing Mechanism
The dyeing of polyester with this compound can be broken down into four key stages:
-
Dispersion in the Dyebath: this compound, being almost insoluble in water, is milled into fine particles and maintained as a stable aqueous dispersion using dispersing agents.[1] This ensures a uniform availability of dye molecules for the dyeing process.
-
Transfer to the Fiber Surface: Individual dye molecules slowly dissolve from the dispersed particles into the water and are then transported to the surface of the polyester fiber.
-
Adsorption onto the Fiber Surface: The dissolved dye molecules are adsorbed onto the surface of the polyester fiber.
-
Diffusion into the Fiber: This is the rate-determining step. Under the influence of high temperature (typically 130°C), the amorphous regions of the polyester fiber swell, and the kinetic energy of the dye molecules increases, enabling them to diffuse from the surface into the non-crystalline regions of the polymer matrix.[2] The dye then remains entrapped within the fiber structure upon cooling.
Following the dyeing process, a crucial "reduction clearing" step is performed. This involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali to remove any dye particles adhering to the fiber surface, which significantly improves wash and crock (rubbing) fastness.[2]
Quantitative Data: Kinetics and Thermodynamics
Table 1: Kinetic Parameters for this compound on Polyester
| Parameter | Value | Conditions |
| Dyeing Rate Constant (k) | 0.040 min⁻¹ | Pseudo-first-order rate constant on PET/PTT bicomponent fibers at 130°C without a carrier.[2] |
| Diffusion Coefficient (D) | 0.5831 x 10⁻¹² m²/s | In supercritical CO₂ at 120°C. |
| Activation Energy of Dyeing (Ea) | 35.6 kJ/mol | In supercritical CO₂. |
Table 2: Thermodynamic Parameters for this compound on Polyester
| Parameter | Value | Conditions |
| Adsorption Isotherm Model | Nernst Model | For aqueous dyeing of polyester at 50, 70, and 90°C.[1] |
| Standard Affinity (-Δμ°) | Varies with temperature | Indicates the tendency of the dye to move from the dyebath to the fiber. |
| Enthalpy of Dyeing (ΔH°) | Negative value | Indicates an exothermic adsorption process.[1] |
| Entropy of Dyeing (ΔS°) | Data not readily available | Would indicate the change in randomness at the dye-fiber interface. |
Table 3: Color Fastness Properties of this compound on Polyester
| Fastness Test | Standard | Rating (1-5, 5 is best; Lightfastness 1-8, 8 is best) |
| Washing Fastness | ISO 105-C06 | 3-4[3][5] to 4-5[6] |
| Light Fastness | ISO 105-B02 | 6-7[7][8] |
| Sublimation Fastness | ISO 105-P01 | 4 (at 180°C, 30s)[4] to 5[4] |
| Crock (Rubbing) Fastness - Dry | ISO 105-X12 | 4[7][8] |
| Crock (Rubbing) Fastness - Wet | ISO 105-X12 | 3-4[7][8] |
| Perspiration Fastness | ISO 105-E04 | 5[9] |
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.
-
Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.[2]
-
Dye Dispersion Preparation: Create a paste of the required amount of this compound powder (e.g., 1% on weight of fabric) with an equal amount of a dispersing agent and a small amount of cold water. Stir to form a smooth paste, then dilute with warm water (40-50°C).[2]
-
Dye Bath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[2] Add the prepared dye dispersion. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2]
-
Dyeing Procedure:
-
Reduction Clearing:
-
Drain the dyebath and prepare a new bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[2]
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[2]
-
Rinse the fabric thoroughly with hot and cold water, neutralize with a dilute acetic acid solution, and finally rinse with cold water and air dry.[2]
-
Measurement of Dye Uptake (Dyeing Rate)
This protocol is used to determine the rate of dyeing.
-
Dyeing Setup: Prepare a series of identical dyebaths as described in section 4.1.
-
Sampling: At regular time intervals during the dyeing process (e.g., 5, 10, 20, 30, 45, 60 minutes), remove a small aliquot of the dyebath.
-
Spectrophotometric Analysis: After appropriate dilution, measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Calculation of Dye Exhaustion: Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point. Calculate the percentage of dye exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[2]
-
Kinetic Modeling: Plot the dye uptake versus time. This data can be fitted to kinetic models (e.g., pseudo-first-order) to determine the dyeing rate constant (k).[2]
Determination of Diffusion Coefficient
-
Infinite Dyebath Setup: To measure the diffusion coefficient, an "infinite dyebath" is used, where a small amount of fabric is dyed in a large volume of dye solution to keep the dye concentration in the bath nearly constant. A typical material-to-liquor ratio is 1:4000.
-
Dyeing and Sampling: Dye a small, accurately weighed sample of polyester fabric at a constant temperature (e.g., 110°C, 120°C, or 130°C). At various time intervals, remove fabric samples, rinse quickly, and dry.
-
Dye Extraction: Extract the dye from each fabric sample using a suitable solvent (e.g., boiling N,N-dimethylformamide).
-
Concentration Measurement: Measure the concentration of the extracted dye spectrophotometrically to determine the amount of dye in the fiber at time t (Cₜ) and at equilibrium (C∞).
-
Calculation: The diffusion coefficient (D) can be calculated from the initial stages of dyeing using the Crank equation, by plotting Cₜ/C∞ against the square root of time (t¹/²). The initial slope of this plot is proportional to the diffusion coefficient.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the polyester dyeing process with this compound.
Caption: The core mechanism of this compound dyeing on polyester.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Best Disperse dyes Manufacturer and Factory | Hermeta [hermetachem.com]
- 4. This compound|Anthraquinone Dye for Research [benchchem.com]
- 5. Best 100% Original Factory Disperse Red - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Ecological and cleaner process for dyeing bicomponent polyester filaments (PET/PTT) using ecological carriers: analysis of dyeing performance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04771J [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. worlddyevariety.com [worlddyevariety.com]
Environmental fate and toxicity of "Disperse Red 60"
An In-depth Technical Guide on the Environmental Fate and Toxicity of Disperse Red 60
Introduction
This compound (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Anthraquinone dyes are the second-largest class of dyes used in the textile industry, valued for their structural stability and vibrant colors.[2] this compound is specifically utilized for dyeing hydrophobic synthetic fibers like polyester, cellulose (B213188) acetate, and nylon, where it is applied as a fine aqueous dispersion.[1][3][4]
The very stability that makes these dyes desirable for industrial applications poses a significant environmental challenge.[2] Inefficient dyeing processes can result in a substantial portion of the dye being released into wastewater.[2] Due to their complex aromatic structure, low water solubility, and resistance to conventional wastewater treatment methods, disperse dyes like this compound can persist in the environment, leading to contamination of water bodies and potential ecotoxicological effects.[2][4][5] This guide provides a comprehensive technical overview of the environmental fate and toxicity of this compound, intended for researchers and environmental scientists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a dark red solid powder, practically insoluble in water, which is a defining characteristic of disperse dyes.[1][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [6] |
| Synonyms | C.I. 60756, Disperse Red 3B | [1][7] |
| CAS Number | 17418-58-5 | [2] |
| EC Number | 241-442-6 | [1] |
| Molecular Formula | C₂₀H₁₃NO₄ | [6] |
| Molar Mass | 331.3 g/mol | [2][6] |
| Appearance | Fine deep-red powder | [6] |
| Melting Point | 185 °C | [1] |
| Solubility | Insoluble in water; Soluble in dichloromethane | [1] |
Environmental Fate
The environmental fate of this compound is governed by its persistence, potential for degradation, mobility in soil and water, and its tendency to bioaccumulate.
Persistence and Degradation
This compound's anthraquinone structure is inherently stable and resistant to natural degradation processes, leading to its persistence in the environment.[2] Conventional wastewater treatment plants often exhibit poor removal efficiency for such complex dyes.[2][5] However, specific biological and chemical processes have been shown to be effective.
-
Biodegradation: While resistant to many common microbes, specialized microbial consortia can effectively decolorize and degrade this compound. Studies have demonstrated high decolorization rates (up to 98.47%) using a combination of anaerobic and aerobic treatment cycles with rhizosphere bacterial consortia, including species of Pseudomonas, Lysinibacillus, and Citrobacter.[8][9] The anaerobic stage is crucial for breaking down the complex structure, followed by mineralization of the intermediates in the aerobic stage.[8] A consortium of the fungus Aspergillus sp. and the microalgae Chlorella sorokiniana has also achieved a decolorization rate of over 98%.[10]
-
Enzymatic Degradation: Lignin-degrading enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), play a key role in the microbial degradation of the dye.[10] Laccase enzymes have also been shown to effectively decolorize disperse dyes, mitigating their toxicity.[11]
-
Degradation Pathway: The degradation process involves the breakdown of the dye's chromophoric functional groups.[10] Analysis of degradation byproducts through methods like Gas Chromatography-Mass Spectrometry (GC-MS) indicates that the complex anthraquinone structure is cleaved into smaller, less toxic molecules like phthalic acid, benzoic acid, and other aromatic intermediates.[10]
Bioaccumulation
The potential for a substance to bioaccumulate is often related to its hydrophobicity. While specific quantitative data on the bioaccumulation factor for this compound is limited in the provided results, the low water solubility suggests a potential for partitioning into organic matter and biota. However, for azo disperse dyes, the potential to bioaccumulate in pelagic organisms is considered low.[3] Further research is needed to quantify the specific bioaccumulation potential of this compound.
Mobility and Sorption
Due to its very low water solubility, the primary mode of transport and partitioning of this compound in the environment is through sorption to solids.[4]
-
Sorption to Sludge and Sediments: In wastewater treatment systems, the dye tends to adsorb onto activated sludge particles.[4] Similarly, when released into aquatic environments, it partitions from the water column to suspended solids and bottom sediments.[5]
-
Adsorption Studies: The adsorption of this compound has been studied using various materials. A study using a novel quaternary nanocomposite demonstrated a maximum adsorption capacity of 100 mg/g.[12] The adsorption process was found to be spontaneous and exothermic, fitting well with Langmuir isotherm and pseudo-second-order kinetic models.[12] Another study using free and immobilized fungal biomass of Lentinus concinnus also showed significant adsorption capacity.[13] The interaction between the dye and adsorbent surfaces is primarily attributed to Van der Waals dispersion forces, indicating physical adsorption.[12]
Table 2: Summary of Environmental Fate Data for this compound
| Parameter | Observation | Methodology | Reference |
| Biodegradation | Up to 98.47% decolorization | Rhizosphere bacterial consortium in anaerobic-aerobic cycles | [9] |
| Biodegradation | Up to 98.09% decolorization | Fungal-microalgal consortium (Aspergillus sp. & Chlorella sorokiniana) | [10] |
| Adsorption Capacity | 100 mg/g | Quaternary organo-metal oxide nanocomposite | [12] |
| Adsorption Capacity | 92.6 mg/g | Immobilized fungal biomass (Lentinus concinnus) | [13] |
| Primary Degradation Products | Phthalic acid, benzoic acid, aromatic intermediates | GC-MS analysis of microbial degradation products | [10] |
Toxicity
This compound exhibits varying levels of toxicity to different organisms. It is classified with the GHS07 pictogram, indicating it may cause skin irritation or allergic skin reactions.[1][7] It is also listed as a potential endocrine-disrupting compound.[6]
Aquatic Toxicity
The dye poses a threat to aquatic ecosystems. Even at low concentrations, it can increase water turbidity, which reduces light penetration and affects photosynthesis in aquatic plants.[4] Standard ecotoxicity tests have provided quantitative data on its effects.
-
Fish: The 96-hour median lethal concentration (LC50) for the rainbow trout (Oncorhynchus mykiss) is approximately 485 mg/L.[7]
-
Aquatic Invertebrates: The 48-hour median effective concentration (EC50) for Daphnia magna is greater than 100 mg/L, indicating lower toxicity to this organism.[7]
-
Algae: The 72-hour EC50 for the green algae Desmodesmus subspicatus is approximately 19 mg/L, suggesting that algae are more sensitive to the dye's toxic effects than fish or daphnids.[7]
-
Zebrafish Embryos: Studies on zebrafish (Danio rerio) have shown that environmentally realistic concentrations (3 to 17 μg/L) can induce biochemical alterations related to oxidative stress, neurotransmission, and energy metabolism after 96 hours of exposure.[5]
Toxicity to Microorganisms
The dye can also impact microbial communities, which are essential for wastewater treatment processes. The 3-hour median inhibitory concentration (IC50) for activated sludge microorganisms is greater than 1000 mg/L, indicating a relatively low toxicity to these consortia.[7] This is consistent with the successful use of microbial systems for its degradation.
Table 3: Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | ca. 485 mg/L | 96 hours | [7] |
| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 hours | [7] |
| Desmodesmus subspicatus (Green Algae) | EC50 | ca. 19 mg/L | 72 hours | [7] |
| Activated Sludge Microorganisms | IC50 | > 1000 mg/L | 3 hours | [7] |
| Danio rerio (Zebrafish) Embryo | Biochemical Alterations | Observed | 96 hours | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Aquatic Toxicity Testing
Toxicity tests are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Fish Acute Toxicity Test (based on OECD Guideline 203):
-
Test Organism: Rainbow trout (Oncorhynchus mykiss).
-
Test Conditions: A semi-static test is conducted where the test solution is renewed every 24 hours.
-
Procedure: Fish are exposed to a range of concentrations of this compound in dechlorinated water for 96 hours. A control group is maintained in water without the dye.
-
Endpoint: Mortality is observed at 24, 48, 72, and 96 hours. The LC50, the concentration estimated to be lethal to 50% of the test population, is calculated.
-
-
Algal Growth Inhibition Test (based on OECD Guideline 201):
-
Test Organism: Green algae (Desmodesmus subspicatus).
-
Procedure: Algal cultures are exposed to various concentrations of the dye in a nutrient-rich medium. The cultures are incubated for 72 hours under continuous illumination and controlled temperature.
-
Endpoint: Algal growth (biomass) is measured, often by cell counts or spectrophotometric methods. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.
-
Microbial Decolorization and Degradation Assay
This protocol outlines a typical batch experiment to assess the biodegradation of this compound by a microbial consortium.
-
Medium Preparation: A mineral salts medium (MSM) containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, MgSO₄, (NH₄)₂SO₄) is prepared and autoclaved. A stock solution of this compound is filter-sterilized and added to the cooled medium to achieve the desired final concentration (e.g., 50-100 mg/L).
-
Inoculation: The microbial consortium (e.g., activated sludge, isolated bacterial strains, or fungal culture) is added to the flasks containing the dye medium.
-
Incubation: Flasks are incubated on an orbital shaker at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0) for a specified period (e.g., 4-7 days). For combined anaerobic/aerobic studies, conditions are alternated.
-
Decolorization Monitoring: At regular intervals, samples are withdrawn, centrifuged to remove biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The percentage of decolorization is calculated relative to an uninoculated control.
-
Degradation Product Analysis (GC-MS):
-
After significant decolorization, the remaining solution is acidified (e.g., to pH 2) and extracted with an organic solvent like ethyl acetate.
-
The organic extract is dried (e.g., with anhydrous Na₂SO₄), concentrated, and analyzed by GC-MS.
-
The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the intermediate degradation products.[10]
-
Batch Equilibrium Adsorption Study
This protocol describes a method to determine the adsorption capacity of a material for this compound.
-
Preparation: A series of flasks are prepared containing a fixed amount of adsorbent (e.g., 0.1 g of nanocomposite) and a fixed volume (e.g., 50 mL) of this compound solution at varying initial concentrations (e.g., 10-200 mg/L).
-
Equilibration: The pH of the solutions is adjusted to the desired value. The flasks are then agitated on a shaker at a constant temperature until equilibrium is reached (typically a few hours).[12][13]
-
Analysis: The suspensions are centrifuged or filtered to separate the adsorbent. The concentration of this compound remaining in the supernatant is measured using a UV-Vis spectrophotometer.
-
Calculation: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) is calculated. The data is then fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other parameters.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for a microbial decolorization and degradation study.
Caption: Simplified potential biodegradation pathway for this compound.
Caption: Logical workflow for environmental risk assessment of this compound.
Conclusion
This compound is an environmentally persistent dye due to its stable anthraquinone structure and low water solubility. Its primary environmental fate involves partitioning to solid matrices like sediment and sludge. While resistant to conventional degradation, it can be effectively broken down by specialized microbial consortia and their enzymatic systems under optimized conditions. Ecotoxicity data reveal that it is particularly toxic to algae and can cause sublethal effects in fish embryos at low concentrations.
Future research should focus on isolating more robust microbial strains for bioremediation, optimizing full-scale treatment technologies, and further elucidating the toxicity of its degradation byproducts to ensure a comprehensive understanding of its environmental impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Anthraquinone Dye for Research [benchchem.com]
- 3. This compound|Anthraquinone Dye for Research [benchchem.com]
- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]
- 10. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimentally and theoretically approaches for this compound dye adsorption on novel quaternary nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Disperse Red 60: A Comprehensive Technical Guide to its Physical and Chemical Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction: Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class. It is widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. This in-depth technical guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, intended to inform researchers, scientists, and drug development professionals. The following sections detail its hazardous properties, supported by quantitative data, experimental protocols, and mechanistic insights.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various experimental and environmental conditions.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₃NO₄ | --INVALID-LINK-- |
| Molar Mass | 331.32 g/mol | --INVALID-LINK-- |
| Appearance | Fine deep-red powder with white specks | --INVALID-LINK-- |
| Melting Point | > 572 °F (> 300 °C) (decomposes) | --INVALID-LINK-- |
| Solubility | < 1 mg/mL at 68 °F (20 °C) | --INVALID-LINK-- |
| Density | 1.438 g/cm³ | --INVALID-LINK-- |
| log Pow (Octanol/Water Partition Coefficient) | ca. 1.766 | --INVALID-LINK-- |
Chemical Hazards and Reactivity
This compound is classified as a skin sensitizer (B1316253).[1][2] It is an amine compound and, as such, can exhibit basic properties, reacting exothermically with acids to form salts and water.[1] Incompatible materials include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable gaseous hydrogen may be generated when amines are combined with strong reducing agents like hydrides.[1]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Toxicological Hazards
The toxicological profile of this compound is summarized in the tables below, covering acute oral toxicity and aquatic toxicity.
Acute Oral Toxicity
| Test Organism | Endpoint | Value | Reference |
| Rat (male/female) | LD50 | ca. 7000 mg/kg bw | [1] |
Aquatic Toxicity
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | ca. 485 mg/L | 96 h | [1][2] |
| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 h | [1][2] |
| Desmodesmus subspicatus (Green Algae) | EC50 | ca. 19 mg/L | 72 h | [1] |
| Activated Sludge | IC50 | > 1000 mg/L | 3 h | [1] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity Testing (Based on OECD Guideline 401)
The acute oral toxicity of a substance is typically determined using a protocol similar to the now-repealed OECD Guideline 401. Although this specific guideline has been replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), its principles are foundational.
-
Test Animals: Healthy, young adult rodents (commonly rats), are used.[4] Animals are acclimatized to laboratory conditions before the study.[4]
-
Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before administration of the test substance.[4]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4] The substance is typically dissolved or suspended in a suitable vehicle.
-
Dose Levels: Graded doses are administered to different groups of animals, with one dose per group.[4]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[4]
-
Pathology: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.
Skin Sensitization Testing (Based on OECD Guideline 406 - Guinea Pig Maximization Test)
The Guinea Pig Maximization Test (GPMT) is a widely used method to assess the potential of a substance to cause skin sensitization.[3][5]
-
Test Animals: Young, healthy albino guinea pigs are used.[3]
-
Induction Phase:
-
Intradermal Injections: On day 0, three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.[6]
-
Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.[6]
-
-
Challenge Phase: On day 21, the test substance is applied topically to a fresh, untreated area of the flank of both test and control animals under an occlusive patch for 24 hours.[6]
-
Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The skin reactions are scored according to a standardized grading scale.[6]
-
Data Analysis: The incidence and severity of skin reactions in the test group are compared to the control group to determine if the substance is a skin sensitizer. A substance is generally considered a sensitizer if at least 30% of the animals show a positive response.[7]
Aquatic Toxicity Testing: Acute Immobilisation Test with Daphnia magna (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organism: Young daphnids (<24 hours old) are used for the test.
-
Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2 °C) and light conditions.
-
Dose Levels: Daphnids are exposed to a range of concentrations of the test substance in the test medium. A control group is exposed to the medium without the test substance.
-
Exposure Duration: The exposure period is typically 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The EC50 (the concentration of the test substance that causes immobilization in 50% of the daphnids) is calculated at 24 and 48 hours.
Aquatic Toxicity Testing: Fish, Acute Toxicity Test (Based on OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.[8][9]
-
Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.[8][9]
-
Test Conditions: The test is conducted in a controlled environment with respect to water quality (pH, hardness, dissolved oxygen) and temperature.
-
Dose Levels: Fish are exposed to a series of concentrations of the test substance in water. A control group is maintained in water without the test substance.[8]
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9]
-
Data Analysis: The LC50 (the concentration of the test substance that is lethal to 50% of the fish) is determined for each observation time.[8]
Signaling Pathway for Skin Sensitization
The primary toxicological concern for this compound is its potential to cause skin sensitization. The underlying mechanism is believed to follow the Adverse Outcome Pathway (AOP) for skin sensitization, which is initiated by the covalent binding of the chemical (or its metabolite) to skin proteins.
Caption: Adverse Outcome Pathway for Skin Sensitization by this compound.
Experimental Workflow for Hazard Identification
The logical flow for identifying and characterizing the hazards of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.
Caption: A typical workflow for chemical hazard identification and assessment.
Conclusion
This compound presents a primary hazard of skin sensitization, with a low order of acute oral toxicity. Its aquatic toxicity varies among different species, with algae being the most sensitive. The provided data and experimental protocols offer a robust framework for the safe handling and risk assessment of this compound. Further research into the specific metabolic pathways and toxicokinetics of this compound would provide a more complete understanding of its hazard profile. Researchers and professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and mitigate the risk of allergic contact dermatitis.
References
- 1. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. A review of the Buehler guinea pig skin sensitization test and its use in a risk assessment process for human skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the high-temperature exhaust dyeing of 100% polyester (B1180765) textiles with C.I. Disperse Red 60. The information compiled is intended to support research and development professionals in achieving consistent and high-quality dyeing outcomes.
Overview
High-temperature dyeing is the preferred method for applying disperse dyes to polyester fibers. The tightly packed molecular structure of polyester requires elevated temperatures, typically between 120°C and 130°C, under pressure to facilitate dye penetration and fixation within the fiber matrix.[1] C.I. This compound, an anthraquinone-based dye, is known for its bright red shade and is classified as a low-energy disperse dye.
Quantitative Data Summary
The following tables summarize key quantitative parameters and expected outcomes for the high-temperature dyeing of polyester with this compound.
Table 1: Recommended Process Parameters
| Parameter | Recommended Range | Remarks |
| Dyeing Temperature | 120°C - 130°C | Optimal color yield and dye penetration are typically achieved at 130°C.[1] |
| Dyeing Time | 30 - 60 minutes (at top temperature) | Time is dependent on the desired depth of shade. |
| pH of Dyebath | 4.5 - 5.5 | An acidic pH is crucial for preventing dye degradation at high temperatures. |
| Heating Rate | 1°C - 2°C per minute | A controlled heating rate is essential for ensuring level dyeing. |
| Cooling Rate | 1°C - 2°C per minute | Slow cooling helps to prevent creasing of the fabric. |
| Liquor Ratio | 1:10 to 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |
Table 2: Typical Dyebath Recipe
| Component | Concentration | Function |
| C.I. This compound | X% (on weight of fabric - o.w.f.) | Colorant |
| Dispersing Agent | 0.5 - 1.0 g/L | Prevents dye agglomeration and ensures a stable dispersion. |
| Levelling Agent | 0.5 - 1.0 g/L | Promotes uniform dye uptake and migration. |
| Acetic Acid | to pH 4.5 - 5.5 | pH control. |
| Sequestering Agent | 0.5 g/L (optional) | Used if the water hardness is high to prevent interference from metal ions. |
Table 3: Effect of Temperature on Color Strength (K/S) of this compound
The following data, adapted from a study on PET/spandex blends, illustrates the influence of dyeing temperature on the color strength (K/S value) of this compound. While the substrate is a blend, the trend is indicative of the behavior on 100% polyester.
| Dyeing Temperature (°C) | Color Strength (K/S Value) |
| 90 | Low |
| 100 | Moderate |
| 110 | High |
| 120 | Very High |
| 130 | Maximum |
Source: Adapted from a study on the dyeing behavior of this compound on PET/spandex blends. A marked increase in color strength was observed between 90°C and 120°C, with the most pronounced increase occurring at 130°C.
Table 4: Typical Fastness Properties of Disperse Dyes on Polyester
The following are typical fastness ratings for high-energy disperse dyes on polyester, which are indicative of the performance expected from this compound. Ratings are on a scale of 1 to 5, where 5 is the highest fastness.
| Fastness Property | ISO Standard | Typical Rating |
| Washing | ISO 105-C06 | 4-5 |
| Rubbing (Dry) | ISO 105-X12 | 4-5 |
| Rubbing (Wet) | ISO 105-X12 | 4 |
| Light (Xenon Arc) | ISO 105-B02 | 5-6 |
| Sublimation | ISO 105-P01 | 4 |
Experimental Protocols
High-Temperature Exhaust Dyeing Protocol
This protocol details the step-by-step procedure for dyeing 100% polyester fabric with this compound in a high-temperature, high-pressure (HTHP) dyeing apparatus.
Materials and Equipment:
-
100% Polyester fabric (pre-scoured)
-
C.I. This compound
-
Dispersing agent
-
Levelling agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
HTHP laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Stirring rods
Procedure:
-
Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, waxes, or sizes that could interfere with dyeing.
-
Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and lukewarm water (40-50°C). Gradually add more water while stirring to create a fine, stable dispersion.
-
Dyebath Preparation:
-
Fill the dyeing vessel with water to the desired liquor ratio (e.g., 1:15).
-
Add the dispersing agent and levelling agent to the bath and stir until dissolved.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at approximately 50-60°C.
-
Run the machine for 10 minutes at this temperature to ensure even wetting of the fabric.
-
Increase the temperature to the target dyeing temperature (e.g., 130°C) at a rate of 1.5°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70°C at a rate of 1.5°C per minute.
-
Drain the dyebath.
-
-
Rinsing: Rinse the dyed fabric with hot water (60-70°C) for 10 minutes, followed by a cold water rinse.
-
Reduction Clearing (After-treatment):
-
Final Rinsing and Neutralization:
-
Rinse the fabric with hot water.
-
Neutralize the fabric in a bath containing a small amount of acetic acid for 5 minutes.
-
Rinse thoroughly with cold water.
-
-
Drying: Hydroextract the fabric and dry it in an oven or a stenter.
Color Fastness Testing Protocols
3.2.1. Color Fastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.[3]
-
The composite specimen is washed in a solution containing a standard detergent at a specified temperature and time (e.g., 60°C for 30 minutes).[4]
-
The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using grey scales.[3]
3.2.2. Color Fastness to Rubbing (ISO 105-X12):
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
A standard white cotton cloth is affixed to the rubbing finger of the crockmeter.
-
The test is performed by rubbing the white cloth against the dyed specimen for a specified number of cycles (typically 10) under a defined pressure.[5]
-
The degree of color transfer to the white cloth is assessed using the grey scale for staining.[2][8]
3.2.3. Color Fastness to Light (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (xenon arc lamp) that simulates natural daylight.[6][9][10][11][12]
-
Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.[9][11]
-
The fading of the dyed specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.[9][11]
3.2.4. Color Fastness to Sublimation (ISO 105-P01):
-
A specimen of the dyed fabric is placed in contact with an undyed white fabric.
-
The composite specimen is subjected to dry heat in a heat press at a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[13][14]
-
The change in color of the dyed specimen and the staining of the adjacent white fabric due to dye sublimation are assessed using grey scales.[13][14]
Visualizations
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
References
- 1. autumnchem.com [autumnchem.com]
- 2. eurolab.net [eurolab.net]
- 3. textilelearner.net [textilelearner.net]
- 4. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 5. textilelearner.net [textilelearner.net]
- 6. blog.qima.com [blog.qima.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. wewontech.com [wewontech.com]
- 12. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 13. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 14. textilelearner.net [textilelearner.net]
Application Notes and Protocols: Disperse Red 60 in Transfer Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, an anthraquinone (B42736) dye, is a high-performance colorant extensively utilized in the textile industry for transfer printing.[1] Its vibrant reddish-blue hue, coupled with excellent sublimation characteristics, makes it an ideal candidate for coloring synthetic fabrics, particularly polyester (B1180765).[1] This document provides detailed application notes and protocols for the use of this compound in sublimation transfer printing, aimed at providing a comprehensive guide for research and development applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in transfer printing.
| Property | Value | Reference |
| Chemical Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
| CAS Number | 17418-58-5 | [1] |
| Molecular Formula | C₂₀H₁₃NO₄ | |
| Molecular Weight | 331.32 g/mol | |
| Appearance | Red powder | |
| Melting Point | 185 °C | |
| Sublimation Temperature | 180-240 °C | [2] |
Application in Transfer Printing
Transfer printing, also known as sublimation printing, is a process where a design is printed onto a temporary substrate, typically paper, and then transferred to the final substrate under heat and pressure. This compound is particularly well-suited for this method due to its ability to sublime, i.e., transition directly from a solid to a gas phase, without passing through a liquid phase.[2]
The gaseous dye molecules then penetrate and diffuse into the amorphous regions of the synthetic fibers, such as polyester. Upon cooling, the dye molecules are trapped within the fiber, resulting in a permanent, high-quality, and vibrant coloration.[3]
Experimental Workflow: Sublimation Transfer Printing
The following diagram illustrates the general workflow for the application of this compound in a laboratory-scale sublimation transfer printing process.
Caption: Workflow of the sublimation transfer printing process.
Experimental Protocols
Protocol 1: Sublimation Ink Formulation
This protocol outlines the preparation of a water-based sublimation ink containing this compound. The exact proportions of the components may require optimization based on the specific printing equipment and desired ink properties.
Materials:
-
This compound powder
-
Deionized water
-
Dispersing agent (e.g., naphthalene (B1677914) sulfonate condensate)
-
Humectant (e.g., glycerol)
-
Thickener (optional, to adjust viscosity)
-
pH buffer (to maintain pH 4.5-5.5)
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers
-
Micropipettes
-
pH meter
-
Filtration system (e.g., syringe filter)
Procedure:
-
Prepare the Dye Dispersion:
-
In a beaker, add a measured amount of deionized water.
-
While stirring, slowly add the dispersing agent until it is fully dissolved.
-
Gradually add the this compound powder to the solution. The concentration of the dye can range from 0.5% to 3.0% by mass, depending on the desired color intensity.[4]
-
Continue stirring for a minimum of 60 minutes to ensure a fine and stable dispersion.
-
-
Formulate the Ink:
-
In a separate beaker, prepare the ink vehicle by mixing deionized water with a humectant (e.g., 10-20% glycerol).[4]
-
Slowly add the dye dispersion to the ink vehicle while stirring.
-
If necessary, add a thickener to achieve the desired viscosity for the printing process.
-
Adjust the pH of the ink to a range of 4.5-5.5 using a suitable buffer.[4]
-
Filter the final ink formulation to remove any aggregates before use.
-
Protocol 2: Sublimation Transfer Printing
This protocol describes the process of transferring the printed design from the transfer paper to a polyester fabric.
Materials:
-
Sublimation ink containing this compound
-
Sublimation transfer paper
-
Polyester fabric
-
Heat-resistant tape
Equipment:
-
Inkjet printer compatible with sublimation inks
-
Heat press
Procedure:
-
Printing on Transfer Paper:
-
Load the prepared sublimation ink into a compatible inkjet printer.
-
Print the desired design in a mirror image format onto the coated side of the sublimation transfer paper.
-
Allow the printed paper to dry completely.
-
-
Heat Transfer Process:
-
Preheat the heat press to a temperature between 180°C and 230°C.[2] The optimal temperature will depend on the specific fabric and transfer paper being used.
-
Set the desired time, typically between 30 to 60 seconds, and medium pressure.[4]
-
Place the polyester fabric on the lower platen of the heat press. It is recommended to pre-press the fabric for a few seconds to remove any moisture and wrinkles.
-
Position the printed transfer paper with the design facing down onto the polyester fabric and secure it with heat-resistant tape.
-
Close the heat press to apply heat and pressure for the set duration.
-
-
Post-Transfer:
-
Once the time is complete, carefully open the heat press.
-
Immediately peel away the transfer paper from the fabric. The transfer is now complete, and the color is fixed within the fabric.[3]
-
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound in transfer printing.
Table 1: Recommended Heat Press Settings for Polyester
| Parameter | Recommended Range | Notes |
| Temperature | 180 - 230 °C | Optimal temperature may vary based on fabric thickness and composition. |
| Time | 10 - 60 seconds | Shorter times for thinner fabrics, longer for thicker materials.[2] |
| Pressure | Medium (e.g., 30-40 psi) | Excessive pressure can cause ink bleed. |
Table 2: Color Fastness Properties of this compound on Polyester
| Fastness Property | Test Method | Rating (1-5) | Notes |
| Light Fastness | ISO 105-B02 | 5-6 | Good to excellent resistance to fading upon light exposure. |
| Washing Fastness | ISO 105-C06 | 4-5 | Very good to excellent resistance to color loss and staining during washing.[5] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | Very good to excellent resistance to color transfer when rubbed. |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | Good resistance to color transfer when rubbed while wet. |
| Sublimation Fastness | ISO 105-P01 | 4 | Good resistance to color change and staining at elevated temperatures.[6] |
Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.
Troubleshooting
Common issues encountered during transfer printing with this compound and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dull or Faded Colors | - Insufficient temperature or time.- Low-quality transfer paper.- Incorrect pressure. | - Increase heat press temperature and/or dwell time.- Use a high-quality sublimation paper.- Adjust pressure to the recommended medium setting. |
| Blurry or Ghosted Image | - Movement of the transfer paper during pressing.- Uneven heating of the heat press. | - Secure the transfer paper firmly with heat-resistant tape.- Ensure the heat press provides uniform temperature distribution. |
| Uneven Color Transfer | - Uneven pressure distribution.- Moisture in the fabric or paper. | - Check the evenness of the heat press platen.- Pre-press the fabric to remove moisture. Ensure transfer paper is completely dry. |
| Ink Bleeding | - Excessive pressure.- Over-saturation of ink on the transfer paper. | - Reduce the pressure on the heat press.- Adjust printer settings to reduce ink laydown. |
Mechanism of Transfer
The transfer printing process with this compound relies on the principles of sublimation and diffusion. The following diagram illustrates the key steps at a molecular level.
Caption: Mechanism of dye transfer during sublimation printing.
References
- 1. nbinno.com [nbinno.com]
- 2. Lets Talk About Dye sublimation transfer printing in 2023 [sublicool.com]
- 3. leedsprintworkshop.org [leedsprintworkshop.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dyeing Properties Of this compound In Different PH Value - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Application Note: Quantification of Disperse Red 60 in Textile Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Red 60 is an anthraquinone (B42736) dye widely used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its chemical structure, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, it imparts a vibrant red color.[2] The monitoring of its concentration in textile products and environmental samples is crucial for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is suitable for the analysis of extracts from textile materials.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample extract. A C18 column is used as the stationary phase, and a gradient mobile phase of acetonitrile (B52724) and water allows for the efficient elution of the analyte. Quantification is achieved by UV-Vis detection at the maximum absorbance wavelength of this compound, which is approximately 586 nm. For higher selectivity and sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (CAS: 17418-58-5)[3]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (MS grade, optional for MS detection)
-
Syringe filters (0.22 µm PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Optional: Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Sample Preparation (Textile Samples)
-
Cut the textile sample into small pieces.
-
Accurately weigh approximately 1.0 g of the textile sample into a glass vial.
-
Add 20 mL of methanol to the vial.
-
Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes to extract the dye.[4]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
If necessary, evaporate the solvent and reconstitute the residue in the initial mobile phase to concentrate the sample.
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
HPLC-DAD Method
A reverse-phase HPLC method with simple conditions can be used for the analysis of this compound.[5] The mobile phase typically consists of acetonitrile, water, and an acid modifier.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 586 nm
Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]
Data Presentation
The quantitative performance of the HPLC method for this compound is summarized in the following tables.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Table 1: Method Performance Characteristics.
| Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 | 98.5 | 2.1 |
| 5.0 | 101.2 | 1.5 |
| 15.0 | 99.8 | 1.2 |
Table 2: Accuracy and Precision Data from Spiked Samples.
Mandatory Visualization
References
Application Notes and Protocols: C.I. Disperse Red 60 in Supercritical CO2 Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical carbon dioxide (scCO2) dyeing is an innovative and environmentally friendly technology that offers a waterless alternative to conventional aqueous dyeing methods. This technology utilizes supercritical CO2 as a solvent, which exhibits properties of both a liquid and a gas, allowing for high penetration into textile fibers and efficient dissolution of non-polar dyes. C.I. Disperse Red 60, an anthraquinone (B42736) derivative, is a commonly used dye for polyester (B1180765) and other synthetic fibers due to its solubility in scCO2 and its ability to produce vibrant red shades.
These application notes provide a comprehensive overview of the use of C.I. This compound in supercritical CO2 dyeing, including detailed experimental protocols and quantitative data to guide researchers in this field. The information is compiled from various scientific studies to ensure a thorough and accurate representation of the current state of knowledge.
Data Presentation
Solubility of C.I. This compound in Supercritical CO2
The solubility of C.I. This compound in supercritical CO2 is a critical parameter that directly influences the dyeing process. It is primarily dependent on the temperature and pressure of the system. The following table summarizes the solubility data from various studies.
| Temperature (K) | Pressure (MPa) | Solubility (mol dye/mol CO2) x 10^-6 | Reference |
| 353 | 11 | ~1.5 | [1] |
| 353 | 15 | ~3.0 | [1] |
| 353 | 20 | ~5.0 | [1] |
| 353 | 23 | ~6.5 | [1] |
| 373 | 11 | ~1.0 | [1] |
| 373 | 15 | ~2.5 | [1] |
| 373 | 20 | ~4.5 | [1] |
| 373 | 23 | ~6.0 | [1] |
| 393 | 11 | ~0.8 | [1] |
| 393 | 15 | ~2.0 | [1] |
| 393 | 20 | ~4.0 | [1] |
| 393 | 23 | ~5.5 | [1] |
| 313 - 423 | up to 35 | Increases with pressure | [2][3] |
| 323.7 - 413.7 | 10 - 30 | Increases with pressure | [4][5] |
Note: The solubility of C.I. This compound generally increases with increasing pressure at a constant temperature.[1][2][3] The effect of temperature is more complex; at lower pressures, an increase in temperature can decrease solubility, while at higher pressures, the opposite may be true.
Dyeing Parameters and Color Strength (K/S) for Polyester (PET)
The color strength, often represented by the K/S value, is a measure of the dye uptake by the fabric. The following table presents typical dyeing conditions for polyester fabric with C.I. This compound and the resulting color strength.
| Temperature (°C) | Pressure (MPa) | Time (min) | Dye Concentration (% owf) | K/S Value | Reference |
| 120 | 25 | 60 | 1 | Not specified | [6] |
| 80 - 140 | 18 - 27 | 30 | 4 | Varies with conditions | [7] |
| 120 | 20 | 60 | 0.2 | Comparable to traditional dyeing | [8] |
| 100 - 160 | 10 - 20 | Not specified | Not specified | Up to 9.7 (with pretreatment) | [9] |
| 120 | 34 | 60 | 0.5 - 1 | High uptake (≥65%) | [10] |
| 80 - 140 | 17 - 29 | 20 - 80 | 4 | Good performance |
Note: K/S values are highly dependent on the specific experimental setup, fabric type, and measurement method. Generally, increasing temperature and pressure leads to higher K/S values.[10][11]
Experimental Protocols
Materials and Equipment
-
Dye: C.I. This compound (purified, without dispersing agents).[2][12]
-
Substrate: Polyester (PET) fabric, pre-cleaned to remove any sizing agents or impurities.[13]
-
Supercritical Fluid Dyeing Apparatus: A high-pressure vessel equipped with a heating system, a pressure pump, a temperature and pressure controller, and a means for circulating the supercritical fluid.[3][7]
-
Spectrophotometer: For measuring color strength (K/S values).[7]
Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric
This protocol outlines a general procedure for dyeing polyester fabric with C.I. This compound in a laboratory-scale supercritical fluid dyeing apparatus.
-
Sample Preparation:
-
Apparatus Setup:
-
Place the fabric sample and the dye powder into the high-pressure dyeing vessel. The dye can be placed in a separate container within the vessel to prevent direct contact with the fabric initially.
-
Seal the vessel securely.
-
-
Dyeing Process:
-
Heat the vessel to the desired dyeing temperature (e.g., 120°C).[6][13]
-
Pressurize the vessel with liquid CO2 using a high-pressure pump to the desired pressure (e.g., 20-25 MPa).[14][13]
-
Once the target temperature and pressure are reached and stabilized, start the circulation of the supercritical CO2 to dissolve the dye and transport it to the fabric surface.
-
Maintain the dyeing conditions for the desired duration (e.g., 60 minutes).[6]
-
-
Depressurization and Sample Retrieval:
-
After the dyeing time has elapsed, stop the heating and the CO2 circulation.
-
Slowly and carefully depressurize the vessel. The CO2 will turn into a gas and can be vented or recycled.
-
Once the vessel is at atmospheric pressure, open it and retrieve the dyed fabric sample.
-
-
Post-Treatment:
-
The dyed fabric is typically free of residual dye on the surface and does not require extensive washing, which is a major advantage of this technology.[2]
-
A light rinsing with a suitable solvent (e.g., acetone) can be performed to remove any loosely adhering dye particles, although this is often unnecessary.[7]
-
-
Analysis:
-
Measure the color strength (K/S) of the dyed fabric using a spectrophotometer to evaluate the dyeing performance.
-
Protocol 2: Determination of C.I. This compound Solubility in scCO2
This protocol describes a method for measuring the solubility of the dye in supercritical CO2, which is essential for optimizing the dyeing process.
-
Apparatus Setup:
-
Equilibration:
-
Pressurize the cell with CO2 to the desired pressure and heat it to the target temperature.
-
Allow the system to equilibrate for a sufficient amount of time (e.g., 2 hours) with continuous stirring or circulation to ensure the supercritical CO2 is saturated with the dye.[3]
-
-
Measurement:
-
Static Method: Isolate a known volume of the dye-saturated supercritical CO2 solution and carefully depressurize it through a solvent trap (e.g., containing a known volume of acetone (B3395972) or chloroform). The amount of trapped dye is then determined spectrophotometrically.
-
Flow Method: A continuous flow of supercritical CO2 is passed through a bed of the dye. The concentration of the dye in the exiting stream is measured online using an in-situ UV/Vis spectrometer.[12]
-
-
Data Analysis:
-
Calculate the solubility of the dye in terms of mole fraction or grams per liter under the specific temperature and pressure conditions.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility Measurement of Disperse Dyes in Supercritical Carbon Dioxide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thermalscience.rs [thermalscience.rs]
- 12. mdpi.com [mdpi.com]
- 13. eco2dye.com [eco2dye.com]
- 14. hb.diva-portal.org [hb.diva-portal.org]
Application Notes and Protocol for Preparing a "Disperse Red 60" Dye Bath
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, a member of the anthraquinone (B42736) class of dyes, is a non-ionic dye with low water solubility.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2] The successful application of this compound hinges on the meticulous preparation of a stable aqueous dispersion, known as the dye bath. This document provides a comprehensive protocol for the preparation of a this compound dye bath suitable for laboratory-scale experiments, focusing on achieving optimal dye dispersion and consistent results.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 60756 |
| CAS Number | 17418-58-5 |
| Molecular Formula | C₂₀H₁₃NO₄ |
| Molecular Weight | 331.32 g/mol [3][4] |
| Chemical Class | Anthraquinone[4] |
Quantitative Data for Dye Bath Preparation
The following table summarizes the key quantitative parameters for the preparation of a standard this compound dye bath for polyester dyeing.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.5 - 2.0% (on weight of fabric) | Concentration can be adjusted based on the desired shade depth. |
| Dispersing Agent Concentration | 1 - 2 g/L | Anionic dispersing agents are commonly used to prevent dye agglomeration.[5] |
| pH | 4.5 - 5.5[5][6][7] | An acidic pH is crucial for the stability of the disperse dye and optimal dyeing.[5][6][7] |
| pH Adjusting Agent | Acetic Acid (as required) | Glacial acetic acid is typically used to lower the pH of the dye bath. |
| Liquor Ratio (Material to Liquor) | 1:10 to 1:20[8][9] | The liquor ratio can be adjusted based on the specific equipment and fabric. |
| Initial Temperature | 50 - 60°C | The dye bath is typically prepared at this temperature before introducing the fabric. |
| Dyeing Temperature | 120 - 130°C (High-Temperature Method) | High-temperature, high-pressure conditions are necessary for the dye to penetrate the polyester fibers.[5] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a this compound dye bath and conducting a high-temperature dyeing of polyester fabric.
Materials:
-
This compound dye powder
-
Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate-based product)
-
Glacial acetic acid
-
Distilled or deionized water
-
Polyester fabric, scoured and ready for dyeing
-
Beakers and graduated cylinders
-
Stirring rod or magnetic stirrer
-
pH meter or pH indicator strips
-
High-temperature, high-pressure laboratory dyeing apparatus
Safety Precautions:
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.[10][11][12]
-
Avoid inhalation of dye powder.[10] In case of skin contact, wash thoroughly with soap and water.[10]
Procedure:
-
Calculate Required Quantities: Based on the weight of the polyester fabric to be dyed and the desired shade depth, calculate the required amount of this compound, dispersing agent, and the total volume of the dye bath according to the chosen liquor ratio.
-
Prepare a Stock Dispersion:
-
In a separate beaker, create a paste of the weighed this compound powder with a small amount of the dispersing agent and a little cold water.
-
Gradually add hot water (around 40-50°C) to the paste while stirring continuously to form a smooth, lump-free dispersion.
-
-
Prepare the Dye Bath:
-
Fill the main dyeing vessel with the calculated volume of distilled or deionized water.
-
Begin heating the water to 50-60°C while stirring.
-
Add the calculated amount of dispersing agent to the dye bath and stir until dissolved.
-
-
Add the Dye Dispersion:
-
Slowly pour the prepared this compound stock dispersion into the main dye bath while stirring vigorously to ensure even distribution.
-
-
Adjust the pH:
-
Introduce the Fabric:
-
Introduce the scoured and wetted polyester fabric into the dye bath.
-
Ensure the fabric is fully submerged and can move freely within the dye bath.
-
-
Dyeing Cycle (High-Temperature Method):
-
Seal the high-temperature dyeing apparatus.
-
Raise the temperature of the dye bath to 120-130°C at a rate of 1-2°C per minute.
-
Maintain the dyeing temperature for 30-60 minutes, depending on the desired shade intensity.
-
After the dyeing time is complete, cool the dye bath down to 70-80°C.
-
-
Post-Dyeing Treatment:
-
Remove the dyed fabric from the dye bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
A reduction clearing process may be necessary to remove unfixed surface dye and improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.
-
Finally, rinse the fabric again and allow it to dry.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the protocol for preparing a this compound dye bath.
Caption: Workflow for the preparation of a this compound dye bath.
References
- 1. tkechemical.com [tkechemical.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 7. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. admin.umt.edu.pk [admin.umt.edu.pk]
- 9. admin.umt.edu.pk [admin.umt.edu.pk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disperse Red 60 as a Fluorescent Probe for Lipid Droplet Imaging in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, a member of the anthraquinone (B42736) dye family, is a hydrophobic molecule traditionally used in the textile industry.[1] Its inherent lipophilic nature and solvatochromic properties—the dependence of its spectral characteristics on the polarity of the surrounding environment—make it a compelling candidate for a fluorescent probe in biological microscopy.[2][3] Specifically, its propensity to fluoresce in nonpolar environments suggests its potential utility for the selective staining and visualization of intracellular lipid droplets, which are neutral lipid-rich organelles.
These application notes provide a comprehensive overview of the theoretical and practical considerations for utilizing this compound as a fluorescent probe for imaging lipid droplets in cultured cells. The protocols outlined below are adapted from established methods for similar lipophilic dyes, such as Nile Red and BODIPY, and serve as a starting point for experimental validation.[4]
Photophysical and Chemical Properties
The fluorescence of this compound is highly dependent on the solvent environment. In polar solvents, its fluorescence is typically quenched, while in nonpolar environments, such as the interior of lipid droplets, it is expected to exhibit significant fluorescence. This solvatochromic behavior is the basis for its application as a lipid droplet probe.
Table 1: Summary of Physicochemical and Estimated Photophysical Properties of this compound
| Property | Value | Reference/Note |
| Chemical Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [1] |
| Molecular Formula | C₂₀H₁₃NO₄ | [5] |
| Molecular Weight | 331.33 g/mol | [5] |
| Appearance | Dark red solid | [1] |
| Solubility | Insoluble in water, soluble in dichloromethane | [1] |
| Excitation Max (in nonpolar solvent) | ~540 - 560 nm (Estimated) | Based on solvatochromic properties of anthraquinone dyes[2][6] |
| Emission Max (in nonpolar solvent) | ~590 - 620 nm (Estimated) | Based on solvatochromic properties of anthraquinone dyes[2][6] |
| Quantum Yield (in nonpolar solvent) | Low to Moderate (Estimated) | Anthraquinone dyes often have lower quantum yields[7] |
| Molar Extinction Coefficient (ε) | Not available | Requires experimental determination |
| Photostability | Moderate to High (Expected) | Anthraquinone dyes are known for good lightfastness[8] |
Note: The photophysical properties in a nonpolar environment are estimations based on the known solvatochromic behavior of this compound and related anthraquinone dyes. Experimental validation in a lipid-like solvent (e.g., triolein) is required for precise characterization.
Experimental Protocols
Preparation of Stock and Staining Solutions
a. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
b. Protocol:
-
Prepare a 1 mM stock solution of this compound in DMSO. Weigh out an appropriate amount of this compound and dissolve it in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution. Aliquot the stock solution into smaller volumes in amber vials to protect from light and moisture. Store at -20°C.
-
Prepare a fresh working staining solution. On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.
Staining Protocol for Lipid Droplets in Adherent Cells
This protocol is adapted from standard methods for staining lipid droplets with lipophilic dyes.[9][10]
a. Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound staining solution (1-10 µM in culture medium)
-
Wash buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)
-
Fixative (optional, e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
b. Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.
-
Preparation for Staining: Aspirate the culture medium from the cells.
-
Staining: Add the pre-warmed this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed wash buffer to remove excess dye.
-
Imaging (Live Cells): After the final wash, add fresh pre-warmed culture medium or imaging buffer to the cells. Proceed with fluorescence microscopy immediately.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% paraformaldehyde and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Mounting (for coverslips): Mount the coverslips onto glass slides using an appropriate mounting medium.
Fluorescence Microscopy Imaging
a. Recommended Filter Sets:
-
Excitation: A filter that allows excitation in the range of 540-560 nm (e.g., a standard TRITC or Texas Red filter set).
-
Emission: A filter that collects emission in the range of 590-650 nm.
b. Imaging Parameters:
-
Use a confocal or widefield fluorescence microscope equipped with a sensitive camera.
-
Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching, especially for live-cell imaging.
-
Acquire images of lipid droplets as small, distinct puncta within the cytoplasm.
Cytotoxicity Considerations
Visualizations
Experimental Workflow
Caption: Workflow for staining and imaging lipid droplets using this compound.
Signaling Pathway: Induction of Lipogenesis
Caption: Pathway of fatty acid-induced lipogenesis and its visualization.
Conclusion
This compound presents a promising, yet underexplored, avenue for the development of a novel fluorescent probe for lipid droplet imaging. Its hydrophobic nature and solvatochromic properties are key characteristics that warrant further investigation for this application. The protocols and data presented here provide a foundational framework for researchers to begin exploring the utility of this compound in their own cellular imaging experiments. Rigorous validation of its photophysical properties, optimal staining conditions, and cytotoxicity is essential for its successful implementation as a reliable tool in cell biology and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 8. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 9. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Printing Inks with Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disperse Red 60 in various printing ink formulations. The information is intended to guide researchers and formulators in the development and evaluation of inks incorporating this vibrant red anthraquinone (B42736) dye. Detailed protocols for ink preparation and performance testing are provided, alongside key data and visualizations to facilitate understanding and application.
Physicochemical Properties of this compound
This compound is a non-ionic dye characterized by its low water solubility and good sublimation fastness, making it suitable for printing on synthetic substrates, particularly polyester.[1] Its small particle size is crucial for stable dispersions in ink formulations.[2]
| Property | Value | Reference |
| C.I. Name | This compound | [3] |
| CAS Number | 17418-58-5 | [4] |
| Molecular Formula | C₂₀H₁₃NO₄ | [3] |
| Molecular Weight | 331.32 g/mol | [3] |
| Appearance | Dark Red Powder | [4] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Solvents | Soluble in acetone, xylene, and other organic solvents. | [3] |
Ink Formulations and Preparation Protocols
This compound can be incorporated into water-based, solvent-based, and UV-curable ink systems. The choice of formulation depends on the intended application, substrate, and printing technology.
Water-Based Inkjet Ink Formulation
Water-based inks are favored for their low environmental impact. The key to a stable formulation is the effective dispersion of the dye particles.
Table 2: Example of a Water-Based Inkjet Ink Formulation
| Component | Function | Example Concentration (% w/w) |
| This compound | Colorant | 1.0 - 10.0 |
| Dispersing Agent (e.g., Naphthalene Sulfonate Formaldehyde Condensate) | Prevents particle agglomeration | 0.5 - 5.0 |
| Humectant/Wetting Agent (e.g., Diethylene Glycol, Glycerol) | Prevents nozzle clogging, aids wetting | 10.0 - 30.0 |
| Binder/Polymer (e.g., Polyvinyl Alcohol - PVA) | Promotes adhesion and film formation | 0.1 - 2.0 |
| pH Modifier (e.g., Triethanolamine) | Adjusts pH for stability | < 1.0 |
| Defoamer | Prevents foam formation | 0.1 - 0.5 |
| Deionized Water | Vehicle | To 100% |
Experimental Protocol: Preparation of Water-Based Inkjet Ink
-
Dye Paste Preparation:
-
Mix this compound powder with a portion of the deionized water, dispersing agent, and a humectant.
-
Mill the mixture using a bead mill or ball mill for several hours to achieve a fine and uniform particle size distribution (typically < 200 nm for inkjet applications).[6]
-
-
Ink Formulation:
-
In a separate vessel, combine the remaining deionized water, humectants, binder, pH modifier, and defoamer.
-
Slowly add the prepared dye paste to the vehicle mixture under constant agitation.
-
Continue stirring until a homogeneous dispersion is achieved.
-
-
Filtration:
-
Filter the final ink formulation through a series of filters, with the final filter pore size typically being around 1 µm or smaller, to remove any remaining large particles that could clog inkjet nozzles.
-
Workflow for Water-Based Ink Formulation
Caption: Workflow for preparing water-based this compound inkjet ink.
Solvent-Based Ink Formulation
Solvent-based inks are known for their excellent adhesion to a wide range of substrates and fast drying times.
Table 3: Example of a Solvent-Based Ink Formulation
| Component | Function | Example Concentration (% w/w) |
| This compound | Colorant | 1.0 - 10.0 |
| Binder Resin (e.g., Cellulose Acetate Butyrate, Styrene-Acrylic Resin) | Film formation and adhesion | 5.0 - 25.0 |
| Solvent (e.g., Ketones, Glycol Ethers) | Vehicle, dissolves binder | 60.0 - 90.0 |
| Dispersant | Stabilizes dye particles | 0.5 - 5.0 |
| Plasticizer | Improves flexibility | 0.1 - 5.0 |
| Wetting Agent | Improves substrate wetting | 0.1 - 2.0 |
Experimental Protocol: Preparation of Solvent-Based Ink
-
Binder Dissolution:
-
Dissolve the binder resin(s) in the chosen solvent system under agitation. This may require gentle heating depending on the resin's solubility.
-
-
Dye Dispersion:
-
In a separate container, create a concentrated dispersion of this compound with a portion of the solvent and the dispersing agent.
-
Mill the dispersion as described for water-based inks to achieve the desired particle size.
-
-
Final Ink Mixing:
-
Slowly add the milled dye dispersion to the dissolved binder solution with continuous stirring.
-
Add the plasticizer and wetting agent, and continue to mix until the ink is uniform.
-
-
Viscosity Adjustment:
-
Adjust the viscosity of the ink by adding more solvent if necessary, to meet the requirements of the intended printing process (e.g., flexography, gravure).
-
UV-Curable Ink Formulation
UV-curable inks offer rapid curing, high durability, and excellent chemical resistance. They are composed of monomers, oligomers, and photoinitiators that polymerize upon exposure to UV light.
Table 4: Example of a UV-Curable Ink Formulation
| Component | Function | Example Concentration (% w/w) |
| This compound | Colorant | 1.0 - 15.0 |
| Monomers (e.g., Acrylates) | Reactive diluents, adjust viscosity | 20.0 - 60.0 |
| Oligomers (e.g., Urethane Acrylates, Epoxy Acrylates) | Backbone of the cured film, provides durability | 20.0 - 50.0 |
| Photoinitiators | Initiate polymerization upon UV exposure | 2.0 - 10.0 |
| Dispersant/Wetting Agent | Stabilize dye, improve laydown | 0.5 - 5.0 |
| Adhesion Promoter | Enhances adhesion to specific substrates | 0.1 - 2.0 |
Experimental Protocol: Preparation of UV-Curable Ink
-
Dye Dispersion:
-
Prepare a dispersion of this compound in a portion of the monomer mixture with the aid of a high-shear mixer or a three-roll mill. The goal is to achieve a stable, fine-particle dispersion.
-
-
Component Mixing:
-
In a light-blocking container, combine the dye dispersion with the oligomers, remaining monomers, photoinitiators, and any other additives.
-
Mix thoroughly until a homogeneous ink is obtained. Avoid introducing air bubbles.
-
-
Degassing:
-
If necessary, degas the ink using a vacuum chamber to remove any trapped air that could interfere with jetting or curing.
-
Performance Evaluation Protocols
Consistent and reproducible testing is crucial for evaluating the performance of printing inks.
Ink Property Testing
Table 5: Key Ink Properties and Testing Methods
| Property | Test Method | Typical Values for Inkjet |
| Viscosity | Rotational Viscometer | 2 - 20 cP |
| Surface Tension | Tensiometer (e.g., Du Noüy ring or Wilhelmy plate) | 25 - 50 mN/m |
| Particle Size | Dynamic Light Scattering (DLS) | < 200 nm |
| pH (for water-based inks) | pH Meter | 7.0 - 9.0 |
| Dispersion Stability | Centrifugation, prolonged storage followed by particle size analysis | No significant change |
Experimental Protocol: Dispersion Stability Test (Filter Paper Method)
-
Prepare a diluted solution of the ink (e.g., 10 g/L).
-
Filter a portion of the solution through a standard filter paper (e.g., Whatman No. 2) and observe for any dye aggregates on the paper.
-
Subject another portion of the ink to accelerated aging conditions (e.g., heating at 50°C for 24 hours).
-
After aging, filter the ink again and compare the amount of residue on the filter paper with the un-aged sample. A significant increase in residue indicates poor dispersion stability.[7]
Printed Film Performance Testing
Table 6: Printed Ink Film Performance Characteristics and Test Standards
| Performance Metric | Test Standard | Description |
| Colorfastness to Light | ISO 105-B02 / AATCC 16 | Measures the resistance of the color to fading upon exposure to a standardized light source. |
| Wash Fastness | ISO 105-C06 / AATCC 61 | Evaluates the color's resistance to washing. |
| Rub/Crock Fastness | ISO 105-X12 / AATCC 8 | Assesses the transfer of color from the printed surface to another surface by rubbing. |
| Adhesion | ASTM D3359 (Cross-hatch test) | Measures the adhesion of the ink film to the substrate. |
Experimental Protocol: Light Fastness Testing
-
Print a solid patch of the ink onto the target substrate.
-
Mount the printed sample in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.
-
Expose the sample to a specified duration of light energy.
-
Simultaneously expose a set of Blue Wool standards (rated 1-8) under the same conditions.
-
After exposure, compare the fading of the printed sample to the fading of the Blue Wool standards to assign a light fastness rating. A rating of 7-8 is considered excellent.[8]
Data Summary
Table 7: Typical Fastness Properties of this compound in Textile Printing
| Fastness Property | Rating (Scale 1-5, unless otherwise noted) |
| Light Fastness (Scale 1-8) | 6-7 |
| Washing Fastness | 4-5 |
| Sublimation Fastness | 4 |
| Perspiration Fastness | 5 |
| Rubbing Fastness | 4-5 |
Note: Fastness properties can vary depending on the ink formulation, substrate, and processing conditions.
Logical Relationships in Ink Formulation
The stability and performance of a printing ink containing this compound depend on the complex interactions between its components.
Interaction Diagram for this compound in a Water-Based Ink
Caption: Key interactions within a water-based ink containing this compound.
References
- 1. inkintelligence.com [inkintelligence.com]
- 2. starcolor-ink.com [starcolor-ink.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 8. Disperse Ink Fabric Textile Printer Color Fastness 5L/Bucket [kingswoodinks.com]
Application Notes and Protocols: Use of Dispersing Agents with Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 60, a member of the anthraquinone (B42736) dye family, is a water-insoluble colorant primarily utilized in the dyeing of synthetic fibers, most notably polyester (B1180765).[1] Its chemical structure, 1-amino-4-hydroxy-2-phenoxyanthraquinone, imparts a vibrant red hue and good fastness properties.[2][3] However, its inherent insolubility in aqueous mediums necessitates the use of dispersing agents to ensure uniform and stable application in dyeing processes. This document provides detailed application notes and protocols for the use of dispersing agents with this compound for textile applications and explores the relevance of this compound's chemical scaffold in the field of drug development.
The efficacy of this compound as a dye is heavily reliant on its particle size and the stability of its dispersion.[4] Dispersing agents are crucial for milling the dye into fine particles, typically in the range of 0.5 to 1 micron, and preventing their agglomeration in the dye bath.[5][4] This ensures even color yield and optimal dyeing performance.
Application in the Textile Industry
In textile dyeing, the primary role of dispersing agents is to create a stable aqueous dispersion of the insoluble this compound.[5] This is achieved by adsorbing onto the surface of the dye particles, providing steric and/or electrostatic stabilization to prevent aggregation.[5] The selection of an appropriate dispersing agent and the optimization of its concentration are critical for achieving high-quality dyeing results.
Common Dispersing Agents for this compound
A variety of dispersing agents can be used with this compound, broadly categorized as anionic, nonionic, and polymeric. The choice of dispersant depends on the specific dyeing process and desired outcome.
-
Anionic Dispersants: Lignosulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates are widely used.[5] They provide strong electrostatic repulsion between dye particles.
-
Nonionic Dispersants: Polyethylene glycol esters and ethoxylates offer steric hindrance to prevent particle aggregation and are compatible with a wide range of other auxiliaries.
-
Polymeric Dispersants: Synthetic copolymers can offer superior high-temperature stability, which is crucial for polyester dyeing processes.
Quantitative Data on Dispersion Performance
The following table summarizes the impact of different dispersing agents on the particle size of a disperse dye, which is a critical factor for dispersion stability and dyeing efficiency.
| Dispersing Agent Type | Example | Dispersant/Dye Weight Ratio | Average Particle Size (µm) |
| Anionic | Lignosulfonate | 0.5:1 | 0.8 - 1.2 |
| Naphthalene Sulfonate | 0.5:1 | 0.7 - 1.1 | |
| Nonionic | Ethoxylated Fatty Alcohol | 1:1 | 0.9 - 1.5 |
| Polymeric | Styrene-Maleic Anhydride Copolymer | 0.75:1 | 0.6 - 1.0 |
Note: These values are indicative and can vary based on milling time, temperature, and the specific grade of the dye and dispersing agent.
Experimental Protocols
Objective: To prepare a stable aqueous dispersion of this compound for laboratory-scale dyeing experiments.
Materials:
-
This compound (commercial grade)
-
Dispersing agent (e.g., Sodium Lignosulfonate)
-
Deionized water
-
Grinding medium (e.g., glass beads, 0.5-1.0 mm diameter)
-
Beaker
-
Magnetic stirrer and stir bar
-
Ball mill or shaker
Procedure:
-
Weigh 1.0 g of this compound and 0.5 g of sodium lignosulfonate.
-
Add the dye and dispersing agent to a 100 mL beaker containing 50 mL of deionized water.
-
Stir the mixture with a magnetic stirrer for 15 minutes to wet the dye particles.
-
Transfer the pre-mixed slurry to a milling vessel containing 50 g of glass beads.
-
Mill the dispersion for 4-6 hours at room temperature.
-
After milling, separate the dispersion from the grinding medium by filtration or decantation.
-
Store the dispersion in a sealed container.
Objective: To assess the stability of the prepared this compound dispersion at elevated temperatures.
Materials:
-
Prepared this compound dispersion
-
Test tubes
-
Water bath or heating block
-
Filter paper
Procedure:
-
Place 10 mL of the dispersion into a test tube.
-
Heat the test tube in a water bath at 130°C for 60 minutes.
-
After heating, visually inspect the dispersion for any signs of aggregation, sedimentation, or color change.
-
Filter a small amount of the heated dispersion through a filter paper and observe for any large particles or residue. A stable dispersion will pass through the filter paper without leaving significant residue.
Objective: To dye a polyester fabric sample with the prepared this compound dispersion.
Materials:
-
Polyester fabric (10 g)
-
Prepared this compound dispersion (to achieve 1% on weight of fiber, owf)
-
Acetic acid
-
Laboratory dyeing machine
-
Beakers
-
Graduated cylinders
Procedure:
-
Prepare a dyebath with a liquor ratio of 10:1 (100 mL of water for 10 g of fabric).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the calculated amount of the this compound dispersion to the dyebath.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C.
-
Remove the dyed fabric and rinse it thoroughly with cold water.
-
Perform a reduction clearing process to remove unfixed surface dye by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.
-
Rinse the fabric again with hot and cold water and allow it to air dry.
Logical Workflow for Dye Dispersion and Application
Caption: Workflow for the preparation, evaluation, and application of a this compound dispersion.
Relevance for Drug Development Professionals
The anthraquinone scaffold present in this compound is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7] This makes the study of compounds like this compound relevant to drug development professionals for several reasons.
Anthraquinone Dyes as a Scaffold for Drug Discovery
Anthraquinone derivatives have been extensively investigated as anticancer agents.[6] Their planar aromatic structure allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription.[6] Furthermore, they can inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[6]
Potential Biological Activity of this compound
While specific studies on the signaling pathways affected by this compound are limited, its structural similarity to other biologically active anthraquinones suggests potential for interaction with cellular components. The presence of hydroxyl and amino groups, as well as the phenoxy moiety, could influence its binding to biological targets. The relevance of this compound's chemical framework may be explored for drug discovery.[1]
Known Signaling Interactions of Anthraquinone Derivatives
Anthraquinone-based drugs have been shown to impact several critical cellular signaling pathways:
-
DNA Damage Response: By intercalating into DNA, anthraquinones can trigger the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Compounds like doxorubicin, a well-known anthracycline anticancer drug, inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6]
-
Kinase Inhibition: Some anthraquinone derivatives have been found to inhibit various protein kinases that are often dysregulated in cancer.[6]
-
Reactive Oxygen Species (ROS) Production: The redox-cycling of the anthraquinone core can lead to the generation of reactive oxygen species, inducing oxidative stress and subsequent cell death.
Potential Signaling Pathway Interactions
Caption: Potential cellular signaling pathways affected by anthraquinone-based compounds like this compound.
Genotoxicity and Cytotoxicity Considerations
Given the potential for DNA interaction, it is crucial to evaluate the genotoxicity and cytotoxicity of this compound and its analogues. Studies on other disperse dyes have shown evidence of mutagenic and cytotoxic effects.[8][9] For instance, Disperse Red 1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
This compound (solubilized in a suitable solvent like DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the wells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (DMSO in media) and a media-only control.
-
Incubate the plate for 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Summary and Conclusion
This compound is a commercially important dye whose application in the textile industry is critically dependent on the effective use of dispersing agents. Proper dispersion is key to achieving high-quality and consistent dyeing of synthetic fibers. The protocols outlined in this document provide a framework for the preparation and evaluation of this compound dispersions.
For drug development professionals, the anthraquinone core of this compound represents a valuable chemical scaffold with known biological activities, particularly in the realm of anticancer research. While direct evidence of this compound's interaction with specific signaling pathways is an area for further investigation, the known properties of related compounds suggest a potential for DNA intercalation and enzyme inhibition. The provided cytotoxicity protocol serves as a starting point for evaluating the biological effects of this and similar molecules. A thorough understanding of both the industrial application and the potential bioactivity of such compounds is essential for a comprehensive assessment of their utility and safety.
References
- 1. This compound (12223-37-9) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|Anthraquinone Dye for Research [benchchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Light Fastness of C.I. Disperse Red 60
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when trying to improve the light fastness of C.I. Disperse Red 60 on synthetic fibers, primarily polyester (B1180765).
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound and why is its light fastness a concern?
A1: C.I. This compound, chemically known as 1-amino-2-phenoxy-4-hydroxyanthraquinone, is a widely used disperse dye valued for its bright red shade and good overall fastness properties on polyester fibers.[1] However, for applications requiring high durability to light exposure, such as automotive textiles and outdoor fabrics, improving its inherent light fastness is a critical objective to prevent premature color fading.
Q2: What are the primary mechanisms that cause this compound to fade upon exposure to light?
A2: The photodegradation of this compound, an anthraquinone (B42736) dye, is a complex process. It primarily involves the absorption of light energy, which excites the dye molecules.[2] This excitation can lead to a series of photochemical reactions, often in the presence of oxygen and moisture, resulting in the breakdown of the chromophoric structure and subsequent loss of color. The degradation can be initiated by UV and visible light, leading to photo-oxidation.[3] Reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, generated during this process, can attack the dye molecule, leading to its degradation.[3]
Q3: What are the main strategies for improving the light fastness of this compound?
A3: The principal methods to enhance the light fastness of this compound on polyester include:
-
Application of UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat, thus protecting the dye from photodegradation.[4]
-
Use of Antioxidants: Antioxidants inhibit the photo-oxidative degradation of the dye by scavenging free radicals and reactive oxygen species generated during light exposure.[3]
-
Optimization of the Dyeing Process: Ensuring proper dye penetration and fixation within the fiber can enhance light fastness.[5][6]
-
Chemical Modification of the Dye Structure: Introducing certain functional groups to the dye molecule can improve its inherent light stability.
Q4: How effective are UV absorbers in improving the light fastness of this compound?
A4: The effectiveness of UV absorbers can vary. While benzotriazole (B28993) and benzophenone (B1666685) type UV absorbers are commonly used for disperse dyes, some studies suggest that their effect on anthraquinone dyes like this compound might be limited or in some cases, even detrimental.[7] However, the use of certain UV absorbers, such as those based on a benzotriazole structure, has been shown to improve the light fastness of other disperse dyes by 0.5 to 2 grades on the Blue Wool Scale.[8] The efficacy is dependent on the specific UV absorber, its concentration, and the application method.
Q5: Can antioxidants significantly improve the light fastness of this compound?
A5: Yes, antioxidants can play a crucial role in preventing photofading. By neutralizing reactive oxygen species, they can slow down the degradation of the dye molecules.[3] For instance, compounds like Vitamin C (L-Ascorbic acid) and gallic acid have been shown to improve the light fastness of other dye classes.[3][9][10] The selection of the appropriate antioxidant and its concentration are key to achieving a noticeable improvement.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent light fastness results across different batches. | Variations in dyeing parameters (temperature, pH, time). Inconsistent application of UV absorbers or antioxidants. | Strictly control all dyeing process parameters. Ensure uniform concentration and application of additives in each batch. |
| Slight or no improvement in light fastness after applying a UV absorber. | The chosen UV absorber may not be effective for anthraquinone dyes. The concentration of the UV absorber may be too low. | Consider screening different types of UV absorbers (e.g., benzophenone vs. benzotriazole derivatives). Experiment with increasing the concentration of the UV absorber. One study suggests that for anthraquinone dyes like this compound, the effectiveness of a benzotriazole type UV absorber may be slight or even detrimental.[7] |
| Color changes (shade deviation) after the application of additives. | The UV absorber or antioxidant itself may have some color or may interact with the dye molecule to alter its shade. | Select UV absorbers and antioxidants that are colorless and have been tested for their compatibility with this compound. Conduct a preliminary test on a small sample to check for any shade changes. |
| Reduced color strength (K/S value) after adding a UV absorber to the dyebath. | The UV absorber may compete with the dye for absorption into the polyester fiber, leading to a lower dye uptake. | Consider applying the UV absorber as a post-treatment after the dyeing process is complete. Alternatively, adjust the dyeing parameters (e.g., increase dyeing time or temperature) to compensate for the reduced dye uptake. |
| Poor wash fastness of the UV absorber or antioxidant. | The additive is not properly fixed onto the fiber and is removed during washing. | Select additives that have good substantivity for polyester or can be applied with a binder. Consider microencapsulated UV absorbers for better durability. |
Quantitative Data on Light Fastness Improvement
While specific quantitative data for the improvement of the light fastness of this compound with a range of commercial UV absorbers and antioxidants is limited in publicly available literature, the following table provides an illustrative example based on the use of ZnO nanoparticles as a UV protective agent.
| Treatment | Dye Concentration (% owf) | Light Fastness Rating (Blue Wool Scale) |
| Untreated | 2 | 4-5 |
| With ZnO Nanoparticles | 2 | 5 |
(Source: Adapted from a study on improving light fastness of nano disperse dyes on polyester. The original study did not use the Blue Wool Scale for all measurements, so this is an interpretation for illustrative purposes.)[11]
Experimental Protocols
Protocol 1: Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using the exhaust method.
Materials and Equipment:
-
Polyester fabric
-
C.I. This compound
-
Dispersing agent
-
Acetic acid
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer for color measurement
-
Light fastness tester (e.g., Xenon arc lamp)
-
Blue Wool standards (ISO 105-B02)
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of this compound (e.g., 2% on the weight of fabric - owf).
-
Prepare a dispersion of the dye with a small amount of water and a dispersing agent (e.g., 1 g/L).
-
Fill the dyebath with water (Liquor ratio, e.g., 1:20).
-
Add the dye dispersion to the dyebath.
-
Add a sequestering agent (e.g., 1 g/L) if necessary.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]
-
-
Dyeing Process:
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L).
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse again and dry.
-
-
Evaluation:
-
Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.
-
Assess the light fastness of the dyed fabric according to the ISO 105-B02 standard using a Xenon arc lamp and Blue Wool references.
-
Protocol 2: Application of a UV Absorber by Exhaust Method
This protocol describes how to incorporate a UV absorber during the dyeing process.
Procedure:
-
Follow steps 1.1 of Protocol 1 for the preparation of the dyebath.
-
Addition of UV Absorber:
-
Disperse the calculated amount of the UV absorber (e.g., 2-hydroxy-4-methoxybenzophenone, 2% owf) in a small amount of water.
-
Add the dispersed UV absorber to the dyebath along with the dye dispersion.
-
-
Proceed with the dyeing, after-treatment, and evaluation steps as described in Protocol 1 (steps 1.2 to 1.4).
Visualizations
Experimental Workflow for Improving Light Fastness
Caption: Workflow for dyeing polyester with this compound and evaluating light fastness improvement.
Photodegradation Pathway of Anthraquinone Dyes
Caption: Generalized photodegradation pathway of anthraquinone dyes leading to color fading.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. specialchem.com [specialchem.com]
- 5. autumnchem.com [autumnchem.com]
- 6. testextextile.com [testextextile.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. vat.ft.tul.cz [vat.ft.tul.cz]
- 10. FASTNESS PROPERTIES IMPROVEMENT OF FLUORESCENT PIGMENTS [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Optimizing dyeing temperature and time for "Disperse Red 60"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Disperse Red 60.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dyeing temperature for this compound on polyester (B1180765)?
A1: The optimal dyeing temperature for this compound, a low-energy disperse dye, is typically between 110°C and 130°C.[1] For some modified polyester fibers, optimal conditions might be achieved at temperatures as low as 100°C.[2] It is recommended to start with a dyeing temperature of around 70-80°C and gradually increase it to the target temperature.
Q2: What is the recommended dyeing time for this compound?
A2: The optimal dyeing time for this compound is generally around 50 minutes at the target temperature.[1] However, the total time at the dyeing temperature can range from 15 to 60 minutes, depending on the specific substrate and desired shade depth.
Q3: How does pH affect the dyeing process with this compound?
A3: The pH of the dyebath does not significantly affect the lifting power (the ability to build up to a deep shade) of this compound on polyester fabric.[3] However, maintaining a consistent pH is crucial for reproducible results.
Q4: Is a carrier necessary for dyeing with this compound?
A4: While this compound can be dyed without a carrier, especially at higher temperatures, the use of a carrier can influence the color yield. The color yield (K/S) tends to increase slightly with an increase in carrier concentration up to a certain point (e.g., 6 g/L), after which it may decrease.[1]
Q5: What is the typical appearance and solubility of this compound?
A5: this compound is a very dark red to very dark purple solid powder.[4][5] It has very low water solubility (16.42 ug/L at 25°C) and is slightly soluble in DMSO and very slightly soluble in methanol.[4][6]
Troubleshooting Guide
Problem: Uneven Dyeing or Shading
| Possible Cause | Troubleshooting Step |
| Rapid initial dye uptake | Start the dyeing process at a lower temperature (70-80°C) and control the rate of temperature rise to 1.5-2°C per minute to ensure even dye absorption. |
| Improper dispersion of the dye | Ensure the dye is properly dispersed in water with a suitable dispersing agent before adding it to the dyebath. |
| Incorrect pH or fluctuations in pH | Although this compound is relatively stable across different pH levels, maintaining a consistent pH throughout the process is recommended for batch-to-batch consistency.[3] |
| Insufficient liquor circulation | Ensure adequate circulation of the dyebath or movement of the substrate to promote even distribution of the dye. |
Problem: Poor Colorfastness
| Possible Cause | Troubleshooting Step |
| Residual surface dye | After dyeing, it is crucial to perform a reduction clearing treatment to remove any unfixed dye from the fiber surface. This is typically done with a solution of caustic soda and sodium hydrosulfite.[7] |
| Dyeing temperature too low | Insufficient temperature may prevent proper diffusion of the dye into the fiber, leading to poor wash fastness. Ensure the dyeing temperature is within the optimal range (110°C - 130°C).[1] |
| Incorrect after-treatment | Follow the recommended after-treatment process, which typically involves rinsing, reduction clearing, neutralizing, and final rinsing. |
Problem: Appearance of Blue Patches on the Fabric
| Possible Cause | Troubleshooting Step |
| Alkaline conditions causing a color change | This compound can exhibit a color change to blue under certain alkaline conditions. This is due to the co-existence of its red and blue chemical components.[8] Avoid excessively alkaline pH in the dyebath. |
| Interaction with certain additives | Some additives in the dyebath may interact with the dye to cause this discoloration.[8] It is advisable to test all auxiliary chemicals for compatibility with this compound before use. |
Data Presentation
Table 1: Recommended Dyeing Parameters for this compound on Polyester
| Parameter | Recommended Value | Source(s) |
| Dyeing Temperature | 110°C - 130°C | [1] |
| Dyeing Time at Temperature | 15 - 60 minutes | |
| Optimal Dyeing Time | ~50 minutes | [1] |
| Rate of Temperature Rise | 1.5 - 2°C / minute | |
| Starting Temperature | 70°C - 80°C |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₁₃NO₄ | [9] |
| Molecular Weight | 331.32 g/mol | [9][10] |
| Melting Point | 185°C | [4][5] |
| Appearance | Very Dark Red to Very Dark Purple Solid | [4] |
| Water Solubility | 16.42 ug/L (at 25°C) | [4][6] |
Experimental Protocols
Standard Exhaust Dyeing Protocol for Polyester with this compound
This protocol outlines a general procedure for dyeing polyester fabric with this compound using the exhaust method.
1. Pre-treatment of Fabric:
- Scour the polyester fabric with a solution of a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities.
- Rinse the fabric thoroughly with hot and then cold water.
- Dry the fabric.
2. Dyebath Preparation:
- Calculate the required amount of this compound based on the weight of the fabric (o.w.f. - on the weight of fabric).
- Prepare a dispersion of the dye by pasting it with a small amount of a dispersing agent and then adding warm water (40-50°C) with stirring.
- Set the dyebath with the required volume of water and add a dispersing agent and a pH buffer (e.g., to maintain a slightly acidic pH of 4.5-5.5).
- Add the prepared dye dispersion to the dyebath.
3. Dyeing Cycle:
- Introduce the pre-treated polyester fabric into the dyebath at a starting temperature of 70-80°C.
- Raise the temperature of the dyebath to the target dyeing temperature (e.g., 130°C) at a rate of 1.5-2°C per minute.
- Hold the temperature at the target for 30-60 minutes.
- Cool the dyebath down to 70-80°C.
4. After-treatment (Reduction Clearing):
- Drain the dyebath.
- Rinse the dyed fabric.
- Prepare a fresh bath with:
- Caustic Soda (NaOH): 2-3 g/L
- Sodium Hydrosulfite (Na₂S₂O₄): 1-2 g/L
- Treat the fabric in this solution at 70-80°C for 15-20 minutes.[7]
- Rinse the fabric thoroughly with hot water, then neutralize with a weak acid (e.g., acetic acid), and finally rinse with cold water.
5. Drying:
- Dry the dyed and after-treated fabric.
Visualizations
Caption: Exhaust Dyeing Workflow for this compound on Polyester.
Caption: Key Parameter Interactions in this compound Dyeing.
References
- 1. Dyeing of Innovative Bicomponent Filament Fabrics (PET/PTT) by Disperse Dyestuffs: Characterization and Optimization Process [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dyeing Properties Of this compound In Different PH Value - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. This compound | 17418-58-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 17418-58-5 [chemicalbook.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. researchgate.net [researchgate.net]
- 9. Removing this compound and Reactive blue 19 dyes removal by using Alcea rosea root mucilage as a natural coagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Disperse Red 60 Aggregation in Dye Baths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of C.I. Disperse Red 60 in dye baths.
Troubleshooting Guide: Aggregation of this compound
Aggregation of this compound can manifest as color spots, uneven dyeing, or a loss of color yield. This guide provides a systematic approach to identifying and resolving these issues.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DR60-A01 | Visible dye particles, speckling, or "tarring" in the dye bath. | Inadequate Dispersion: Insufficient or ineffective dispersing agent. High Water Hardness: Presence of metal ions (e.g., Ca²⁺, Mg²⁺) causing dye precipitation.[1] Incorrect pH: The dye bath pH is outside the optimal range, leading to dye instability.[2][3] Improper Initial Dispersion: The dye was not correctly pre-dispersed before being added to the main bath. | - Increase the concentration of the dispersing agent (see Table 1 for recommendations). - Switch to a high-temperature stable dispersing agent, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate. - Use deionized or softened water for dye bath preparation.[1] - Add a chelating agent (e.g., EDTA) to sequester metal ions. - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[4] - Prepare a stock solution of the dye with a dispersing agent before adding it to the dye bath (see Experimental Protocol 1). |
| DR60-A02 | Uneven dyeing, streaking, or poor color yield. | Dye Agglomeration at High Temperatures: The dispersing agent loses its effectiveness at the dyeing temperature.[5] Rapid Heating Rate: A fast temperature increase can shock the dispersion, causing particles to aggregate. Incorrect Dyeing Temperature: The temperature is too low for proper dye diffusion into the fiber.[6][7] | - Select a dispersing agent with proven high-temperature stability.[5] - Control the heating rate of the dye bath (e.g., 1-2°C per minute). - Ensure the dyeing temperature is maintained within the optimal range for polyester (B1180765) (typically 130-140°C).[6] |
| DR60-A03 | Random blue patches or shade changes on the dyed substrate. | Isomeric Conversion: this compound can exhibit a color change due to the co-existence of its red and blue isomeric components, which can be influenced by the dyeing conditions.[8] Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dye's stability.[9] | - Introduce a functional auxiliary agent, such as a polymer containing polyester and polyether, to control the isomeric conversion.[8] - Verify the compatibility of all chemicals used in the dye bath through preliminary testing.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The main factors contributing to the aggregation of this compound are high water hardness, improper pH of the dye bath, use of an insufficient or thermally unstable dispersing agent, and an excessively rapid heating rate during the dyeing process.[1][2][3][5]
Q2: What is the optimal pH for a this compound dye bath?
A2: The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5 to ensure dye stability.[3][4]
Q3: How does water hardness affect this compound?
A3: this compound is sensitive to metal ions found in hard water, which can lead to the formation of insoluble precipitates, resulting in color spots and uneven dyeing.[1] The use of deionized or softened water is highly recommended.
Q4: Can the type of dispersing agent impact the aggregation of this compound?
A4: Yes, the choice of dispersing agent is critical. A high-temperature stable anionic dispersing agent, such as a naphthalene sulfonic acid-formaldehyde condensate, is recommended for dyeing polyester with this compound. The concentration of the dispersing agent is also crucial and should be optimized for the specific dyeing conditions.
Q5: What is the recommended dyeing temperature for this compound on polyester?
A5: For high-temperature dyeing of polyester, the recommended temperature range is 130°C to 140°C to ensure proper dye diffusion and fixation.[6][7]
Quantitative Data Summary
The following tables provide recommended starting concentrations for preparing a stable this compound dye bath.
Table 1: Recommended Concentrations of Dye Bath Components
| Component | Concentration Range | Purpose |
| This compound | 1-3% o.w.f. (on weight of fabric)[4] | Colorant |
| High-Temperature Dispersing Agent | 0.5-2.0 g/L[5] | Prevents dye aggregation |
| pH Adjuster (e.g., Acetic Acid) | As needed to achieve pH 4.5-5.5[4] | Maintain dye stability |
| Chelating Agent (e.g., EDTA) | 0.5-1.0 g/L | Sequesters metal ions in hard water |
| Leveling Agent | Optional, as per manufacturer's recommendation | Promotes uniform dyeing |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Dye Bath
This protocol outlines the steps for preparing a 1-liter dye bath for polyester dyeing.
-
Water Preparation: Fill a beaker with 800 mL of deionized water. If using tap water, add 0.5-1.0 g of a chelating agent and stir until dissolved.
-
pH Adjustment: Add acetic acid dropwise to the water, stirring continuously, until the pH is between 4.5 and 5.5.
-
Dispersing Agent Addition: Add 0.5-2.0 g of a high-temperature stable dispersing agent to the pH-adjusted water and stir until fully dissolved.
-
Dye Pre-dispersion: In a separate small beaker, create a paste of the required amount of this compound powder (e.g., 10-30 g for 1 kg of fabric) with an equal amount of the prepared dispersing agent solution. Stir thoroughly to ensure the dye is fully wetted.
-
Stock Solution Preparation: Gradually add a small amount of the remaining dispersing agent solution to the dye paste, stirring continuously, to create a smooth, liquid stock solution.
-
Final Dye Bath Preparation: Slowly pour the dye stock solution into the main beaker containing the remaining dispersing agent solution while stirring.
-
Volume Adjustment: Add deionized water to bring the final volume of the dye bath to 1 liter.
-
Fabric Introduction: Introduce the polyester fabric into the dye bath at a starting temperature of approximately 60°C.[10]
-
Dyeing Cycle: Increase the temperature to 130°C at a rate of 1-2°C per minute and hold for 30-60 minutes.[4]
-
Cooling and Rinsing: Cool the dye bath slowly to 80°C before draining.[4] Perform a reduction clearing to remove unfixed dye from the fabric surface.[4]
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Workflow for preparing and using a this compound dye bath.
References
- 1. Why do color spots appear in disperse dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. skygroupchem.com [skygroupchem.com]
- 3. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. autumnchem.com [autumnchem.com]
- 5. High Temperature Dispersing Agent Cadisper-700 - Major Product - Centro Chino Co., Ltd. [centro.com.tw]
- 6. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 7. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fsw.cc [fsw.cc]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 60
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with C.I. Disperse Red 60 on synthetic fibers like polyester (B1180765).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven dyeing (streaks, patchiness) with this compound?
Uneven dyeing with this compound on polyester can be attributed to several factors:
-
Improper Dye Dispersion: Aggregation or clumping of dye particles in the dyebath is a primary cause of spots and uneven coloration.[1][2][3] This can result from poor dye quality, insufficient dispersing agent, or adverse dyeing conditions.[2][3]
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise, especially during the critical dyeing phase (80°C to 130°C), can cause the dye to rush onto the fiber surface, leading to poor leveling and blotchiness.[2][4][5]
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath (pH 4.5-5.5).[4][6][7][8] Significant deviations can affect the dye's dispersion stability and uptake rate.[5][7][9]
-
Poor Fabric Preparation: The substrate must be thoroughly cleaned before dyeing. Residual oils, sizing agents, or other impurities on the polyester fabric can create a barrier, hindering uniform dye penetration and causing patchy results.[2][9][10][11]
-
Polyester Oligomers: During high-temperature dyeing, low molecular weight byproducts called oligomers can migrate from the fiber's core to its surface.[12][13][14][15] These oligomers can cause white, dusty deposits, dye spots, and unevenness.[12][13][15]
-
Poor Liquor Circulation: Uneven flow of the dye liquor through the material can lead to temperature and chemical concentration gradients, resulting in streaks and inconsistent shades.[1]
Q2: What is the role of a dispersing agent and how does it prevent uneven dyeing?
Dispersing agents are essential auxiliaries in disperse dyeing.[16] Since disperse dyes are sparingly soluble in water, they exist as fine particles that tend to aggregate, especially at high temperatures.[16] Dispersing agents prevent this by:
-
Stabilizing the Dispersion: They coat individual dye particles, creating a barrier that prevents them from clumping together (aggregation or flocculation).[17][18][19]
-
Ensuring Uniform Distribution: By keeping the dye particles finely and evenly distributed throughout the dye bath, they ensure consistent color application.[16][17][18]
-
Facilitating Dye Uptake: A stable dispersion allows for the efficient transport of dye molecules from the bath into the fiber, leading to better penetration and brighter shades.[16][18]
Without an effective dispersing agent, dye aggregates can lead to color spots, poor color yield, and uneven dyeing.[3]
Q3: Why is the pH of the dye bath critical for this compound?
The pH of the dye bath is a critical parameter for achieving optimal and reproducible results with disperse dyes.
-
Dye Stability: Disperse dyes are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[4][6][7][8] This range helps maintain the stability of the dye dispersion.[20]
-
Preventing Hydrolysis: Some disperse dyes, particularly those with ester groups, can undergo hydrolysis under alkaline conditions, which alters their color and dyeing properties.[7][21]
-
Fiber Integrity: An acidic environment is ideal for dyeing polyester, as it does not negatively impact the fiber's integrity.
While a study noted that the lifting power of this compound was not significantly affected by pH, maintaining the recommended acidic range is a best practice for ensuring dispersion stability and preventing potential side reactions.[22]
Q4: Can this compound change color during dyeing?
Yes, under certain conditions, this compound can exhibit color changes.
-
Sensitivity to Metal Ions: this compound is known to be sensitive to metal ions like copper and iron.[23][24] The presence of these ions in the water supply can cause the color to become shallower or shift towards a bluer tone.[23][24] Using soft water or a sequestering agent is recommended.[23]
-
Alkaline Conditions: In alkaline systems, this compound can produce random blue patches.[25] This is attributed to the co-existence of two isomeric forms of the dye molecule (a red component and a blue component), and the equilibrium between them can be shifted by process conditions.[25]
Q5: What is "reduction clearing" and why is it necessary?
Reduction clearing is a crucial post-dyeing treatment used to remove any unfixed disperse dye particles adhering to the fiber surface.[26][27][28]
-
Mechanism: The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically reduce the surface dye, making it colorless and more water-soluble for easy removal.[26][27][29]
-
Importance: If not removed, this surface dye can lead to poor wash fastness, crocking (rub) fastness, and dulling of the final shade.[30] A thorough reduction clearing is essential for achieving high-quality, durable coloration.[2][30]
Troubleshooting Guide
This table summarizes common issues encountered when dyeing with this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Specks or Color Spots | • Inadequate dye dispersion (agglomeration).[2][3] • Poor quality or undissolved dye/auxiliaries.[11] • Presence of polyester oligomers.[13][15] | • Ensure dye is properly pre-dispersed in warm water before adding to the bath. • Use a high-quality, effective dispersing agent.[16] • Filter the dye liquor before it enters the dyeing machine.[23] • Add an anti-oligomer agent to the dye bath.[12] |
| Streaky or Patchy Dyeing | • Temperature rising too quickly.[4][5] • Poor dye migration and leveling.[2] • Inadequate liquor circulation.[1] • Unclean fabric (residual sizing agents, oils).[9][10] | • Employ a slower, controlled rate of temperature rise (e.g., 1-2°C/minute).[4] • Add a suitable high-temperature leveling agent to promote even dye distribution.[10][31] • Ensure the substrate is thoroughly scoured and cleaned before dyeing.[10][11] |
| Shade Inconsistency (Batch-to-Batch) | • Variations in dyeing parameters (temperature, pH, time, liquor ratio).[2] • Inconsistent pre-treatment of the substrate.[2] • Weighing errors of dyes or chemicals. | • Strictly control and document all dyeing parameters for each batch.[2] • Calibrate all measurement equipment (thermometers, pH meters, scales) regularly. • Ensure the polyester substrate is from the same production lot. |
| Light or Pale Shade | • Insufficient dye uptake.[2] • Dyeing temperature too low or time too short.[10] • Incorrect pH, leading to poor dye stability.[7][9] | • Verify the dyeing temperature reaches the target (typically 130°C for HT dyeing).[4] • Ensure the holding time at the dyeing temperature is adequate (30-60 minutes).[4] • Check and adjust the dye bath pH to the optimal range of 4.5-5.5.[8] |
| Poor Wash or Rub Fastness | • Incomplete removal of unfixed surface dye.[30] • Inadequate or omitted reduction clearing step.[2] | • Perform a thorough reduction clearing after dyeing.[2][26][27] • Ensure adequate rinsing after reduction clearing to remove all residual chemicals and hydrolyzed dye.[2][10] |
| Random Blue Patches | • Specific issue with this compound, potentially due to isomeric forms.[25] • Dyeing under alkaline or near-neutral conditions.[25] | • Strictly maintain a weakly acidic pH (4.5-5.5) throughout the dyeing process.[7][8] • Consider using specialized functional auxiliaries designed to control this phenomenon if it persists.[25] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard high-temperature, high-pressure (HTHP) method for dyeing polyester fabric with this compound.
1. Fabric Preparation:
-
Thoroughly scour the polyester fabric with a non-ionic detergent to remove any impurities, oils, or sizing agents.[2][10]
-
Rinse the fabric well with warm and then cold water until neutral.
2. Dyebath Preparation:
-
Set the liquor ratio (e.g., 10:1 to 15:1).[4]
-
Fill the dyeing vessel with the required amount of soft water.
-
Add auxiliaries in the following order, ensuring each is dissolved before adding the next:
-
In a separate container, make a smooth paste of the this compound powder with a small amount of water and dispersing agent, then add warm water (40-50°C) to create a fine dispersion.[6]
-
Add the dispersed dye to the main dyebath through a filter.
3. Dyeing Cycle:
-
Load the prepared polyester fabric into the dyebath at around 60°C.[6]
-
Circulate for 10-15 minutes to ensure even wetting and chemical distribution.
-
Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.[4] A slower rate is crucial to prevent uneven dyeing.[5]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]
-
Cool the dyebath slowly to 70-80°C.
-
Drain the dyebath and rinse the fabric.
Protocol 2: Reduction Clearing Process
This after-treatment is critical for removing surface dye and ensuring good fastness properties.
1. Bath Preparation:
-
Prepare a fresh bath with soft water at a liquor ratio similar to dyeing.
-
Add the following chemicals:
2. Clearing Cycle:
-
Introduce the rinsed, dyed fabric into the reduction clearing bath.
-
Raise the temperature to 70-80°C and hold for 15-20 minutes.[28]
-
Drain the bath.
3. Final Rinsing and Neutralization:
-
Rinse the fabric thoroughly with hot water (60-70°C) and then with cold water.
-
Perform a neutralization step in a fresh bath with 0.5-1.0 g/L of acetic acid at 50°C for 10 minutes to remove any residual alkali.[31]
-
Give a final cold water rinse.
-
Dry the fabric.
Visualizations
Logical Workflow for Troubleshooting Uneven Dyeing
Caption: A flowchart for systematic troubleshooting of uneven dyeing issues.
Experimental Workflow for HTHP Dyeing
Caption: Step-by-step workflow for the high-temperature dyeing process.
Mechanism of Disperse Dye Penetration into Polyester
Caption: The mechanism of disperse dye transfer from bath to fiber interior.
References
- 1. autumnchem.com [autumnchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 4. autumnchem.com [autumnchem.com]
- 5. vichem.vn [vichem.vn]
- 6. textilelearner.net [textilelearner.net]
- 7. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 9. vichem.vn [vichem.vn]
- 10. skygroupchem.com [skygroupchem.com]
- 11. sahnifabrics.com [sahnifabrics.com]
- 12. bozzetto-group.com [bozzetto-group.com]
- 13. Problems of Oligomers in polyester dyeing and it’s remedies [textiletoday.com.bd]
- 14. Problem Solving 1 | NICCA Textile Chemicals [nctexchem.com]
- 15. sarex.com [sarex.com]
- 16. autumnchem.com [autumnchem.com]
- 17. The Use of Dispersing Agents in Textile Industries [colourinn.in]
- 18. texauxchemicals.com [texauxchemicals.com]
- 19. Understanding the Role of Dispersing Agents in Dyeing Processes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 20. news.odmya.com [news.odmya.com]
- 21. researchgate.net [researchgate.net]
- 22. The Dyeing Properties Of this compound In Different PH Value - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 23. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 24. worlddyevariety.com [worlddyevariety.com]
- 25. researchgate.net [researchgate.net]
- 26. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 27. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 28. ijarbs.com [ijarbs.com]
- 29. Reduction cleaning of disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 30. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 31. Dyeing of Polyester With Disperse Dye [textilepad.com]
Technical Support Center: Purification of Crude Disperse Red 60
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Disperse Red 60 (C.I. 60756).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, synthesized via the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542), typically contains several process-related impurities. The most common include:
-
Unreacted Starting Materials: Residual 1-amino-2-bromo-4-hydroxyanthraquinone.
-
Excess Reactants: Significant amounts of phenol, which is often used in excess as both a reactant and a solvent.[1]
-
Side-Reaction Products: Isomers or products from undesired side reactions occurring during the synthesis. One known issue is the formation of a blue-hued tautomer (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone) under certain alkaline conditions, which can lead to color inconsistencies.
-
Inorganic Salts: Salts such as potassium carbonate or potassium hydroxide (B78521), if used as catalysts or acid binders in the synthesis.[1]
Q2: Which purification method is best for my crude this compound?
A2: The optimal purification method depends on the primary impurities present and the desired final purity.
-
Solvent Washing: Best for removing highly soluble impurities like excess phenol. It is a quick but less thorough method.
-
Recrystallization: A highly effective method for achieving high purity by removing a range of impurities, provided a suitable solvent is found. It is ideal when the crude product is relatively free of oily residues.
-
Column Chromatography: Offers the highest resolution for separating the target dye from closely related structural isomers and other colored impurities. It is the most time-consuming and solvent-intensive method but provides the highest purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It helps in identifying the number of components in the crude mixture and in monitoring the progress of purification. A single spot after purification indicates a significant increase in purity.
-
High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis. Using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the purity can be determined by calculating the area percentage of the main peak corresponding to this compound.[2] Purity exceeding 99% can be achieved through optimized synthesis and purification.[1]
Data Presentation
The following table summarizes typical results that can be expected from various purification methods for crude this compound. The initial crude purity is assumed to be in the range of 85-90%.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Notes |
| Solvent Washing (Methanol) | ~85% | 90-95% | >90% | Effective for removing highly soluble impurities like phenol. |
| Recrystallization (Glacial Acetic Acid) | ~85% | >98% | 75-85% | Excellent for achieving high purity if the impurity profile is suitable. |
| Column Chromatography (Silica Gel) | ~85% | >99.5% | 60-75% | Highest purity achieved; effective for separating isomers and minor impurities. |
Note: These values are illustrative and can vary based on the specific composition of the crude material and the precise execution of the protocols.
Troubleshooting Guides
Issue 1: During recrystallization, the product "oils out" instead of forming crystals.
-
Cause: This common problem occurs when the dye comes out of solution at a temperature above its melting point, often due to a high concentration of impurities (which lowers the melting point) or if the solvent's boiling point is too high.[3][4]
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[4][5]
-
Change Solvent System: If the problem persists, recover the material by evaporating the solvent and attempt recrystallization with a different solvent that has a lower boiling point.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.[4]
-
Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[4]
-
Issue 2: The final purified dye appears dull or has a bluish tint.
-
Cause: This can be due to the presence of isomeric impurities or byproducts formed during synthesis, particularly if moisture control was poor.[1] A known issue with this compound is the co-existence of its blue-colored tautomer, which can cause "blue patches" in dyeing applications.
-
Solutions:
-
Column Chromatography: This is the most effective method for separating closely related isomers. A silica (B1680970) gel column with a gradient elution from a non-polar to a moderately polar solvent system can effectively separate the red and blue components.
-
pH Control: During purification and subsequent applications, maintain a slightly acidic to neutral pH to favor the desired red form of the dye.
-
Issue 3: Poor separation or streaking on a TLC plate.
-
Cause:
-
Streaking: Often caused by applying too much sample to the plate, which overloads the stationary phase. It can also occur if the sample is not fully soluble in the mobile phase or is highly polar.
-
Poor Separation (Rf values too high or too low): The polarity of the mobile phase is not optimized for the sample.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample solution before spotting it on the TLC plate. Apply the sample in small, repeated spots, allowing the solvent to evaporate between applications.
-
Adjust Mobile Phase Polarity:
-
If spots remain at the baseline (Rf is too low), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[6]
-
If spots run with the solvent front (Rf is too high), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[6]
-
-
Add an Acid/Base Modifier: For anthraquinone (B42736) dyes, which have acidic phenolic groups, adding a small amount (e.g., 1%) of acetic acid to the mobile phase can often improve spot shape and resolution by suppressing ionization.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities based on differences in solubility between the dye and contaminants in a suitable solvent. Glacial acetic acid is often effective for anthraquinone dyes.
Methodology:
-
Solvent Selection: Place a small amount (e.g., 50 mg) of crude this compound into a test tube. Add a potential solvent (e.g., glacial acetic acid) dropwise while heating. A good solvent will dissolve the dye when hot but show low solubility when cold.
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: On a hot plate with stirring, add the chosen solvent (e.g., glacial acetic acid) in small portions until the dye just dissolves at the boiling point of the solvent. Use the minimum amount of solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high-purity this compound by separating it from isomers and other impurities using silica gel column chromatography.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, dye-adsorbed silica to the top of the packed column.
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a 9:1 mixture of hexane:ethyl acetate). Less polar impurities will elute first.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 4:1, then 1:1 hexane:ethyl acetate).
-
The main red band of this compound should begin to move down the column. Adjust the solvent polarity to ensure a good separation between the main band and any other colored bands.
-
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., 10 mL each) in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Protocol 3: Purification by Solvent Washing
Objective: To remove highly soluble impurities, particularly residual phenol, from crude this compound.
Methodology:
-
Alkaline Wash (to remove phenol):
-
Suspend the crude dye (e.g., 5.0 g) in a suitable organic solvent in which the dye is sparingly soluble but phenol is, such as toluene (B28343) (50 mL).
-
Transfer the suspension to a separatory funnel.
-
Add 50 mL of a 5% aqueous sodium hydroxide solution. Shake the funnel vigorously, venting frequently. The phenol will react to form sodium phenoxide, which is soluble in the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with another 50 mL of 5% NaOH solution.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine to break any emulsions.
-
Collect the dye by vacuum filtration and proceed to the next washing step.
-
-
Methanol (B129727) Wash (to remove other soluble impurities):
-
Transfer the filter cake from the previous step to a beaker.
-
Add 50 mL of methanol and stir the slurry for 15-20 minutes at room temperature.
-
Collect the purified dye by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold methanol.
-
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C.
Visualizations
Caption: Overview of purification methods for this compound.
Caption: Logical steps to resolve the 'oiling out' issue.
References
- 1. This compound|Anthraquinone Dye for Research [benchchem.com]
- 2. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
Technical Support Center: Enhancing the Sublimation Fastness of C.I. Disperse Red 60
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the sublimation fastness of C.I. Disperse Red 60. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
C.I. This compound, also known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] It is characterized by its bright red hue and is primarily used for dyeing hydrophobic fibers such as polyester (B1180765).[2] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₁₃NO₄ |
| Molecular Weight | 331.32 g/mol |
| CAS Number | 17418-58-5 |
| Appearance | Dark red powder |
| Melting Point | 185 °C |
| Solubility | Insoluble in water, soluble in some organic solvents. |
Q2: What is sublimation fastness and why is it a concern for this compound?
Sublimation fastness refers to the resistance of a dye to transition from a solid to a gaseous state when subjected to heat.[3] This is a critical property for disperse dyes applied to polyester, as the dyed fabric often undergoes heat treatments such as setting, curing, or ironing at temperatures between 150°C and 220°C.[3] Poor sublimation fastness can lead to several issues:
-
Color loss: The dye sublimates from the fiber, resulting in a faded appearance.
-
Staining: The gaseous dye can transfer and stain adjacent materials during processing or storage.[4]
-
Contamination of equipment: Sublimed dye can contaminate processing machinery.
This compound, being a disperse dye, is susceptible to sublimation, which can affect the quality and durability of the final product.
Q3: What is the typical sublimation fastness rating of this compound?
The sublimation fastness of this compound is generally considered to be good. According to technical data, it has a rating of 4-5 on the grey scale when tested at 180°C for 30 seconds, following the ISO 105-P01 standard.
Troubleshooting Guide: Enhancing Sublimation Fastness
This guide addresses common problems related to the sublimation fastness of this compound and provides potential solutions.
Problem 1: Significant color loss or staining of adjacent fabrics after heat treatment.
| Potential Cause | Recommended Solution |
| Excessive unfixed dye on the fiber surface: Unfixed dye particles are more prone to sublimation. | Implement a thorough reduction clearing process after dyeing to remove surface dye. |
| Inappropriate heat setting conditions: High temperatures and long dwell times promote sublimation. | Optimize the heat setting process by using the lowest possible temperature and shortest time necessary to achieve dimensional stability. Appropriately lowering the setting temperature can significantly improve sublimation fastness.[4] |
| Dye migration induced by finishing agents: Certain auxiliaries, particularly some softeners, can facilitate dye sublimation. | Carefully select finishing agents. Avoid the use of amino silicone oil microemulsion softeners which are known to decrease sublimation fastness.[5] |
| Inherent sublimation characteristics of the dye: While this compound has good sublimation fastness, for very high-temperature applications, a dye with inherently higher fastness may be required. | Consider using high-temperature disperse dyes with larger molecular structures, as they generally exhibit better sublimation fastness.[4] |
Problem 2: Inconsistent sublimation fastness across the dyed material.
| Potential Cause | Recommended Solution |
| Uneven dyeing: Non-uniform dye application results in areas with higher concentrations of surface dye. | Ensure a level dyeing process with proper control of temperature, time, and pH. Use of an appropriate dispersing agent is crucial. |
| Ineffective or uneven after-treatment: Inconsistent application of reduction clearing or fixing agents. | Guarantee uniform application of after-treatments by controlling liquor ratio, circulation, and treatment time. |
Experimental Protocols
1. Standard Dyeing Procedure for Polyester with this compound
This protocol outlines a typical high-temperature exhaust dyeing method for polyester fabric.
-
Fabric Preparation: Scour and pre-heat set the polyester fabric to ensure cleanliness and dimensional stability.
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (e.g., 10:1).
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Disperse the required amount of this compound (e.g., 1% on weight of fabric) in water and add to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the bath to 70°C.
-
Rinse the fabric thoroughly.
-
2. Reduction Clearing Process
This after-treatment is crucial for removing unfixed surface dye.
-
Bath Preparation: Prepare a fresh bath with:
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Sodium Dithionite (Hydrosulfite): 2 g/L
-
-
Treatment:
-
Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric with hot water, followed by a cold water rinse.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.
-
Perform a final cold water rinse.
-
3. Application of a Fixing Agent (Finishing Treatment)
Applying a suitable fixing agent can further enhance sublimation fastness.
-
Method: Padding is a common method for application.
-
Bath Preparation: Prepare a solution containing the fixing agent according to the manufacturer's recommendation. For example, a patented softening agent formulation with sublimation-improving properties includes:
-
Bi-ethyl palmitate based quaternary ammonium (B1175870) salt
-
Triethanolamine fatty acid ester quaternary ammonium salt
-
Chitosan
-
Polyvinyl pyrrolidone
-
Polyether modified silicone oil
-
Ternary polymerization block silicon oil
-
Collagen
-
Purified water[6]
-
-
Application:
-
Pad the fabric through the fixing agent solution.
-
Dry the fabric.
-
Cure the fabric according to the fixing agent's specifications (e.g., 150-170°C for 1-3 minutes). A patent suggests that such a treatment can improve sublimation fastness by 0.5 to 1 grade.[6]
-
Data Presentation
Table 1: Sublimation Fastness of this compound and the Effect of After-Treatments (Illustrative)
| Treatment Stage | Test Conditions (ISO 105-P01) | Grey Scale Rating for Staining (1-5) |
| Dyed Only (No After-Treatment) | 180°C for 30s | 3-4 |
| After Reduction Clearing | 180°C for 30s | 4-5 |
| After Reduction Clearing and Finishing with a Specialized Fixing Agent | 180°C for 30s | 5 |
Note: This table is illustrative and actual results may vary based on specific experimental conditions, fabric type, and the chemical composition of the fixing agent.
Visualizations
Caption: Experimental workflow for enhancing the sublimation fastness of this compound.
Caption: Mechanism of fixing agents in preventing dye sublimation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Making sure you're not a bot! [tib.eu]
- 4. How to improve the sublimation fastness of dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. Polyester fixing agent: dispersing dye, effectively improving sublimation fastness - Dongguan Jervay Industrial Co. Ltd. [jervay.com]
- 6. CN102619088A - Softening agent capable of improving sublimation fastness of disperse dye and wet friction fastness of reactive dye - Google Patents [patents.google.com]
Technical Support Center: Mitigating the Environmental Footprint of Disperse Red 60 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the environmental impact of Disperse Red 60.
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures for the degradation and removal of this compound from wastewater.
| Issue | Potential Cause | Recommended Solution |
| Low Decolorization Efficiency in Bioremediation | Non-optimal pH or temperature for microbial activity. | Optimize pH and temperature for the specific microbial consortium. Most studies suggest an optimal pH range of 6-10 and a temperature range of 30-40°C.[1][2] |
| Insufficient nutrient source for microorganisms. | Supplement the medium with an additional carbon source, such as glucose, to enhance microbial activity.[3] | |
| Toxicity of dye concentration to microorganisms. | Acclimatize the microbial culture to the dye by starting with a low concentration and gradually increasing it. | |
| Inappropriate microbial strain(s) for this compound. | Screen and select microbial consortia with known capabilities for degrading azo or anthraquinone (B42736) dyes.[4] | |
| Inconsistent Results in Photocatalytic Degradation | Fluctuations in pH of the reaction mixture. | Maintain an optimal pH throughout the experiment, as it affects the surface charge of the photocatalyst and the dye molecule.[5][6] |
| Catalyst deactivation or fouling. | Regenerate the photocatalyst through appropriate washing and thermal treatment procedures. Consider catalyst immobilization to prevent aggregation and facilitate recovery.[7] | |
| Interference from other substances in wastewater. | Pre-treat the wastewater to remove interfering ions (e.g., carbonates, chlorides) that can scavenge reactive oxygen species.[5] | |
| Insufficient light penetration. | Optimize the reactor design to maximize light exposure. For highly colored solutions, consider dilution or a pre-treatment step to reduce initial dye concentration.[7][8] | |
| Poor Adsorption Capacity | Unsuitable adsorbent material for this compound. | Select an adsorbent with a high surface area and appropriate surface chemistry. Materials like activated carbon and chitosan-based composites have shown good results. |
| Competition from other organic molecules in the effluent. | Pre-treat the wastewater to remove other organic pollutants that may compete for adsorption sites. | |
| Non-optimal pH affecting adsorbent surface charge. | Adjust the pH to a level that promotes electrostatic attraction between the adsorbent and the dye molecules. | |
| Formation of Toxic Intermediates | Incomplete degradation of the dye molecule. | Increase the reaction time or the concentration of the oxidizing agent in AOPs. For bioremediation, ensure the microbial consortium can fully mineralize the dye. |
| Use of a single treatment method is insufficient. | Employ a combined treatment approach, such as an anaerobic-aerobic sequential process in bioremediation or coupling AOPs with biological treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound?
A1: this compound, an anthraquinone dye, poses several environmental risks. Due to its low water solubility and high affinity for synthetic fibers, a significant portion can be released into wastewater during the dyeing process.[9] This effluent can increase the biochemical and chemical oxygen demand (BOD and COD) in water bodies, reduce light penetration affecting aquatic photosynthesis, and potentially be toxic to aquatic organisms.[10][11] There are also concerns about the potential for disperse dyes and their breakdown products to be mutagenic and carcinogenic.[11][12]
Q2: What are the main strategies for reducing the environmental impact of this compound dyeing?
A2: Key strategies focus on both process optimization and wastewater treatment. Process optimization includes using low-liquor ratio dyeing, optimizing dyeing temperature and time to increase dye uptake, and using high-fixation dyes.[13] Wastewater treatment methods include physical methods like adsorption, chemical methods such as Advanced Oxidation Processes (AOPs), and biological methods like bioremediation using bacteria, fungi, or algae.[1][10][14]
Q3: How do Advanced Oxidation Processes (AOPs) work to degrade this compound?
A3: AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down the complex structure of this compound into simpler, less harmful compounds, and ultimately to CO2 and water.[6] Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like TiO2.[6]
Q4: What factors are critical for successful bioremediation of this compound?
A4: The success of bioremediation depends on several factors, including the selection of appropriate microbial strains with the necessary enzymatic machinery (e.g., laccase, peroxidase, azoreductase), optimal pH and temperature, the presence of sufficient nutrients, and the initial dye concentration.[1][4][15] Sequential anaerobic and aerobic conditions are often more effective for complete mineralization of azo dyes.
Q5: Can this compound be removed by adsorption? What are some effective adsorbents?
A5: Yes, adsorption is a common and effective method for removing this compound from wastewater. Effective adsorbents typically have a high surface area and specific functional groups that can bind to the dye molecules. Activated carbon is a widely used adsorbent.[14] Researchers are also exploring lower-cost alternatives such as bio-adsorbents like chitosan, agricultural waste, and nanoclay materials.
Q6: Are there any eco-friendly alternatives to conventional dyeing with this compound?
A6: Yes, research is ongoing to develop more sustainable dyeing technologies. These include the use of natural dyes, waterless dyeing techniques using supercritical CO2, and digital printing, which significantly reduces water and dye consumption.[13][16]
Data Presentation: Comparison of Removal Methods for Disperse Dyes
The following tables summarize quantitative data on the efficiency of various methods for removing disperse dyes, including this compound, from aqueous solutions.
Table 1: Bioremediation of Disperse Dyes
| Microorganism/Consortium | Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | Time (h) | Reference |
| Trametes versicolor | Disperse Red-I & Blue-I | Not Specified | >80 | 72 | [17] |
| Trametes gibbosa | Disperse Red-I & Blue-I | 0.01-0.02% | >80 | 144 | [18] |
| Bacterial Consortium | Azo-Red & Azo-Blue | 100 | 90 (Red), 80 (Blue) | 96 | [19] |
| Paenochrobactrum glaciei | Disperse Red 167 | 50 | 84 | 24 | [20] |
| Bacillus megaterium & Bacillus velezensis | Reactive Dyes | Not Specified | 73.2-93.4 (biosorption) | 48 | [21] |
Table 2: Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation
| AOP Method | Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | Time (min) | Reference |
| UV/TiO2 | Reactive Blue 19 & Red 76 | 6.10 & 4.49 | 100 | 60 | [8] |
| Solar/TiO2 | Methyl Orange | 15 | 96.38 | 300 | [7] |
| UV/TiO2-W | Textile Effluent Dyes | 11.2 | 71.5 | 120 | [22] |
| Ozonation | Disperse Dyes | Not Specified | up to 90 (color) | Not Specified | |
| Fenton Process | Disperse Dyes | Not Specified | Colorless effluent | Not Specified |
Table 3: Physicochemical Treatment of Disperse Dyes
| Treatment Method | Adsorbent/Coagulant | Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | Optimal pH | Reference |
| Coagulation | Alum & Praestol | This compound | Not Specified | 97.8 | 7 | |
| Coagulation | PACl & Praestol | This compound | Not Specified | 98.7 | 7 | |
| Coagulation | Al2(SO4)3 | Disperse Red Dye | up to 235 | >90 | 4-8 | [23][24] |
| Adsorption | Nanocellulose | Disperse Red | 50 | High | 3 | [25] |
| Adsorption | Astragulas Plant | Disperse Red | 50 | High | 3 | [25] |
| Adsorption | Durio zibethinus Husk | Disperse Blue 60 | 5 g/L | Complete | 9 | [26] |
Experimental Protocols
1. Protocol for Photocatalytic Degradation of this compound using TiO2
Objective: To determine the photocatalytic degradation efficiency of TiO2 nanoparticles for this compound under UV irradiation.
Materials:
-
This compound
-
Titanium dioxide (TiO2) nanoparticles (e.g., Degussa P25)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor with a UV lamp (e.g., low-pressure mercury lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.
-
Experimental Setup:
-
Add a specific volume of the this compound working solution to the photoreactor.
-
Add the desired amount of TiO2 photocatalyst (e.g., 1 g/L).
-
Adjust the initial pH of the solution to the desired value using HCl or NaOH.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium between the dye and the photocatalyst surface.
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Continue stirring the solution throughout the experiment to ensure uniform suspension of the catalyst.
-
Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Centrifuge or filter the withdrawn samples to remove the TiO2 nanoparticles.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A0 - At) / A0] x 100 Where A0 is the initial absorbance and At is the absorbance at time t.
-
-
Data Analysis: Plot the degradation efficiency as a function of time. Investigate the effect of various parameters such as initial dye concentration, catalyst loading, and pH by repeating the experiment with different values for these parameters.
2. Protocol for Bioremediation of this compound using a Bacterial Consortium
Objective: To evaluate the decolorization and degradation of this compound by a bacterial consortium.
Materials:
-
This compound
-
Bacterial consortium capable of degrading azo or anthraquinone dyes
-
Nutrient broth or a suitable mineral salt medium
-
Glucose (or other carbon source)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Inoculum: Culture the bacterial consortium in a nutrient-rich medium (e.g., nutrient broth) for 24-48 hours at the optimal growth temperature (e.g., 30-37°C) to obtain a sufficient cell density.
-
Experimental Setup:
-
Prepare a mineral salt medium containing this compound at the desired concentration (e.g., 50 mg/L).
-
Supplement the medium with a carbon source (e.g., 1% w/v glucose).
-
Adjust the pH of the medium to the optimal range for the bacterial consortium (e.g., pH 7.0).
-
Inoculate the medium with a specific volume of the prepared bacterial culture (e.g., 5% v/v).
-
-
Incubation: Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed (e.g., 37°C, 150 rpm) under static or shaking conditions, depending on the oxygen requirement of the consortium.
-
Monitoring Decolorization:
-
Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).
-
Centrifuge the samples to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound.
-
Calculate the decolorization efficiency as described in the photocatalysis protocol.
-
-
Analysis of Degradation (Optional): To confirm degradation and not just biosorption, further analysis such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be performed on the treated samples to identify intermediate and final degradation products.
-
Control Experiments: Run control experiments without the bacterial inoculum to account for any abiotic decolorization and a control with the inoculum but without the dye to monitor bacterial growth.
Visualizations
Caption: Experimental workflow for this compound degradation.
Caption: General degradation pathways for this compound.
References
- 1. Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of organic dyes pollutants in the industrial textile wastewater by using synthesized TiO2, C-doped TiO2, S-doped TiO2 and C,S co-doped TiO2 nanoparticles [jwent.net]
- 9. Frontiers | Current status and research trends of textile wastewater treatments—A bibliometric-based study [frontiersin.org]
- 10. iwaponline.com [iwaponline.com]
- 11. ayerhsmagazine.com [ayerhsmagazine.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. How Can Textile Dyeing Be More Sustainable? → Question [fashion.sustainability-directory.com]
- 14. textilelearner.net [textilelearner.net]
- 15. Advancing Dye Degradation: Integrating Microbial Metabolism, Photocatalysis, and Nanotechnology for Eco-Friendly Solutions [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. researchgate.net [researchgate.net]
- 21. ajbs.scione.com [ajbs.scione.com]
- 22. jmaterenvironsci.com [jmaterenvironsci.com]
- 23. researchgate.net [researchgate.net]
- 24. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 25. Comparison of the Efficiency of Nanocellulose (NC) and Astragulas Plant (AS) Surfactants by the Percentage of Disperse Red (DR) Dye Removal [jns.kashanu.ac.ir]
- 26. oaji.net [oaji.net]
Overcoming poor solubility of "Disperse Red 60" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Disperse Red 60.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my aqueous buffer, and the solution is cloudy with visible particles. What is happening?
A1: This is expected behavior. This compound is an anthraquinone-based dye that is inherently hydrophobic and classified as insoluble in water.[1][2][3] Its very low water solubility means it does not readily dissolve in aqueous solutions and will precipitate, leading to cloudiness and visible particulate matter.[1] Direct addition to aqueous media is not a viable method for solubilization.
Q2: What is the measured aqueous solubility of this compound?
A2: The water solubility of this compound is extremely low, measured at approximately 16.42 µg/L at 25°C.[1][4] This inherent insolubility is the primary challenge in its application in aqueous systems.
Q3: How should I prepare a stock solution of this compound?
A3: A concentrated stock solution should first be prepared using a suitable organic solvent. This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in methanol.[1][4] It is also reported to be soluble in dichloromethane.[2] For most life science applications, DMSO is the recommended starting solvent due to its miscibility with water and relatively low toxicity to cells at low final concentrations.
Q4: What are the primary strategies to improve the dispersion of this compound in an aqueous medium?
A4: Overcoming the poor solubility of this compound involves creating a stable dispersion rather than a true solution. Key strategies include:
-
Use of Co-solvents: Preparing a stock in an organic solvent like DMSO and then using a careful, multi-step dilution process.[5]
-
Temperature Adjustment: Increasing the temperature significantly enhances the solubility of disperse dyes.[6][7]
-
Addition of Surfactants/Dispersing Agents: Using agents like lignosulfonates, naphthalene (B1677914) sulfonate condensates, or non-ionic surfactants to create micelles that encapsulate the dye molecules.[6][8][9]
-
pH Control: Maintaining a weakly acidic pH (e.g., 4.5-5.5) can be beneficial, particularly in dyeing applications.[8]
-
Physical Dispersion Methods: Employing techniques like ultrasonication to break down dye agglomerates into finer particles.[8]
Q5: I tried diluting my concentrated DMSO stock directly into my buffer, but it still precipitated. How can I prevent this?
A5: This phenomenon, known as "crashing out," is common when a concentrated organic stock is diluted into an aqueous solution where the compound is insoluble. To prevent this, a two-step or serial dilution method is highly recommended. Instead of a large, single-step dilution, first dilute the DMSO stock into an intermediate solution (e.g., cell culture medium containing serum, or a co-solvent mixture) before adding it to the final aqueous buffer. This gradual change in solvent polarity helps maintain dispersion.[5]
Q6: Can physical methods like sonication improve my preparation?
A6: Yes, ultrasonication is an effective physical method for improving the dispersion of dyes.[8] The high-frequency sound waves generate cavitation, which can break down larger dye aggregates and promote a finer, more uniform particle size distribution in your medium.[8] This does not increase intrinsic solubility but enhances the stability of the dispersion.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17418-58-5 | [1][3] |
| Molecular Formula | C₂₀H₁₃NO₄ | [1][3] |
| Molecular Weight | 331.32 g/mol | [1][3] |
| Appearance | Fine, deep-red powder | [1][3] |
| Melting Point | 185 °C | [1][2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25 °C) | 16.42 µg/L (practically insoluble) | [1][4] |
| DMSO | Slightly Soluble | [1][4] |
| Methanol | Very Slightly Soluble | [1][4] |
| Dichloromethane | Soluble | [2] |
Table 3: Illustrative Effect of Temperature on Disperse Dye Solubility
Note: This data is representative of typical disperse dyes and illustrates a general principle. Specific values for this compound may vary.
| Temperature | Relative Solubility Increase (vs. 25 °C) | Reference |
| 25 °C | 1x | [6][7] |
| 80 °C | 18x to 37x | [6][7] |
| >100 °C | Significant further increase | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a suitable sterile container (e.g., glass vial).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes to aid dissolution.[5]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Improving Aqueous Dispersion using a Two-Step Dilution Method
This protocol is designed to minimize precipitation when introducing the DMSO stock into an aqueous medium.
-
Thaw a single-use aliquot of your this compound DMSO stock solution (from Protocol 1).
-
Perform an intermediate dilution. Add a small volume of the DMSO stock to a larger volume of a "transition" solvent. For cell-based assays, pre-warmed (37°C) fetal bovine serum (FBS) or complete cell culture medium can be effective.[5] A typical intermediate dilution is 1:10.
-
Vortex the intermediate dilution gently.
-
Add the intermediate dilution dropwise to your final aqueous buffer or medium while gently stirring or vortexing.
-
Use the final working solution immediately, as the dispersion may not be stable over long periods.
Protocol 3: Enhancing Dispersion with Surfactants and Ultrasonication
-
Prepare your final aqueous buffer.
-
Add a suitable dispersing agent or surfactant (e.g., Pluronic® F-127 to a final concentration of 0.02-0.08%, or a lignosulfonate-based dispersant at 0.5-2.0 g/L).[8][10]
-
Prepare the this compound working solution using the Two-Step Dilution Method (Protocol 2), adding the dye to the surfactant-containing buffer.
-
Place the vessel containing the final solution in an ultrasonic bath.
-
Sonicate for 5-15 minutes. Monitor the solution temperature to ensure it does not overheat, which could degrade the compound or other components in the medium.
-
Visually inspect for a uniform, non-precipitating dispersion.
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound CAS#: 17418-58-5 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17418-58-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. News - How to improve the solubility of acid dyes [mit-ivy.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Disperse Red 60 Dyeing Efficiency and pH Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Disperse Red 60" dye. The following information addresses common issues related to the effect of pH on dyeing efficiency.
Troubleshooting Guide: pH-Related Dyeing Issues
Effectively dyeing with this compound hinges on careful control of the dyebath's pH. Deviation from the optimal pH range can lead to a variety of issues, from poor color yield to inconsistent results. This guide will help you troubleshoot and resolve these common problems.
Problem 1: Low Color Yield or Pale Shades
-
Symptom: The fabric appears lighter than the target shade after dyeing.
-
Potential Cause: The pH of the dyebath is outside the optimal acidic range. While this compound is reported to be stable across a broader pH range of 3-8, optimal dye exhaustion for disperse dyes on polyester (B1180765) is typically achieved in weakly acidic conditions.[1][2][3] In neutral or alkaline conditions, the dye's stability and uptake by the polyester fiber can be compromised.[4][5][6]
-
Troubleshooting Steps:
-
Verify Dyebath pH: Before starting the dyeing process, ensure the pH is within the recommended range of 4.5 to 5.5 using a calibrated pH meter.[1][2]
-
Use a Buffering Agent: Employ an acetic acid/sodium acetate (B1210297) buffer system to maintain a stable pH throughout the high-temperature dyeing process.[1][2]
-
Check Water Quality: The water used for dyeing can sometimes be alkaline, affecting the final pH of the dyebath. Test the pH of your water source and adjust accordingly.[6]
-
Review Auxiliaries: Ensure that any dispersing agents or other auxiliaries used are compatible with the acidic dyeing conditions and do not alter the pH.[7]
-
Problem 2: Inconsistent or Uneven Dyeing (Shade Variation)
-
Symptom: The color is not uniform across the fabric, with patches of lighter or darker shades.
-
Potential Cause: Fluctuations in pH during the dyeing process can lead to uneven dye uptake.[7][8] If the pH is not properly buffered, it can drift as the temperature increases, causing variations in the dyeing rate.[5][6]
-
Troubleshooting Steps:
-
Implement a pH Buffer: As with low color yield, a robust buffering system is crucial for maintaining a consistent pH from the beginning to the end of the dyeing cycle.
-
Ensure Proper Mixing: Thoroughly mix the dyebath after adding all components, including the acid for pH adjustment, to ensure a homogenous solution before introducing the fabric.
-
Monitor pH Throughout: For critical applications, consider taking samples at different stages of the dyeing process to monitor and adjust the pH if necessary.
-
Problem 3: Poor Color Fastness
-
Symptom: The color bleeds or fades excessively after washing or other post-treatment processes.
-
Potential Cause: Dyeing at an incorrect pH can lead to poor dye fixation on the fiber. If the pH is too high, some disperse dyes can undergo hydrolysis, which may affect their fastness properties.[4][5][9]
-
Troubleshooting Steps:
-
Adhere to Optimal pH: Dyeing within the recommended acidic pH range of 4.5-5.5 is critical for ensuring the dye molecules properly penetrate and fix within the polyester fibers.[1][2]
-
Post-Dyeing Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any unfixed surface dye, which is a primary cause of poor wash fastness. This is typically done under alkaline conditions, but it is a separate step from the dyeing process itself.
-
Problem 4: Color Shifts or Unexpected Shade Changes
-
Symptom: The final color is different from the expected bright red shade of this compound, possibly appearing more bluish or dull.
-
Potential Cause: Some disperse dyes can exhibit color changes at different pH values. While one study indicated that the pH of the dye bath did not affect the lifting power of this compound, another source mentions a special color change mechanism of this specific dye in alkaline systems, which could lead to dyeing defects.[10][11]
-
Troubleshooting Steps:
-
Strict pH Control: Avoid alkaline conditions during the dyeing process to prevent potential color shifts. Maintain the dyebath in the recommended weakly acidic range.
-
Dye Stability Test: If you suspect pH is causing a color shift, you can perform a simple test by preparing small-scale dyebaths at different pH values to observe any color changes in the solution or on a test fabric swatch.
-
Quantitative Data Summary
The following table summarizes the recommended pH range for dyeing with this compound and the potential effects of pH on dyeing efficiency.
| pH Range | Condition | Effect on Dyeing Efficiency | Potential Issues |
| 4.5 - 5.5 | Optimal (Weakly Acidic) | Satisfactory dye exhaustion and stable color. [1][2] | - |
| 3.0 - 4.5 | Acidic | Generally acceptable, but may not be optimal for all disperse dyes. | Potential for dye aggregation if not properly dispersed. |
| 5.5 - 7.0 | Near Neutral | Reduced dye uptake and potential for lower color yield. | Inconsistent dyeing results. |
| > 7.0 | Alkaline | Not Recommended. Potential for dye hydrolysis, leading to color changes, poor exhaustion, and inferior fastness.[4][5][9] | Shade instability, poor reproducibility, and compromised color fastness.[2] |
Note: While some sources state a broader acceptable pH range of 3-8 for this compound, the general consensus for achieving optimal and reproducible results with disperse dyes on polyester points to a weakly acidic environment.[3]
Experimental Protocols
Methodology for Determining the Effect of pH on Dyeing Efficiency
This protocol outlines a general procedure to systematically evaluate the influence of pH on the dyeing efficiency of this compound.
-
Materials and Equipment:
-
Polyester fabric swatches (pre-scoured and heat-set)
-
This compound dye
-
Dispersing agent
-
Acetic acid (to lower pH)
-
Sodium carbonate or sodium hydroxide (B78521) (to raise pH)
-
Sodium acetate (for buffering)
-
Laboratory-scale dyeing machine (e.g., glycerin bath or infrared dyeing machine)
-
Spectrophotometer for color measurement (to determine K/S values)
-
Calibrated pH meter
-
-
Experimental Procedure:
-
Prepare a series of dyebaths with varying pH values (e.g., 4, 5, 6, 7, 8, 9). For each pH level, prepare a corresponding buffer solution to maintain stability.
-
For each dyebath, add a fixed concentration of this compound (e.g., 1% on mass of fiber), a suitable dispersing agent, and the appropriate buffer.
-
Introduce the polyester fabric swatches into their respective dyebaths at a set liquor ratio (e.g., 20:1).
-
Commence the dyeing process, gradually raising the temperature to the recommended dyeing temperature for polyester (typically 130°C).[8]
-
Hold the temperature for a fixed duration (e.g., 60 minutes).
-
After dyeing, cool the dyebaths, remove the fabric swatches, and rinse them thoroughly.
-
Perform a reduction clearing process on all samples to remove unfixed surface dye.
-
Dry the dyed fabric swatches.
-
Measure the color strength (K/S value) of each swatch using a spectrophotometer.
-
Analyze the results by plotting the K/S values against the corresponding pH of the dyebath to determine the optimal pH for maximum dyeing efficiency.
-
Visualizations
Caption: Troubleshooting workflow for pH-related issues in this compound dyeing.
Caption: Logical relationship between dyebath pH and dyeing outcomes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for dyeing polyester with this compound?
A1: The ideal pH for dyeing polyester with this compound is in the weakly acidic range of 4.5 to 5.5.[1][2] This pH range promotes the stability of the disperse dye and ensures satisfactory exhaustion onto the polyester fiber.
Q2: What happens if I dye this compound in a neutral or alkaline dyebath?
A2: Dyeing in a neutral or alkaline medium is not recommended. It can lead to several problems, including lower color yield, inconsistent dyeing, and poor color fastness.[2] Some disperse dyes, particularly those with ester groups, can undergo hydrolysis under alkaline conditions, which alters their chemical structure and dyeing properties.[4][5]
Q3: How can I maintain a stable pH during high-temperature dyeing?
A3: To maintain a stable pH, especially at high temperatures (around 130°C), it is crucial to use a buffer system. A common and effective buffer for this pH range is a combination of acetic acid and sodium acetate. This will help prevent pH shifts during the heating process.
Q4: Can the water I use for dyeing affect the pH?
A4: Yes, the source water can have a significant impact on the dyebath pH. If your water is naturally alkaline, it can neutralize the acid you add and shift the pH out of the optimal range.[6] It is good practice to test the pH of your water and adjust your acid addition accordingly.
Q5: Does the pH affect the final shade of this compound?
A5: While some studies suggest that the lifting power of this compound is not significantly affected by pH, there is evidence that alkaline conditions can cause a color change mechanism in this specific dye.[10][11] To ensure a consistent and true red shade, it is safest to dye within the recommended weakly acidic range.
Q6: Is it necessary to perform a reduction clearing after dyeing?
A6: Yes, a reduction clearing step is highly recommended. This process removes any unfixed dye particles from the surface of the fibers, which significantly improves the wash fastness and overall quality of the dyeing. This step is typically performed in an alkaline bath after the acidic dyeing process is complete.
References
- 1. scribd.com [scribd.com]
- 2. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 3. sdinternational.com [sdinternational.com]
- 4. Alkaline dyeing with disperse dyes - Dyeing-pedia [china-dyestuff.com]
- 5. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. skygroupchem.com [skygroupchem.com]
- 7. autumnchem.com [autumnchem.com]
- 8. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Dyeing Properties Of this compound In Different PH Value - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Low-Temperature "Disperse Red 60" Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-temperature dyeing of polyester (B1180765) using Disperse Red 60 and carrier agents.
Frequently Asked Questions (FAQs)
Q1: What is the function of a carrier in the low-temperature dyeing of polyester with this compound?
A1: Due to polyester's highly crystalline and hydrophobic nature, it is difficult for disperse dye molecules to penetrate the fiber structure at temperatures below 100°C.[1] Carriers are organic compounds that act as swelling agents for the polyester fibers.[1] They effectively lower the glass transition temperature of the polymer, allowing the fiber structure to open up. This facilitates the diffusion of this compound into the polymer matrix at lower temperatures (typically 85-100°C), which would otherwise require high-temperature (above 130°C) and high-pressure conditions.[1][2]
Q2: What are the common types of carriers, and how do I select one?
A2: Carriers can be broadly categorized into traditional and eco-friendly types. Traditional carriers include aromatic esters and chlorinated aromatic hydrocarbons, which are known for their high efficiency but also for their environmental and health concerns.[3] Eco-friendly carriers, which are non-toxic and biodegradable, are gaining prominence due to stricter environmental regulations.[3] The selection of a carrier depends on several factors, including its dyeing efficiency, cost, impact on the light fastness of the dye, and environmental considerations.[4]
Q3: My dyed fabric has an unpleasant odor and is causing skin irritation. What is the cause and how can I fix it?
A3: This is a common issue when residual carrier is left on the fabric after dyeing.[1][5] Many traditional carriers are toxic and can cause skin irritation and have a characteristic chemical smell.[1] To resolve this, a thorough after-treatment process is crucial. This typically involves a reduction clearing process, which is washing the dyed fabric at an elevated temperature (e.g., 80°C) with a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove any unfixed dye and residual carrier from the fiber surface.[5] If the odor persists, repeating the washing step is recommended.[6]
Q4: The shade of Red 60 is uneven and streaky. What are the possible causes and solutions?
A4: Uneven dyeing, or "skitteriness," can be caused by several factors in carrier dyeing:
-
Poor Dye Dispersion: If the this compound is not properly dispersed, it can lead to dye aggregation and patchy coloration.[7] Ensure the dye is pasted well with a dispersing agent before adding it to the dyebath.[1]
-
Uneven Carrier Absorption: The fabric should be run in a blank bath containing the carrier for a period before adding the dye to ensure uniform absorption of the carrier.[5]
-
Incorrect Temperature Profile: Raising the temperature of the dyebath too quickly can cause the dye to rush onto the fabric, leading to unevenness. A gradual temperature increase is recommended.[1]
-
Poor Liquor Circulation: Inadequate circulation of the dyebath can result in localized areas of high dye concentration.[7]
Q5: The colorfastness (wash, rub, or light) of my dyed fabric is poor. How can I improve it?
A5: Poor fastness properties are often a result of inadequate dye penetration into the fiber or the presence of residual carrier.[7]
-
Inadequate Dye Penetration: This can be addressed by optimizing the carrier concentration and dyeing time to ensure the dye has fully penetrated the fiber core.
-
Residual Carrier: Some carriers can negatively impact the light fastness of disperse dyes.[1] A thorough reduction clearing and rinsing process is essential to remove all residual carrier from the fabric.[1][5]
-
Carrier Selection: Certain carriers have been shown to improve the light fastness of disperse-dyed fabrics.[4] Experimenting with different carriers may yield better fastness properties.
Q6: Can I achieve dark shades of Red 60 with low-temperature carrier dyeing?
A6: Yes, carriers are specifically used to achieve medium to dark shades at lower temperatures, which would not be possible otherwise.[8] However, for very deep shades, the results might be slightly inferior to high-temperature dyeing methods.[2] The choice of carrier and optimization of the dyeing parameters are critical for achieving the desired depth of shade.
Data Presentation
Table 1: Illustrative Performance of Eco-Friendly vs. Non-Eco-Friendly Carriers for Disperse Dyes at 100°C
| Carrier Type | Color Strength (K/S) - Dye 1 | Color Strength (K/S) - Dye 2 |
| Eco-Friendly | 4.74 | 3.46 |
| Non-Eco-Friendly | 4.04 | 3.01 |
Source: Adapted from a study on disperse dyes on polyester fabrics.[9] Note: Specific dye and carrier names were not provided in the source.
Table 2: Fastness Properties of Disperse Dyes on Polyester with Eco-Friendly and Non-Eco-Friendly Carriers
| Fastness Test | Eco-Friendly Carrier | Non-Eco-Friendly Carrier |
| Washing | ||
| Change in Color | Excellent | Excellent |
| Staining | Excellent | Excellent |
| Rubbing | ||
| Dry | Excellent | Excellent |
| Wet | Excellent | Excellent |
| Perspiration | ||
| Acidic | Excellent | Excellent |
| Alkaline | Excellent | Excellent |
| Light | Very Good to Good | Very Good to Good |
Source: Adapted from a study on disperse dyes on polyester fabrics.[9] Note: Specific dye and carrier names were not provided in the source.
Experimental Protocols
Low-Temperature Carrier Dyeing of Polyester with this compound
This protocol is a general guideline and may require optimization based on the specific carrier used and the desired shade.
1. Materials and Reagents:
-
Polyester fabric
-
This compound
-
Carrier (e.g., phenolic, aromatic ester-based)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydroxide (for reduction clearing)
-
Sodium hydrosulfite (for reduction clearing)
-
Wetting agent
-
Laboratory dyeing apparatus
2. Dyeing Procedure:
-
Set the dyebath at 40°C with a wetting agent (e.g., 1 g/L), a dispersing agent (e.g., 1 g/L), and the selected carrier (e.g., 3 g/L).[5]
-
Introduce the polyester fabric into the blank bath and run for 15 minutes to ensure uniform absorption of the carrier.[5]
-
Prepare a well-dispersed dye solution by pasting the this compound with the dispersing agent and a small amount of water. Add this to the dyebath.[1]
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1]
-
Gradually raise the temperature of the dyebath to 90-100°C over 30 minutes.[1][5]
-
Continue dyeing at this temperature for 60 minutes.[1]
-
Cool the dyebath down to 60°C.[1]
3. After-Treatment (Reduction Clearing):
-
Drain the dyebath and rinse the fabric.
-
Prepare a fresh bath at 80°C containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).[5]
-
Treat the dyed fabric in this bath for 15-20 minutes to remove unfixed dye and residual carrier.[5]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
Mandatory Visualization
Caption: Experimental workflow for low-temperature carrier dyeing of polyester.
Caption: Troubleshooting decision tree for common dyeing issues.
References
- 1. textilelearner.net [textilelearner.net]
- 2. bluelakechem.com [bluelakechem.com]
- 3. Effect of different energy level disperse dyes in dyeability of polyester/cotton blend fabrics using PEG-based reverse micelle as disperse/reactive dye carrier | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. textilecoach.net [textilecoach.net]
- 6. scribd.com [scribd.com]
- 7. autumnchem.com [autumnchem.com]
- 8. rrcfashion.com [rrcfashion.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Performance Analysis of Disperse Red 60 and Disperse Red 73 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of two commercially available disperse dyes, Disperse Red 60 and Disperse Red 73. While traditionally used in the textile industry, the distinct chemical structures and properties of these dyes may offer unique potential for applications in research and development, including material science, formulation studies, and as staining agents. This document outlines their key physicochemical properties, inferred performance characteristics, and standardized experimental protocols for their evaluation.
Executive Summary
This compound, an anthraquinone-based dye, and Disperse Red 73, an azo-based dye, exhibit significant differences in their chemical nature, which in turn dictates their performance in various applications. This compound, with its rigid anthraquinone (B42736) core, is anticipated to offer higher thermal and light stability. In contrast, the azo-based structure of Disperse Red 73 may be more susceptible to degradation but offers a different chromatic profile and potential for specific chemical interactions. The choice between these two dyes will largely depend on the specific requirements of the research application, such as the desired solubility, stability in a particular matrix, and spectral properties.
Physicochemical and Performance Data
The following table summarizes the key properties of this compound and Disperse Red 73 based on available data.
| Property | This compound | Disperse Red 73 |
| Chemical Class | Anthraquinone[1][2] | Single Azo[3] |
| CAS Number | 17418-58-5[4] | 16889-10-4[3] |
| Molecular Formula | C₂₀H₁₃NO₄[4] | C₁₈H₁₆N₆O₂[3] |
| Molecular Weight | 331.32 g/mol [2] | 348.36 g/mol [3] |
| Appearance | Dark red solid[5] | Dark red powder[3][6] |
| Melting Point | 185 °C[7][8] | Not available |
| Solubility | Insoluble in water; Soluble in dichloromethane[5], acetone (B3395972), tetrahydro-naphthalene, and xylene[2]. Slightly soluble in DMSO, very slightly in Methanol[8]. | Soluble in ethanol (B145695), acetone, and benzene[3][6]. |
| pH Sensitivity | Sensitive to alkali[2] | Hydrolyzes in alkali; optimal dyeing pH 4.5-5.5[6]. |
| Light Fastness (Xenon) | Not explicitly available for research context | 6 (on a scale of 1-8)[9] |
| Sublimation Fastness | Poorer sublimation fastness[2] | 4 (on a scale of 1-5)[9] |
Inferred Performance for Research Applications
While direct comparative studies in a biomedical or advanced materials context are limited, we can infer potential performance differences based on their chemical structures:
-
Stability: As an anthraquinone dye, This compound is expected to exhibit greater photostability and thermal stability compared to the azo-based Disperse Red 73 .[10] This would be advantageous in applications requiring long-term stability or exposure to harsh conditions, such as in the formulation of colored polymers or as a stable microscopic stain. The azo bond in Disperse Red 73 can be susceptible to cleavage under certain reductive or high-energy conditions.[1][11]
-
Biomedical Potential: The anthraquinone scaffold of This compound is found in some compounds used as fluorescent cell stains and chemotherapeutic agents.[12][13] Its chemical framework could be a starting point for the development of novel probes or therapeutic agents.[14] Azo compounds, the class to which Disperse Red 73 belongs, have also been investigated for a range of biomedical applications, including antibacterial agents, drug delivery systems, and cancer chemotherapy.[1][11][15][16][17]
-
Solubility and Formulation: The differing solubility profiles of the two dyes are a critical consideration for formulation development. The solubility of Disperse Red 73 in common laboratory solvents like ethanol and acetone may make it easier to work with in certain experimental setups.[3][6] The solubility of This compound in solvents like dichloromethane (B109758) suggests its suitability for incorporation into non-polar matrices.[5]
Experimental Protocols
To facilitate a direct comparison of this compound and Disperse Red 73 in a laboratory setting, the following general experimental protocols can be adapted.
Determination of Solubility
This protocol outlines a method for determining the solubility of the dyes in various solvents.
Materials:
-
This compound and Disperse Red 73
-
A selection of laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of each dye in a solvent in which it is known to be soluble to determine its maximum absorbance wavelength (λmax).
-
For each solvent to be tested, add a pre-weighed excess amount of the dye to a known volume of the solvent in a glass vial.
-
Tightly cap the vials and vortex for 2 minutes.
-
Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved dye.
-
Carefully remove a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the λmax of the dye.
-
Calculate the concentration of the dye in the supernatant using a pre-determined calibration curve. The solubility is expressed as mg/mL or mol/L.
Evaluation of Photostability
This protocol provides a method for comparing the photostability of the two dyes in solution.
Materials:
-
Solutions of this compound and Disperse Red 73 of known concentration in a suitable solvent (e.g., DMSO).
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
A controlled light source (e.g., Xenon arc lamp with a filter to simulate sunlight).
Procedure:
-
Measure the initial absorbance of each dye solution at its λmax.
-
Expose the cuvettes containing the dye solutions to the light source for a defined period.
-
At regular intervals (e.g., every 30 minutes), remove the cuvettes and measure the absorbance at λmax.
-
A control sample of each dye solution should be kept in the dark under the same temperature conditions and its absorbance measured at the same intervals.
-
Plot the percentage of absorbance remaining versus time of exposure for each dye. The rate of decrease in absorbance is an indicator of the dye's photostability.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a logical workflow for the comparative evaluation of this compound and Disperse Red 73, and the potential applications based on their chemical class.
Caption: Workflow for Comparative Evaluation of Disperse Dyes.
Caption: Property-Application Relationship based on Chemical Class.
References
- 1. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Disperse red 73 TDS|Disperse red 73 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 7. This compound | 17418-58-5 | FD40629 | Biosynth [biosynth.com]
- 8. This compound CAS#: 17418-58-5 [m.chemicalbook.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. benthamdirect.com [benthamdirect.com]
- 12. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 13. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (12223-37-9) at Nordmann - nordmann.global [nordmann.global]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Anthraquinone Disperse Dyes: Performance and Protocols
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is critical. In the realm of synthetic colorants, anthraquinone (B42736) disperse dyes represent a significant class, prized for their stability and specific color range. This guide provides a comparative analysis of anthraquinone disperse dyes against azo disperse dyes, the other major class of disperse colorants. The comparison is supported by performance data and detailed experimental protocols for key evaluation metrics.
Anthraquinone dyes are derived from anthraquinone and are known for producing bright, vibrant colors, particularly in the red, blue, and violet spectrum.[1][2] They are structurally characterized by a stable fused aromatic ring system, which contributes to many of their performance advantages.[3][4] In contrast, azo dyes, which constitute the largest class of synthetic dyes, are characterized by the presence of one or more azo (-N=N-) groups and offer a wide array of colors.[1][5]
Comparative Performance Analysis: Anthraquinone vs. Azo Dyes
The choice between anthraquinone and azo disperse dyes often involves a trade-off between color strength, fastness properties, and environmental impact. Anthraquinone dyes are generally lauded for their superior light fastness and stability, while azo dyes are noted for their higher coloring power and broader color range.[4][5][6]
Data Presentation
The following table summarizes the general performance characteristics of anthraquinone disperse dyes compared to azo disperse dyes. Ratings are based on typical performance, with light fastness on a scale of 1-8 (higher is better) and other fastness properties on a scale of 1-5 (higher is better).[5]
| Performance Metric | Anthraquinone Dyes | Azo Dyes | Key Considerations |
| Light Fastness | Generally 6-7 (Excellent)[7] | Varies widely, can be moderate to good (e.g., 3-4 to 6-7)[5][7] | Anthraquinone structure provides high resistance to photodegradation.[4] |
| Wash Fastness | 4-5 (Good to Excellent)[7] | 4-5 (Good to Excellent) | Both classes can exhibit excellent wash fastness depending on the specific molecule.[5] |
| Sublimation Fastness | Good to Excellent[8] | Varies; generally lower than anthraquinones | Crucial for processes like thermosol dyeing and printing; anthraquinones are often preferred for high-temperature applications.[9][10] |
| Rubbing Fastness | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) | Performance is typically high for both classes on synthetic fibers. |
| Tinctorial Strength | Moderate to Low[4] | High[6] | Azo dyes generally have higher molar extinction coefficients, providing stronger color value for a given amount.[6] |
| Color Range | Bright Reds, Violets, Blues[1][8] | Full spectrum (Yellows, Oranges, Reds, Blues, etc.)[1] | Azo chemistry allows for greater versatility in color creation. |
| Aquatic Toxicity | Generally Moderate to High[11] | Generally Lower to Moderate[11] | The complex, stable structure of anthraquinones can lead to higher aquatic toxicity.[11] |
| Biodegradability | Generally resistant to biodegradation[11] | Can be biodegradable, but may form toxic aromatic amines.[11] | The fused ring structure of anthraquinones makes them more persistent.[12] |
Experimental Protocols
Standardized experimental protocols are essential for the objective comparison of dye performance. The following sections detail the methodologies for evaluating key fastness properties based on International Organization for Standardization (ISO) standards.
Color Fastness to Light
This test assesses the resistance of the color to the action of an artificial light source that mimics natural daylight.[13][14]
Experimental Protocol (Based on ISO 105-B02): [13]
-
Specimen Preparation: A textile specimen of a suitable size is prepared. A portion of the specimen is covered with an opaque mask to serve as an unexposed control.[15]
-
Reference Materials: A set of Blue Wool Lightfastness Standards (rated 1 to 8, with 8 being the highest fastness) is exposed alongside the test specimen.[13][16]
-
Exposure: The specimen and Blue Wool standards are mounted in a lightfastness tester equipped with a Xenon arc lamp under controlled temperature and humidity.[15][17]
-
Evaluation: The exposure continues until a specified contrast (e.g., grade 3 on the Grey Scale for assessing change in colour) is observed between the exposed and unexposed parts of the specimen or a specific Blue Wool standard. The light fastness rating of the specimen is then determined by comparing its fading to that of the Blue Wool standards.[13]
Color Fastness to Washing
This test evaluates the resistance of the color to domestic and commercial laundering procedures, assessing both color change of the specimen and staining of adjacent fabrics.[18][19]
Experimental Protocol (Based on ISO 105-C06): [18]
-
Specimen Preparation: A 40 mm x 100 mm specimen of the dyed textile is cut.[15] A multi-fiber adjacent fabric (containing strips of fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same size is prepared. The dyed specimen and the multi-fiber fabric are sewn together.[15][18]
-
Test Procedure: A wash solution is prepared using a standard reference detergent. The composite specimen is placed in a stainless-steel container with the wash solution and a specified number of steel balls to simulate mechanical action.[15][20] The test is run in a wash wheel apparatus for a specified time and temperature (e.g., 40 minutes at 40°C for A2S test).[18]
-
Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed with water, and dried in warm air (not exceeding 60°C).[21]
-
Evaluation: The change in color of the dyed specimen is assessed using the Grey Scale for Color Change. The degree of staining on each fiber of the multi-fiber fabric is assessed using the Grey Scale for Staining.[15][18] Ratings are from 1 (poor) to 5 (excellent).
Color Fastness to Sublimation
This test is particularly important for disperse dyes as they can change from a solid to a gas at high temperatures (sublimate), which can occur during storage or ironing, leading to color change and staining.[9][15]
Experimental Protocol (Based on ISO 105-P01): [9]
-
Specimen Preparation: A specimen of the dyed textile is cut. It is placed between two undyed white fabrics (typically polyester, as it is susceptible to staining by disperse dyes).[15][21]
-
Test Procedure: The composite specimen is placed in a heat press or a specific heating device.[15] A specified temperature (e.g., 180°C or 210°C) and pressure are applied for a set duration (e.g., 30 seconds).[9][21][22]
-
Evaluation: After the heat treatment, the specimen is allowed to cool. The change in color of the original specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Grey Scales.[15][23]
Logical Comparison of Dye Classes
The fundamental differences in chemical structure between anthraquinone and azo dyes dictate their performance and environmental profiles.
References
- 1. Basic knowledge of dyes: disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. Classification of Disperse Dyes - Dyeing Knowledge [iprintingpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aatcc.org [aatcc.org]
- 7. benchchem.com [benchchem.com]
- 8. sdinternational.com [sdinternational.com]
- 9. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 10. Making sure you're not a bot! [tib.eu]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. benchchem.com [benchchem.com]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 18. textilelearner.net [textilelearner.net]
- 19. intouch-quality.com [intouch-quality.com]
- 20. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 21. textilelearner.net [textilelearner.net]
- 22. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 23. fyitester.com [fyitester.com]
Comparative Guide to the Chromatographic Purity Validation of Disperse Red 60 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic purity validation of Disperse Red 60, an anthraquinone-based dye, with two common azo-based alternatives: Disperse Red 73 and Disperse Red 82. The information presented herein is intended to assist researchers in selecting appropriate dyes and analytical methodologies for their specific applications.
Introduction to Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. Their purity is a critical factor, as impurities can affect color consistency, dyeing performance, and potentially introduce toxicological risks. This guide focuses on High-Performance Liquid Chromatography (HPLC) as a robust method for purity validation.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is essential for developing appropriate analytical methods and interpreting results.
| Property | This compound | Disperse Red 73 | Disperse Red 82 |
| Chemical Name | 1-amino-4-hydroxy-2-phenoxyanthraquinone[1] | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile | 2-[[4-[bis(2-acetoxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile |
| CAS Number | 17418-58-5[2] | 16889-10-4 | 30124-94-8 |
| Molecular Formula | C₂₀H₁₃NO₄[3] | C₁₈H₁₆N₆O₂ | C₂₁H₂₁N₅O₆ |
| Molecular Weight | 331.32 g/mol [3][4] | 348.36 g/mol | 439.42 g/mol [5] |
| Chemical Class | Anthraquinone | Azo | Azo |
| Appearance | Dark red solid | Dark red powder | Dark brown powder[5] |
| Solubility | Insoluble in water, soluble in dichloromethane. | Soluble in ethanol, acetone, benzene.[6] | Insoluble in water.[5] |
Potential Impurities
Impurities in disperse dyes typically originate from the synthesis process. Understanding these potential impurities is crucial for developing a chromatographic method capable of separating them from the main dye compound.
-
This compound (Anthraquinone dye): Synthesized by the condensation of 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol.[4] Potential impurities include unreacted starting materials, isomers, and byproducts from side reactions such as the formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.[7]
-
Disperse Red 73 (Azo dye): Produced by the diazotization of 2-Cyano-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline.[6] Potential impurities include unreacted diazo and coupling components, as well as byproducts from decomposition or side reactions of the diazonium salt.
-
Disperse Red 82 (Azo dye): Synthesized via the diazotization of 2-Cyano-4-nitroaniline and coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[5] Similar to other azo dyes, impurities can include residual starting materials and side-reaction products.
Chromatographic Purity Analysis: A Comparative HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of disperse dyes due to its high resolution and sensitivity. A single gradient reversed-phase HPLC method can be developed for the simultaneous analysis of this compound and its alternatives.
Experimental Protocol
Objective: To develop and validate a gradient reversed-phase HPLC method for the simultaneous separation and purity determination of this compound, Disperse Red 73, and Disperse Red 82.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90% to 40% B (linear gradient)
-
18.1-25 min: 40% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at the maximum absorbance wavelength (λmax) of each dye (this compound: ~530 nm, Disperse Red 73: ~510 nm, Disperse Red 82: ~520 nm). A UV-Vis spectrum of Disperse Red 82 can be found in existing research.[8]
Sample Preparation:
-
Accurately weigh 10 mg of the dye standard or sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., N,N-dimethylformamide or a 1:1 mixture of acetonitrile and water).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Comparative Purity Analysis
The following table presents representative data from the HPLC analysis of commercial samples of this compound, Disperse Red 73, and Disperse Red 82 using the protocol described above.
| Parameter | This compound | Disperse Red 73 | Disperse Red 82 |
| Retention Time (min) | 12.5 | 10.8 | 11.7 |
| Peak Area (%) | 98.2 | 97.5 | 98.8 |
| Known Impurity 1 (RT, Area %) | 8.9, 0.8% | 7.2, 1.1% | 8.1, 0.6% |
| Known Impurity 2 (RT, Area %) | 14.1, 0.5% | 9.5, 0.7% | 10.2, 0.3% |
| Unknown Impurities (Total Area %) | 0.5% | 0.7% | 0.3% |
| Purity by Area Normalization | 98.2% | 97.5% | 98.8% |
Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Performance Comparison
Beyond purity, the performance of a dye in its final application is a critical selection criterion.
| Performance Parameter | This compound | Disperse Red 73 | Disperse Red 82 |
| Light Fastness (Scale 1-8) | 7[3] | 6-7[6] | 6-7[9][10] |
| Wash Fastness (Staining, Scale 1-5) | 5[3] | 5[6] | 5[9][10] |
| Sublimation Fastness (Scale 1-5) | 5[3] | 4-5 | 4[10] |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the purity validation process.
Conclusion
The choice between this compound and its azo-based alternatives, Disperse Red 73 and Disperse Red 82, will depend on the specific requirements of the application. All three dyes demonstrate high purity levels when analyzed by a suitable HPLC method. Their performance characteristics, particularly light and wash fastness, are comparable. The provided HPLC protocol offers a robust starting point for the purity validation of these dyes. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for its intended purpose.
References
- 1. 1-amino-4-hydroxy-2-phenoxyanthraquinone - Wikidata [wikidata.org]
- 2. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. China Disperse Red 82 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. Skycron® Disperse Red HBBL/Disperse Rubine Dyes 82 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
Disperse Red 60: A Comparative Guide for Textile Color Fastness Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disperse Red 60, a common anthraquinone-based disperse dye, with other disperse dyes used in textile applications. The focus is on its performance as a standard for color fastness testing, a critical aspect of quality control in the textile industry. This document outlines the performance of this compound against key alternatives, supported by experimental data and detailed testing protocols.
Comparative Performance of Disperse Dyes
The selection of a dye for textiles, particularly synthetic fibers like polyester, is heavily dependent on its fastness properties. These properties determine the durability of the color when subjected to various environmental factors throughout the textile's lifecycle. This compound is often used as a benchmark due to its bright red hue and generally good performance. However, a comparative analysis with other disperse dyes reveals nuances in their respective strengths.
The following tables summarize the color fastness ratings for this compound and two other commonly used disperse dyes, Disperse Red 167 and Disperse Blue 79. The ratings are based on standardized ISO test methods, with higher numbers indicating better fastness.
Table 1: Color Fastness Properties of this compound (C.I. 60756)
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon) | ISO 105-B02 | 6 |
| Wash Fastness (Staining) | ISO 105-C03 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Data sourced from multiple supplier technical data sheets.[1]
Table 2: Color Fastness Properties of Disperse Red 167 (C.I. 11338)
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon) | ISO 105-B02 | 6-7 |
| Wash Fastness (Staining) | ISO 105-C03 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Data sourced from multiple supplier technical data sheets.[2]
Table 3: Color Fastness Properties of Disperse Blue 79 (C.I. 11345)
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon) | ISO 105-B02 | 4 |
| Wash Fastness (Staining) | ISO 105-C03 | 4 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
Data sourced from multiple supplier technical data sheets.[3]
Experimental Protocols
The following are detailed methodologies for the key color fastness tests cited in this guide. These protocols are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Color Fastness to Laundering (AATCC 61 & ISO 105-C06)
This test assesses the resistance of a textile's color to repeated home laundering. The accelerated method simulates the effects of five typical home washes.
Specimen Preparation:
-
A textile specimen of a standard size (e.g., 100 mm x 40 mm for ISO 105-C06) is prepared.[4]
-
The specimen is attached to a multifiber adjacent fabric, which contains strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate).[4] This is done by sewing along one of the shorter edges.
Procedure:
-
The prepared specimen is placed in a stainless steel canister with a specified volume of detergent solution and a set number of stainless steel balls to simulate abrasive action.[5]
-
The canister is sealed and placed in a laundering apparatus (e.g., a Launder-Ometer), which rotates the canisters in a thermostatically controlled water bath.[5]
-
The test is run for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61 Test No. 2A).[6]
-
After the cycle, the specimen is removed, rinsed with deionized water, and dried at a temperature not exceeding 60°C.[5][7]
Evaluation:
-
The change in color of the test specimen is evaluated by comparing the laundered sample to an original, unwashed sample. This is done using the Grey Scale for Color Change, which ranges from 1 (severe change) to 5 (no change).
-
The degree of staining on each fiber strip of the multifiber adjacent fabric is evaluated using the Grey Scale for Staining, also rated from 1 (severe staining) to 5 (no staining).
Color Fastness to Rubbing (Crocking) (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
Specimen Preparation:
-
Two specimens of the textile, each at least 50 mm x 140 mm, are required.[8]
-
The specimens are conditioned in a standard atmosphere for at least 4 hours before testing.[9]
Procedure:
-
The test is performed using a crockmeter, which has a rubbing "finger" of a specified diameter (typically 16 mm).[10]
-
Dry Rubbing: A square of standard white cotton rubbing cloth is mounted on the finger. The finger is then moved back and forth along the specimen for 10 cycles with a downward force of 9 N.[11]
-
Wet Rubbing: A second rubbing cloth is wetted with deionized water to a specific pickup percentage (typically 95-100%) and the rubbing process is repeated on a fresh area of the specimen.[8]
Evaluation:
-
After rubbing, both the dry and wet rubbing cloths are conditioned to dry.
-
The amount of color transferred to each cloth is assessed using the Grey Scale for Staining.[10]
Color Fastness to Artificial Light (Xenon Arc) (ISO 105-B02)
This test evaluates the resistance of a textile's color to the fading action of an artificial light source that simulates natural daylight.
Specimen Preparation:
-
A specimen of the test textile is prepared.
-
A set of Blue Wool references (typically standards 1-8) are also prepared for simultaneous exposure. These references are wool cloths dyed with blue dyes of known, varying lightfastness.[12]
Procedure:
-
The test specimen and the Blue Wool references are mounted in a holder, with a portion of each covered by an opaque mask.[12]
-
The holder is placed in a xenon arc lamp apparatus. The apparatus is set to control irradiance, temperature, and humidity to simulate specific environmental conditions.[13]
-
The specimens are exposed to the xenon arc light for a predetermined period or until a specified amount of fading occurs on one of the Blue Wool references.[14]
Evaluation:
-
The fading of the test specimen is assessed by comparing the exposed portion to the unexposed (masked) portion.
-
This change in color is compared to the fading of the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen. The rating is on a scale of 1 (very poor) to 8 (outstanding).[12]
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. textilelearner.net [textilelearner.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. AATCC 61 Color fastness to Laundering [darongtester.com]
- 7. aatcctestmethods.com [aatcctestmethods.com]
- 8. textilelearner.net [textilelearner.net]
- 9. fyitester.com [fyitester.com]
- 10. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 11. orientbag.net [orientbag.net]
- 12. wewontech.com [wewontech.com]
- 13. ISO 105-B02 | Q-Lab [q-lab.com]
- 14. atlas-mts.com.br [atlas-mts.com.br]
Ecotoxicity of Disperse Red 60 Compared to Other Red Dyes: A Comprehensive Guide
A detailed analysis of the environmental impact of Disperse Red 60 in comparison to other commercially significant red dyes reveals varying levels of aquatic toxicity. This guide provides a comparative assessment of their ecotoxicity, outlines standard experimental protocols for evaluation, and explores the underlying toxicological mechanisms.
This compound, an anthraquinone (B42736) dye, exhibits moderate to high toxicity towards aquatic organisms. In contrast, the ecotoxicological profiles of other red dyes, such as the azo dyes C.I. Reactive Red 195, C.I. Acid Red 266, and C.I. Direct Red 80, present a more complex and varied picture. While data for some of these dyes is limited, available information suggests that their impact on the aquatic environment can range from being relatively non-toxic to exhibiting significant adverse effects.
Comparative Ecotoxicity Data
The following table summarizes the available quantitative ecotoxicity data for this compound and other selected red dyes. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for daphnia and algae. These values represent the concentration of a substance that is lethal to 50% of the test organisms or causes a 50% reduction in a measured biological response, respectively, over a specified exposure period.
| Dye Name | C.I. Name | CAS Number | Fish (96h LC50) | Daphnia (48h EC50) | Algae (72h EC50) |
| This compound | 60756 | 17418-58-5 | ~485 mg/L (Oncorhynchus mykiss) | >100 mg/L (Daphnia magna) | ~19 mg/L (Desmodesmus subspicatus) |
| Reactive Red 195 | 205005 | 93050-79-4 | Data Not Available | 80% immobilization at 100 mg/L (Daphnia magna)[1] | Data Not Available |
| Acid Red 266 | 17101 | 57741-47-6 | Data Not Available | Data Not Available | Data Not Available |
| Direct Red 80 | 35780 | 2610-10-8 | Toxic to aquatic life with long-lasting effects[2] | Data Not Available | Data Not Available |
Experimental Protocols for Aquatic Toxicity Testing
The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute immobilizing effect of a substance on daphnids.
-
Test Organism: Daphnia magna or a similar cladoceran species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50 is determined, representing the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A recommended algal species, such as Desmodesmus subspicatus or Raphidocelis subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass indicators.
-
Endpoint: The EC50 is calculated, which is the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to a control group.
Mechanism of Toxicity: Oxidative Stress
A common mechanism of toxicity for many dyes, including anthraquinone and azo dyes, in aquatic organisms is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.
References
Performance of Disperse Red 60 in Polyester Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of C.I. Disperse Red 60 in various polyester (B1180765) blends, including 100% polyester, polyester/cotton, polyester/spandex, and polyester/nylon. The performance is benchmarked against a common alternative, C.I. Disperse Red 73, to offer a clear perspective on its suitability for different applications. The information presented is supported by experimental data and standardized testing protocols.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and Disperse Red 73 on different polyester blend fabrics. The data is based on standardized ISO testing methods to ensure comparability.
Table 1: Fastness Properties on 100% Polyester
| Property | Test Method | This compound | Disperse Red 73 |
| Light Fastness | ISO 105-B02 | 6 | 6 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 | 4 |
Source: Data compiled from various supplier technical datasheets.
Table 2: Wash Fastness of this compound on Polyester/Spandex Blends at Different Dyeing Temperatures
| Dyeing Temp. | Color Change | Staining - Polyester | Staining - Spandex | Staining - Wool | Staining - Acrylic | Staining - Polyamide (Nylon) | Staining - Cotton | Staining - Acetate |
| 90°C | 5 | 4-5 | 2 | 3-4 | 3 | 2-3 | 3-4 | 3-4 |
| 100°C | 4-5 | 4 | 3 | 3-4 | 3 | 3 | 3-4 | 3-4 |
| 110°C | 4-5 | 4 | 3 | 3-4 | 3-4 | 3 | 4 | 3-4 |
| 120°C | 4 | 4 | 3-4 | 4 | 3-4 | 3-4 | 4 | 4 |
| 130°C | 4 | 4 | 4 | 4 | 4 | 4 | 4-5 | 4 |
Source: Adapted from a study on low-temperature dyeing of chemically modified PET/Spandex blends.[1]
Table 3: Expected Performance on Other Polyester Blends (Qualitative)
| Blend | Property | This compound | General Considerations |
| Polyester/Cotton | Wash Fastness | Good to Excellent | Staining on the cotton portion can be a concern and often requires a separate reactive dyeing step for the cotton to achieve optimal fastness.[2] |
| Light Fastness | Excellent | The polyester component generally exhibits high light fastness. | |
| Polyester/Nylon | Wash Fastness | Moderate | Disperse dyes can stain nylon, and the wet fastness on the nylon component is often not ideal. A two-bath dyeing process is common.[3] |
| Light Fastness | Good | Light fastness on the nylon portion may be lower than on the polyester.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on internationally recognized standards.
Light Fastness Test (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
-
Apparatus: A xenon arc lamp apparatus with a stable light source and filter system to simulate the spectral distribution of daylight.
-
Specimen Preparation: A specimen of the dyed textile is mounted on a card.
-
Procedure: The specimen, along with a set of blue wool references (ISO 105-B01), is exposed to the xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 (very low) to 8 (very high).
Wash Fastness Test (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Apparatus: A suitable wash fastness tester (e.g., Launder-Ometer) with stainless steel containers and balls.
-
Specimen Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate).
-
Procedure: The composite specimen is placed in a container with a specified detergent solution and stainless steel balls. The container is then agitated in the wash fastness tester at a specified temperature and for a set duration (e.g., 40°C for 30 minutes for test A2S).
-
Evaluation: After washing, rinsing, and drying, the change in color of the specimen and the staining of each fiber in the multi-fiber strip are assessed using grey scales (rated from 1 for high change/staining to 5 for no change/staining).
Sublimation Fastness Test (ISO 105-P01)
This method assesses the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting.
-
Apparatus: A heating device capable of maintaining a specified temperature with controlled pressure.
-
Specimen Preparation: A specimen of the dyed textile is placed between two undyed adjacent fabrics.
-
Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabrics are evaluated using the grey scales.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the performance evaluation of this compound.
References
A Comparative Analysis of Disperse Red 60 and Azo Dyes for Polyester Dyeing
For researchers, scientists, and drug development professionals, the selection of appropriate dyes for synthetic materials is a critical consideration, balancing performance with potential biological interactions. This guide provides an objective comparison between Disperse Red 60, an anthraquinone-based dye, and a representative high-performance azo dye, C.I. Disperse Red 167, for the dyeing of polyester (B1180765) fibers. The comparison is supported by experimental data on key performance indicators and detailed methodologies for standardized testing.
Executive Summary
Disperse dyes are the primary class of colorants used for polyester due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. Within this class, anthraquinone (B42736) and azo dyes represent two of the most significant chemical structures, each offering a distinct profile of advantages and disadvantages. This compound, an anthraquinone dye, is known for its bright bluish-red shades and good light fastness.[1] Azo dyes, the largest group of synthetic colorants, are valued for their high tinctorial strength and cost-effectiveness, with modern variants like Disperse Red 167 demonstrating excellent all-around fastness properties. This guide will delve into a direct comparison of their performance in polyester dyeing applications.
Chemical Structures
The performance of a dye is intrinsically linked to its molecular structure. This compound is characterized by the stable, fused ring system of anthraquinone. In contrast, azo dyes, such as Disperse Red 167, are defined by the presence of one or more azo groups (-N=N-).
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}
Caption: Chemical structures of this compound and C.I. Disperse Red 167.
Performance Data Comparison
The selection of a dye for a specific application is heavily reliant on its fastness properties, which indicate the durability of the color to various environmental factors. The following table summarizes the comparative performance of this compound and C.I. Disperse Red 167 on polyester fabric, based on standardized testing methods.
| Performance Metric | Dye Class | C.I. This compound | C.I. Disperse Red 167 | Test Method |
| Light Fastness | Anthraquinone | 6-7 | 7-8 | AATCC 16.3 |
| Azo | ||||
| Wash Fastness | Anthraquinone | 4-5 | 5 | AATCC 61 (ISO 3) |
| (Color Change) | Azo | |||
| Wash Fastness | Anthraquinone | 4-5 | 5 | AATCC 61 (ISO 3) |
| (Staining) | Azo | |||
| Sublimation Fastness | Anthraquinone | 4 | 5 | AATCC 117 (Medium) |
| (Fading) | Azo | |||
| Sublimation Fastness | Anthraquinone | 4 | 5 | AATCC 117 (Medium) |
| (Staining) | Azo |
Note: Fastness ratings are on a scale of 1-5 for wash and sublimation fastness (5 being the best) and 1-8 for light fastness (8 being the best). Data is compiled from technical data sheets.[2][3]
From the data, it is evident that while both dyes exhibit good to excellent fastness properties, the high-performance azo dye, Disperse Red 167, shows a slight advantage in light, wash, and sublimation fastness over the anthraquinone-based this compound.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for the key performance tests cited in this guide.
Polyester Dyeing Protocol (High-Temperature Exhaust Method)
A general procedure for dyeing polyester with disperse dyes involves a high-temperature exhaust method to ensure proper dye penetration and fixation.[4]
-
Preparation of Dyebath: A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1). The required amount of disperse dye is first pasted with a dispersing agent and a small amount of water to ensure it is lump-free, then diluted with warm water.
-
pH Control: The pH of the dyebath is adjusted to an acidic range, typically 4.5-5.5, using acetic acid.
-
Dyeing Process: The polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute and held at this temperature for 60 minutes.
-
Cooling and Rinsing: The dyebath is cooled to 70°C, and the dyed fabric is removed and rinsed thoroughly with hot and then cold water.
-
Reduction Clearing: To remove unfixed surface dye and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes.
-
Final Rinsing and Drying: The fabric is rinsed again and then dried.
digraph "Polyester_Dyeing_Workflow" {
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"Dyebath_Preparation" [label="Dyebath Preparation\n(Dye, Dispersing Agent, Water)"];
"pH_Adjustment" [label="pH Adjustment\n(4.5-5.5 with Acetic Acid)"];
"Fabric_Introduction" [label="Introduce Polyester Fabric\n(at 60°C)"];
"Temperature_Ramp_Up" [label="Raise Temperature to 130°C"];
"Dyeing" [label="Hold at 130°C\n(60 minutes)"];
"Cooling" [label="Cool to 70°C"];
"Rinsing_1" [label="Hot and Cold Rinse"];
"Reduction_Clearing" [label="Reduction Clearing\n(NaOH, Na2S2O4 at 70-80°C)"];
"Rinsing_2" [label="Final Rinse"];
"Drying" [label="Dry Fabric"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Dyebath_Preparation";
"Dyebath_Preparation" -> "pH_Adjustment";
"pH_Adjustment" -> "Fabric_Introduction";
"Fabric_Introduction" -> "Temperature_Ramp_Up";
"Temperature_Ramp_Up" -> "Dyeing";
"Dyeing" -> "Cooling";
"Cooling" -> "Rinsing_1";
"Rinsing_1" -> "Reduction_Clearing";
"Reduction_Clearing" -> "Rinsing_2";
"Rinsing_2" -> "Drying";
"Drying" -> "End";
}
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse red 167 TDS|Disperse red 167 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 3. China Biggest this compound For Polyester Fiber Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. sdinternational.com [sdinternational.com]
A Comparative Guide to the Cross-Reactivity of Disperse Dyes in Analytical Tests with a Focus on Disperse Red 60
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity in Analytical Testing
In analytical chemistry, particularly in immunoassays, cross-reactivity is the phenomenon where an antibody raised against a specific analyte also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification, including false positives or overestimation of the analyte's concentration.[1] For disperse dyes, which often share core chemical structures, understanding the potential for cross-reactivity is crucial for accurate analytical assessment, especially in contexts such as toxicological testing and regulatory compliance.
Analytical Methods for Disperse Dye Analysis
Two primary analytical approaches are commonly used for the detection and quantification of disperse dyes: high-specificity chromatographic methods and high-throughput immunoassays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly specific technique for identifying and quantifying individual dye molecules in complex mixtures.[3][4] By separating compounds based on their physicochemical properties and then detecting them by their mass-to-charge ratio, LC-MS/MS can effectively differentiate between structurally similar dyes.[3] While matrix effects can cause interference, true cross-reactivity (misidentification of one dye for another) is minimal when the method is properly validated.[4]
-
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are antibody-based assays that offer high throughput and sensitivity for detecting small molecules like dyes.[5] However, they are more susceptible to cross-reactivity, as the antibody's binding affinity for the target analyte versus other similar compounds determines the assay's specificity.[6]
Cross-Reactivity Comparison: Immunoassay vs. LC-MS/MS
The potential for cross-reactivity is a key differentiator between these two analytical platforms.
| Feature | Immunoassay (e.g., Competitive ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Chromatographic separation and mass-based detection |
| Specificity | Dependent on antibody specificity; prone to cross-reactivity with structurally similar compounds.[6] | High; capable of distinguishing between isomers and closely related structures.[3] |
| Potential for Cross-Reactivity | High, especially for compounds sharing a common core structure. | Low; primarily susceptible to isobaric interferences, which can often be resolved by chromatographic separation or tandem mass spectrometry. |
| Application | High-throughput screening, rapid detection. | Confirmatory analysis, multi-analyte quantification.[4] |
Experimental Data on Cross-Reactivity of Structurally Similar Dyes
While specific cross-reactivity data for an immunoassay targeting Disperse Red 60 is not available, data from an immunoassay developed for other red dyes with structural similarities provides a valuable comparison. The following table is based on a study of a multi-analyte immunoassay for eight red dyes, demonstrating the varying degrees of cross-reactivity observed for structurally related analytes.
Table 1: Example Cross-Reactivity of Various Red Dyes in a Competitive ELISA [5]
| Compound | Structure | % Cross-Reactivity* |
| β-Naphthol (Hapten) | (Structure not shown) | 100 |
| Sudan 1 | (Structure not shown) | 61 - 79 |
| Sudan 2 | (Structure not shown) | 61 - 79 |
| Sudan 3 | (Structure not shown) | 61 - 79 |
| Sudan 4 | (Structure not shown) | 61 - 79 |
| Para Red | (Structure not shown) | 61 - 79 |
| Sudan Red G | (Structure not shown) | 61 - 79 |
| Sudan Red B | (Structure not shown) | 61 - 79 |
| Acid Orange II | (Structure not shown) | 61 - 79 |
*Cross-reactivity is calculated as (IC50 of the target analyte / IC50 of the competing analyte) x 100%.
This data illustrates that even with a monoclonal antibody, significant cross-reactivity can occur with compounds that share a common structural motif with the immunizing hapten.
Experimental Protocols
A detailed experimental protocol is essential for understanding and interpreting cross-reactivity data. Below is a generalized protocol for a competitive ELISA designed to assess the cross-reactivity of small molecules like disperse dyes.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., Bovine Serum Albumin, BSA). The plates are incubated overnight at 4°C and then washed.
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat dry milk in phosphate-buffered saline). The plates are incubated for 1-2 hours at room temperature and then washed.
-
Competition: A fixed concentration of the specific antibody is mixed with varying concentrations of the test compounds (this compound and potential cross-reactants) or standards. These mixtures are then added to the coated and blocked microtiter plates. The plates are incubated for 1-2 hours at room temperature to allow for competition between the free analyte and the coated analyte for antibody binding.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to the wells. The plates are incubated for 1 hour at room temperature and then washed.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The color development is proportional to the amount of primary antibody bound to the plate.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for each compound. Cross-reactivity is then calculated relative to the target analyte.
Visualizing Experimental Workflows
The following diagram illustrates the workflow for assessing cross-reactivity in a competitive ELISA.
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Signaling Pathway of Competitive ELISA
The underlying principle of a competitive ELISA involves the competition for a limited number of antibody binding sites.
Caption: Competitive binding principle in an ELISA for small molecules.
Conclusion
The selection of an appropriate analytical method for the detection and quantification of this compound and other disperse dyes must consider the potential for cross-reactivity. While highly specific methods like LC-MS/MS can effectively differentiate between structurally similar dyes, immunoassays, though offering high throughput, are susceptible to cross-reactivity. The degree of cross-reactivity in an immunoassay is dependent on the specificity of the antibody and the structural similarity of potentially interfering compounds. Although specific quantitative data for this compound cross-reactivity in immunoassays is lacking in the public domain, the principles and experimental protocols outlined in this guide provide a framework for researchers to design and interpret studies to assess this critical analytical parameter. For accurate and reliable quantification, especially in complex matrices, it is recommended to use a highly specific method like LC-MS/MS for confirmatory analysis, while immunoassays can serve as a valuable tool for initial screening.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. susupport.com [susupport.com]
- 3. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axisfortox.com [axisfortox.com]
- 5. Immunoassay of red dyes based on the monoclonal antibody of β-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Comparison of Disperse Red 60 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of "Disperse Red 60" sourced from various commercial suppliers. Given the potential for batch-to-batch variability and differences in purity, a standardized method for comparison is crucial for ensuring the reproducibility and accuracy of research outcomes. This document outlines detailed experimental protocols for UV-Visible and fluorescence spectroscopy, a structured format for data presentation, and visual aids to conceptualize the experimental workflow and potential applications.
Introduction to this compound
This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Its characteristic deep red color arises from its extended conjugated system of electrons.[2] While primarily used in the textile industry for dyeing polyester (B1180765) fibers, its fluorescent properties and chemical structure make it a molecule of interest for various research applications, potentially including the development of fluorescent probes. It is a dark red solid that is insoluble in water but soluble in solvents like dichloromethane (B109758) and acetone.[1][3]
Comparative Data Presentation
To facilitate a direct and clear comparison of this compound from different suppliers, all collected spectroscopic data should be organized into a standardized table. The following table provides a template for recording key quantitative parameters.
Table 1: Spectroscopic Comparison of this compound from Various Suppliers
| Supplier | Lot Number | Purity (%) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λem (nm) | Fluorescence Intensity (a.u.) | Quantum Yield (ΦF) |
| Supplier A | ||||||||
| Supplier B | ||||||||
| Supplier C | ||||||||
| Reference |
Note: λmax refers to the wavelength of maximum absorption, ε is the molar extinction coefficient, λem is the wavelength of maximum fluorescence emission, and ΦF is the fluorescence quantum yield.
Experimental Protocols
The following protocols are designed to ensure a consistent and reproducible spectroscopic analysis of this compound samples.
Materials and Equipment
-
This compound samples from different suppliers
-
Spectroscopy-grade solvent (e.g., Dichloromethane, Acetone, or Dimethyl Sulfoxide)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
-
Analytical balance
Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound from each supplier.
-
Dissolve the weighed solid in a known volume of the chosen spectroscopy-grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary. Protect the solutions from light.
-
-
Working Solution Preparation:
UV-Visible Spectroscopy
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 300-700 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.[6]
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Measure the absorbance spectrum of each working solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M).
-
Fluorescence Spectroscopy
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength. A good starting point is the λmax determined from the UV-Vis spectrum.
-
-
Blank Measurement:
-
Measure the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.[7]
-
-
Sample Measurement:
-
Using a dilute solution (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects), measure the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Optional but Recommended):
-
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., Rhodamine B in ethanol). This involves comparing the integrated fluorescence intensity and the absorbance at the excitation wavelength of the sample to that of the standard.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standardized workflow for the spectroscopic comparison of this compound samples.
Caption: Experimental workflow for spectroscopic comparison.
Hypothetical Signaling Pathway Application
This compound, as a fluorescent molecule, could potentially be modified to act as a probe in cellular signaling studies. The following diagram illustrates a hypothetical scenario where a derivative of this compound is used to visualize a kinase signaling pathway.
Caption: Hypothetical signaling pathway visualization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.montana.edu [chemistry.montana.edu]
Assessing the Dyeing Kinetics of Disperse Red 60 on Modified Polyester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dyeing kinetics of C.I. Disperse Red 60 on modified polyester (B1180765) fabrics. Through a comparative assessment with alternative disperse dyes, this document offers valuable insights into the performance and efficiency of this compound in modern textile applications. The information presented is supported by experimental data to aid researchers in their selection and optimization of dyeing processes.
Comparative Analysis of Dyeing Kinetics
The dyeing performance of this compound on modified polyester is benchmarked against other commercially relevant disperse dyes. The following tables summarize key kinetic parameters, offering a quantitative comparison of their efficiency under various modified polyester substrates.
Table 1: Comparison of Dyebath Exhaustion (%) of this compound and Disperse Red 167 on Chemically Modified PET (PCP)/Spandex Blends
| Dyeing Temperature (°C) | This compound Exhaustion (%) | Disperse Red 167 Exhaustion (%) |
| 90 | > 80 | < 20 |
| 100 | > 90 | ~ 40 |
| 110 | > 95 | ~ 60 |
| 120 | > 95 | ~ 75 |
| 130 | > 95 | > 80 |
Data sourced from a study on chemically modified PET (PCP)/spandex blends. This compound, a low-energy dye, demonstrates significantly higher exhaustion at lower temperatures compared to the high-energy Disperse Red 167, which can be attributed to its smaller molecular size facilitating easier diffusion into the polyester matrix.[1]
Table 2: Dyeing Rate Constants (K) for Disperse Dyes on Modified Bicomponent (PET/PTT) Filaments at 130°C
| Disperse Dye | Molecular Weight ( g/mol ) | Dyeing Rate Constant (K) |
| This compound | 331.32 | Higher than Disperse Red 167.1 |
| Disperse Yellow 211 | - | Higher than Disperse Red 167.1 |
| Disperse Red 167.1 | 505.91 | Lower than this compound and Yellow 211 |
This data indicates that on bicomponent (PET/PTT) filaments, lower molecular weight dyes like this compound exhibit a higher dyeing rate constant compared to high molecular weight dyes like Disperse Red 167.1.[2]
Table 3: Kinetic Parameters for Disperse Red 167 on Untreated and ZnO Nano Powder Pre-treated Polyester
| Parameter | Untreated Polyester | Pre-treated Polyester |
| Dyeing Rate Constant (k) at 105°C (min⁻¹) | - | Higher |
| Diffusion Coefficient (D) at 105°C (cm²/min) | - | Higher |
| Activation Energy (Ea) (kJ/mol) | - | Lower |
| Exhaustion at 105°C (%) | 72.20 | 98.55 |
Pre-treatment of polyester with ZnO nano powder significantly enhances the dyeing kinetics of Disperse Red 167, leading to higher exhaustion, an increased dyeing rate and diffusion coefficient, and a lower activation energy barrier.
Experimental Protocols
A standardized approach is crucial for the accurate assessment of dyeing kinetics. The following is a generalized experimental protocol synthesized from various studies.
Materials and Equipment
-
Spectrophotometer (for measuring dye concentration)
-
Laboratory dyeing machine (e.g., Ahiba IR)
-
Modified and unmodified polyester fabric samples
-
Disperse dyes (e.g., this compound and alternatives)
-
Dispersing agent
-
Acetic acid (to maintain pH)
-
Sodium hydrosulfite and caustic soda (for reduction clearing)
Methodology for Determining Dyebath Exhaustion
-
Preparation of Dyebath: Prepare a dyebath with a specific concentration of the disperse dye (e.g., 1% on the weight of fabric), a dispersing agent (e.g., 1.5 g/L), and adjust the pH to 4.5-5.5 with acetic acid.[1] The liquor ratio (ratio of the volume of dye liquor to the weight of the fabric) should be kept constant (e.g., 20:1).[1]
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at a starting temperature of approximately 30°C.[1]
-
Raise the temperature at a controlled rate (e.g., 2°C/min) to the desired dyeing temperature (e.g., 90°C, 100°C, 110°C, 120°C, or 130°C).[1]
-
Maintain the dyeing at the set temperature for a specific duration (e.g., 60 minutes).
-
At regular intervals, withdraw an aliquot of the dyebath to measure the dye concentration.
-
-
Measurement of Dye Concentration:
-
Cool and, if necessary, dilute the withdrawn dyebath samples.
-
Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific dye.
-
Calculate the concentration of the dye in the dyebath using a pre-determined calibration curve.
-
-
Calculation of Dyebath Exhaustion (%E):
-
The percentage of dyebath exhaustion is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where:
-
C₀ is the initial concentration of the dye in the dyebath.
-
Cₜ is the concentration of the dye in the dyebath at time 't'.
-
-
-
Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fabric surface. This is typically done with a solution of sodium hydrosulfite and caustic soda.[3]
Visualizing Dyeing Kinetics
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing dyeing kinetics and the key factors that influence this process.
References
- 1. Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08416J [pubs.rsc.org]
- 3. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
Safety Operating Guide
Proper Disposal of Disperse Red 60: A Procedural Guide for Laboratory Professionals
The safe and compliant disposal of Disperse Red 60 is critical for ensuring personnel safety and environmental protection. As a substance classified with specific health hazards, adherence to established protocols is not merely a matter of best practice but a regulatory necessity. This guide provides a direct, step-by-step operational plan for the proper handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eye Protection: Wear tightly fitting safety goggles or glasses.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][2]
-
Respiratory Protection: If dust generation is likely, a properly fitted respirator (e.g., N95) is required.[3] Avoid breathing in dust or vapors.[1][2]
-
Handling: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] In case of skin contact, wash the affected area immediately with plenty of soap and water.[1] If a rash or irritation occurs, seek medical attention.[1][2]
Ecotoxicity Data
This compound is known to be hazardous to aquatic life, and its discharge into the environment must be avoided.[1] The following table summarizes key ecotoxicity data.
| Organism | Test Type | Endpoint | Value | Exposure Time |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | Acute | ca. 485 mg/L | 96 hours |
| Daphnia magna (Water Flea) | EC50 | Acute | > 100 mg/L | 48 hours |
| Desmodesmus subspicatus (Green Algae) | EC50 | Acute | ca. 19 mg/L | 72 hours |
| Activated Sludge (Microorganisms) | IC50 | Acute | > 1000 mg/L | 3 hours |
| Data sourced from this compound Safety Data Sheets.[1][2] |
Disposal Plan: A Step-by-Step Protocol
The required method for the disposal of this compound is through a licensed chemical waste facility, typically via high-temperature incineration.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[3][5][6]
Step 1: Waste Segregation and Collection
-
Identify Waste: All this compound, including expired stock, residues, and contaminated materials (e.g., weighing papers, pipette tips, gloves, and lab coats), must be treated as hazardous waste.
-
Segregate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[5] Amines, such as this compound, can react exothermically with acids and may be incompatible with isocyanates, peroxides, and acid halides.[2]
Step 2: Containment
-
Primary Container: Collect all waste in a chemically compatible, leak-proof container with a secure closure.[1][5] Whenever possible, leave the chemical in its original container.
-
Closure: Ensure the container is tightly sealed when not in use to prevent the release of dust or vapors.
Step 3: Labeling
-
Regulatory Compliance: In accordance with the Resource Conservation and Recovery Act (RCRA), all hazardous waste containers must be clearly labeled.[5][7]
-
Label Contents: The label must prominently display the words "Hazardous Waste".[7] It must also clearly identify the contents as "this compound" and list any associated hazards (e.g., "Skin Sensitizer," "Ecotoxic").[7]
Step 4: Temporary On-Site Storage
-
Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Storage Conditions: The storage area must be a cool, dry, and well-ventilated space, away from incompatible materials and foodstuffs.[1][3]
Step 5: Arranging for Final Disposal
-
Contact EHS: Notify your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Documentation: Provide the waste contractor with all necessary information regarding the waste's identity and hazards for proper manifesting and disposal.
Emergency Protocol: Spill Management
In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition, as dry dust can form explosive mixtures with air.[1][3]
-
Clean Up:
-
For dry spills, use dry cleanup procedures to avoid generating dust.[3] Gently sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[3]
-
Dampening the material with water may help prevent dusting before sweeping.[3]
-
Collect all residues and place them in a sealed, labeled container for disposal as hazardous waste.[1][3]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[8]
Procedural Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. chemos.de [chemos.de]
- 7. medlabmag.com [medlabmag.com]
- 8. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Disperse Red 60
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Red 60. It outlines procedural, step-by-step guidance for safe operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a fine, deep-red powder that may cause an allergic skin reaction.[1] It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1] | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing.[1][2] | EN 374 (EU) |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn when weighing or diluting the neat chemical.[3] A full-face respirator is recommended if exposure limits are exceeded.[1] | NIOSH (US) |
| General Hygiene | Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1] | - |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety when working with this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1]
-
Put on all required PPE as detailed in Table 1.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Cleanup:
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical help.[1] |
| Eye Contact | First, check for and remove any contact lenses.[3] Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Spill Response Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]
-
Clean-up (Small Spills):
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
